molecular formula C6H5N3O B099744 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 16328-62-4

1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B099744
CAS No.: 16328-62-4
M. Wt: 135.12 g/mol
InChI Key: PGDIPOWQYRAOSK-UHFFFAOYSA-N
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Description

1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDIPOWQYRAOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333936
Record name 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16328-62-4
Record name 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-imidazo[4,5-b]pyridin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic organic compound that forms the core structure of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry, particularly as kinase inhibitors. A thorough understanding of the physicochemical properties of this core scaffold is essential for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and explores the biological context of its derivatives through a key signaling pathway.

Chemical Identity and Structure

This compound is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring.

PropertyValueSource
Molecular Formula C₆H₅N₃ONIST WebBook[1]
Molecular Weight 135.12 g/mol NIST WebBook[1]
CAS Number 16328-62-4NIST WebBook[1]
IUPAC Name This compoundNIST WebBook[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data for derivatives are available, specific experimental values for the parent compound are limited. Therefore, predicted values from computational models are included and clearly indicated.

PropertyExperimental ValuePredicted ValueSource
Melting Point (°C) >300Not Available-
Boiling Point (°C) Not Available437.6 ± 44.0-
Water Solubility Slightly soluble13.9 g/L-
pKa Not Available8.5 (most acidic), 3.2 (most basic)-
LogP Not Available-0.4-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the N-H protons of the imidazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. The N-H protons are expected to be broad and their chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the bicyclic system. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the other carbons will be indicative of their electronic environment within the heterocyclic rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the imidazole ring.

  • C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl group of the lactam.

  • C=N and C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations of the double bonds within the aromatic rings.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern would be complex, involving the loss of small neutral molecules such as CO, HCN, and cleavage of the heterocyclic rings.

Experimental Protocols

Detailed experimental procedures for the determination of key physicochemical properties are outlined below. These are general protocols and may require optimization for this compound.

Melting Point Determination

Method: Capillary Melting Point Method

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Method: Shake-Flask Method

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

Method: Potentiometric Titration

  • A known amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent if the compound has low water solubility).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point(s).

LogP Determination

Method: Shake-Flask Method

  • A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

  • A known volume of this solution is mixed with a known volume of the second immiscible solvent in a separatory funnel.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

  • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Kinase Inhibitory Activity

The imidazo[4,5-b]pyridine scaffold serves as a privileged structure for the design of ATP-competitive kinase inhibitors. By modifying the substituents on this core, researchers have developed potent and selective inhibitors for several kinase families, including:

  • Tropomyosin receptor kinases (Trk): TrkA, TrkB, and TrkC are involved in neuronal survival and differentiation, and their aberrant activation is implicated in various cancers.

  • Src family kinases (SFKs): These non-receptor tyrosine kinases play crucial roles in cell proliferation, survival, migration, and angiogenesis.

  • Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival.

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by imidazo[4,5-b]pyridin-2-one derivatives, focusing on the convergence of TrkA, Src, and STAT3 signaling.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor (e.g., NGF) TrkA TrkA Receptor GrowthFactor->TrkA Binds and activates Src Src Kinase TrkA->Src Activates STAT3_inactive STAT3 (inactive) Src->STAT3_inactive Phosphorylates STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerizes GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_active->GeneExpression Translocates to nucleus and regulates transcription Inhibitor Imidazo[4,5-b]pyridin-2-one Derivative Inhibitor->TrkA Inhibits Inhibitor->Src Inhibits Inhibitor->STAT3_inactive Inhibits activation

Kinase inhibition by imidazo[4,5-b]pyridin-2-one derivatives.

Conclusion

This compound represents a fundamentally important scaffold in medicinal chemistry. While comprehensive experimental data on the parent compound is limited, its predicted physicochemical properties provide a valuable starting point for drug design. The demonstrated activity of its derivatives as potent kinase inhibitors highlights the therapeutic potential of this chemical class. Further experimental characterization of the core molecule and its derivatives will undoubtedly facilitate the development of novel and effective therapeutic agents.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Imidazo[4,5-b]pyridin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This purine isosterism has made it a "privileged scaffold" in drug discovery, leading to the development of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and history of imidazo[4,5-b]pyridin-2-ones and their derivatives, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visualizations of their mechanisms of action.

The journey of imidazo[4,5-b]pyridines from simple heterocyclic structures to potent therapeutic agents is marked by key discoveries across various disease areas. Initially recognized for their structural analogy to purine bases, these compounds have been investigated for a wide array of biological activities, including antiviral, antifungal, antibacterial, and antiproliferative effects.[1] More recently, their potential in treating metabolic diseases and cancer has been a major focus of research.

A significant breakthrough in the application of this scaffold was the discovery of a series of imidazo[4,5-b]pyridines with dual activity as angiotensin II type 1 (AT1) receptor blockers and peroxisome proliferator-activated receptor-γ (PPARγ) agonists.[2][3] This dual action presented a promising approach for the treatment of hypertension and insulin resistance. Further research has expanded their therapeutic potential to include roles as mitochondrial uncouplers for metabolic dysfunction-associated steatohepatitis (MASH) and as kinase inhibitors, particularly targeting Src family kinases in cancers like glioblastoma.[4]

This guide will delve into the seminal studies that have shaped our understanding of imidazo[4,5-b]pyridin-2-ones, providing a comprehensive resource for researchers looking to build upon this rich history of drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for representative imidazo[4,5-b]pyridine derivatives, showcasing their potency in various biological assays.

Table 1: Dual AT1 Receptor Antagonists and PPARγ Agonists

CompoundAT1 IC50 (nM)PPARγ EC50 (nM)PPARγ Max Agonism (%)Reference
2l 1.621231[2]

Table 2: Mitochondrial Uncouplers for MASH Treatment

CompoundL6 Myoblasts EC50 (nM)CytotoxicityReference
SHS206 830No cytotoxicity observed[4]

Table 3: Antiproliferative Activity of Imidazo[4,5-b]pyridines

CompoundCell LineIC50 (µM)Reference
10 Colon Carcinoma0.4[5]
14 Colon Carcinoma0.7[5]
13 Capan-1 (Pancreatic)1.50 - 1.87[6]
19 Capan-1, LN-229, DND-41, K-562, Z-1381.45 - 1.90[6]

Key Signaling Pathways

The biological effects of imidazo[4,5-b]pyridin-2-ones are mediated through their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Angiotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds Gq Gq protein AT1R->Gq Activates Imidazo_pyridone Imidazo[4,5-b]pyridin-2-one (Antagonist) Imidazo_pyridone->AT1R Blocks PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca2+ Ca²⁺ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates Ca2+->PKC Activates MAPK MAPK Cascade PKC->MAPK Activates Response Vasoconstriction, Cell Proliferation, Inflammation MAPK->Response

Caption: Angiotensin II Receptor Signaling Pathway Blockade.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Imidazo_pyridone Imidazo[4,5-b]pyridin-2-one (Agonist) PPARg PPARγ Imidazo_pyridone->PPARg Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: PPARγ Signaling Pathway Activation.

Src_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Activates Imidazo_pyridone Imidazo[4,5-b]pyridin-2-one (Inhibitor) Imidazo_pyridone->Src Inhibits Response Proliferation, Survival, Invasion PI3K_AKT->Response RAS_MAPK->Response

Caption: Src Family Kinase Signaling Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key imidazo[4,5-b]pyridine scaffolds, based on procedures reported in the literature.

General Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from a general method for the condensation of 2,3-diaminopyridine with an aldehyde.

Materials:

  • 2,3-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 2,3-diaminopyridine (1 equivalent) in DMSO, add benzaldehyde (1 equivalent).

  • Add sodium metabisulfite (0.55 equivalents) to the reaction mixture.

  • Heat the mixture at 120°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then dry under vacuum to yield 2-phenyl-1H-imidazo[4,5-b]pyridine.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Suzuki Coupling for the Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines

This protocol describes a general procedure for the Suzuki cross-coupling reaction to introduce substituents at the 6-position of the imidazo[4,5-b]pyridine core.

Materials:

  • 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

  • Aryl boronic acid (1.5 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene:Ethanol (2:1 mixture)

Procedure:

  • In a microwave vessel, combine 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, the corresponding aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the toluene:ethanol solvent mixture.

  • Seal the vessel and heat in a microwave reactor for 2 hours at 120°C.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol) to afford the desired 2,6-disubstituted imidazo[4,5-b]pyridine.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The imidazo[4,5-b]pyridin-2-one core and its derivatives represent a highly versatile and clinically relevant scaffold in drug discovery. Their history, rooted in the principle of purine isosterism, has blossomed into a diverse field of research targeting a wide range of diseases. The dual-acting angiotensin II receptor blockers and PPARγ agonists, along with the emerging classes of mitochondrial uncouplers and kinase inhibitors, highlight the continued potential of this scaffold. The synthetic methodologies outlined in this guide provide a foundation for the further exploration and development of novel imidazo[4,5-b]pyridine-based therapeutics. As our understanding of complex signaling pathways deepens, the rational design of new derivatives targeting specific nodes in these pathways will undoubtedly lead to the next generation of innovative medicines based on this privileged structure.

References

The Core of Innovation: A Technical Guide to 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a valuable core for the development of novel therapeutics. This technical guide provides an in-depth overview of the parent compound, its key derivatives, their synthesis, and their biological significance.

Core Compound Identification

The parent compound of this series is This compound , with the following CAS Registry Number:

  • CAS Registry Number: 16328-62-4[1][2]

While the parent compound serves as the foundational structure, its derivatives have been more extensively explored for their therapeutic potential. A notable example is 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, a key intermediate in the synthesis of several drug candidates.

Physicochemical and Pharmacological Data

The following table summarizes key data for the parent compound and a significant derivative, 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride, which is an intermediate in the synthesis of pharmaceuticals like Telcagepant and Rimegepant.[3][4][5]

PropertyThis compound1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride
CAS Registry No. 16328-62-4781649-84-1[6][7]
Molecular Formula C₆H₅N₃OC₁₁H₁₆Cl₂N₄O[6]
Molecular Weight 135.12 g/mol 291.18 g/mol [6]
Applications Core scaffold for derivativesIntermediate for Telcagepant and Rimegepant synthesis[3][4][5]

Experimental Protocols: Synthesis of the Imidazo[4,5-b]pyridin-2-one Core

The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the cyclization of a diaminopyridine precursor. The following is a representative protocol based on literature descriptions.

Reaction: Cyclization of 2,3-diaminopyridine with a carbonyl source.

Materials:

  • 2,3-diaminopyridine

  • Urea or a similar carbonyl-containing reagent

  • High-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

  • Catalyst (if required, e.g., an acid or base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine in the chosen solvent.

  • Add an equimolar amount of the carbonyl source (e.g., urea).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent may need to be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Note: The specific reaction conditions, such as temperature, reaction time, and purification method, may vary depending on the specific reagents and scale of the synthesis.

Biological Activity and Therapeutic Potential

The imidazo[4,5-b]pyridine scaffold is a versatile platform for developing drugs targeting a variety of diseases. The structural and electronic properties of this core allow for substitutions at various positions, leading to compounds with diverse pharmacological profiles.

Derivatives of this compound have been investigated for a range of biological activities, including:

  • Antiproliferative Activity: Certain substituted imidazo[4,5-b]pyridines have shown potent activity against various cancer cell lines.[8][9]

  • Kinase Inhibition: This scaffold has been utilized to design inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.

  • Antiviral and Antibacterial Activity: Some derivatives have demonstrated promising activity against a range of viruses and bacteria.

Visualizing a General Synthetic Workflow

The following diagram, generated using DOT language, illustrates a generalized synthetic workflow for creating a library of substituted this compound derivatives for drug discovery research.

G General Synthetic Workflow for Imidazo[4,5-b]pyridin-2-one Derivatives A 2,3-Diaminopyridine Precursor C Cyclization A->C B Carbonyl Source (e.g., Urea) B->C D This compound Core C->D E Functionalization/Substitution Reactions (e.g., Alkylation, Arylation) D->E F Library of Substituted Derivatives E->F G Biological Screening F->G H Lead Compound Identification G->H

Caption: Synthetic workflow for imidazo[4,5-b]pyridin-2-one derivatives.

This in-depth technical guide provides a foundational understanding of the this compound core and its significance in modern drug discovery. The versatility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the development of novel therapeutic agents.

References

The Expanding Therapeutic Potential of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives: A Technical Guide to Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold, a structural analog of natural purines, has emerged as a privileged core in medicinal chemistry. Its versatile structure allows for extensive chemical modification, leading to a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the biological screening of these compounds, focusing on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell growth and survival, such as cyclin-dependent kinases (CDKs).

Data on Anticancer Activity
Compound/DerivativeCell LineIC50 (µM)Reference
Unspecified DerivativesMCF-7 (Breast)-[1]
Unspecified DerivativesHCT116 (Colon)-[1]
CDK9 InhibitorsMCF-7 (Breast)0.63 - 1.32[1]
Sorafenib (Reference)-0.76[1]
Derivative 13Capan-1 (Pancreatic)1.50 - 1.87[2]
Derivative 13HL-60 (Leukemia)1.50 - 1.87[2]
Derivative 13Z-132 (Lymphoma)1.50 - 1.87[2]
Derivative 19Capan-1 (Pancreatic)1.45 - 1.90[2]
Derivative 19LN-229 (Glioblastoma)1.45 - 1.90[2]
Derivative 19DND-41 (Leukemia)1.45 - 1.90[2]
Derivative 19K-562 (Leukemia)1.45 - 1.90[2]
Derivative 19Z-138 (Lymphoma)1.45 - 1.90[2]
Derivative 18Capan-1 (Pancreatic)7.29[2]
Amidino-substituted (10)SW620 (Colon)0.4[3]
Amidino-substituted (14)SW620 (Colon)0.7[3]
Compound 3hMCF-7 (Breast)Prominent Activity[4]
Compound 3hBT-474 (Breast)Prominent Activity[4]
Compound 3jMCF-7 (Breast)Prominent Activity[4]
Compound 3jBT-474 (Breast)Prominent Activity[4]

Note: "Prominent Activity" indicates that the source cited significant activity but did not provide specific IC50 values.

Experimental Protocols for Anticancer Screening

In Vitro Antiproliferative Activity (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized imidazo[4,5-b]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Cell Cycle Analysis

A notable mechanism of action for some of these derivatives is the induction of cell cycle arrest, particularly at the G2/M phase.[2]

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.

Visualizing the Mechanism: CDK9 Inhibition Pathway

Several potent anticancer imidazo[4,5-b]pyridine derivatives function by inhibiting Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key regulator of transcription, and its inhibition leads to the downregulation of anti-apoptotic proteins and subsequent cell death.

CDK9_Pathway cluster_inhibition Mechanism of Action cluster_pathway CDK9 Signaling Derivative Derivative CDK9_CyclinT CDK9/Cyclin T Complex Derivative->CDK9_CyclinT Inhibition RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT->RNAPII Phosphorylates Apoptosis Apoptosis (Cell Death) CDK9_CyclinT->Apoptosis Leads to Transcription Gene Transcription (e.g., Mcl-1, c-Myc) RNAPII->Transcription Initiates Transcription->Apoptosis Suppresses

CDK9 inhibition by imidazo[4,5-b]pyridin-2-one derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The imidazo[4,5-b]pyridine scaffold has also been explored for its potential to combat microbial infections. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Data on Antimicrobial Activity
Compound/DerivativeOrganismActivity MetricValueReference
Compound 3bBacteriaProminent Activity-[4]
Compound 3kBacteriaProminent Activity-[4]
Compound 3fBacteria & FungiProminent Activity-[4]
Compound VIdBacillus subtilisZone of Inhibition-[5]
Compound VIdStaphylococcus aureusZone of Inhibition-[5]
Compound VIdEscherichia coliZone of Inhibition-[5]
Compound VIdStaphylococcus typhiZone of Inhibition-[5]
Compound VIdAspergillus nigerZone of Inhibition-[5]
Compound VIdCandida albicansZone of Inhibition-[5]
Compound VIbGram-Negative BacteriaEffective-[5]
Compound VIfGram-Negative BacteriaEffective-[5]
Compound 2Bacillus cereusActive-[6]
Compound 4Bacillus cereusActive-[6]
Compound 14E. coliMIC32 µM[3]

Note: "Prominent Activity" or "Effective" indicates that the source cited significant activity but did not provide specific quantitative values.

Experimental Protocol for Antimicrobial Screening

Antimicrobial Susceptibility Testing (Agar Well/Cup-Plate Diffusion Method)

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Seeding: Uniformly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Aseptically create wells or "cups" of a specific diameter (e.g., 6-8 mm) in the seeded agar.

  • Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Visualizing the Workflow: Antimicrobial Screening

The general workflow for screening compounds for antimicrobial activity is a systematic process from initial testing to quantitative analysis.

Antimicrobial_Screening_Workflow start Start: Synthesized Derivatives prepare_plates Prepare & Inoculate Agar Plates start->prepare_plates apply_compounds Apply Test Compounds, Positive & Negative Controls prepare_plates->apply_compounds incubate Incubate Plates apply_compounds->incubate measure_zones Measure Zones of Inhibition (Qualitative) incubate->measure_zones determine_mic Determine MIC/MBC (Quantitative) measure_zones->determine_mic For active compounds end End: Identify Active Compounds determine_mic->end

General workflow for antimicrobial screening.

Antiviral Activity: A Broad-Spectrum Potential

The structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for antiviral drug development, as they can potentially interfere with viral nucleic acid synthesis. Screening efforts have revealed activity against a range of RNA and DNA viruses.

Data on Antiviral Activity
Compound/DerivativeVirusActivity MetricValue (µM)Reference
Derivative 7Respiratory Syncytial Virus (RSV)EC5021[3]
Derivative 17Respiratory Syncytial Virus (RSV)EC5058[3]
Compound 4Bovine Viral Diarrhoea Virus (BVDV)Active Conc.1.3 - 5[7]
Compound 11bBovine Viral Diarrhoea Virus (BVDV)Active Conc.1.3 - 5[7]
Compound 11cBovine Viral Diarrhoea Virus (BVDV)Active Conc.1.3 - 5[7]
Compound 13cBovine Viral Diarrhoea Virus (BVDV)Active Conc.1.3 - 5[7]
Compound 15aBovine Viral Diarrhoea Virus (BVDV)Active Conc.1.3 - 5[7]
Compound 18Bovine Viral Diarrhoea Virus (BVDV)Active Conc.1.3 - 5[7]
Compound 21Bovine Viral Diarrhoea Virus (BVDV)Active Conc.1.3 - 5[7]

Note: BVDV is often used as a surrogate for Hepatitis C Virus (HCV) in antiviral screening.[7]

Experimental Protocols for Antiviral Screening

Antiviral Cytopathic Effect (CPE) Inhibition Assay

  • Cell Culture: Seed host cells (e.g., Vero E6 for SARS-CoV-2, Hep-2 for RSV) in 96-well plates and grow to sub-confluency.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test compounds for a short period (e.g., 2 hours).

  • Viral Infection: Add a fixed amount of virus inoculum to the wells, along with fresh dilutions of the compound.

  • Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 34-37°C) for a period sufficient to observe cytopathic effects (CPE) in the virus control wells (e.g., 20-72 hours). CPE refers to structural changes in host cells caused by viral invasion.

  • CPE Observation: Visually score the wells for the presence or absence of CPE using a microscope.

  • Data Analysis: The antiviral activity is often determined by the concentration of the compound that inhibits CPE by 50% (EC50).

Cell Viability/Cytotoxicity Assay (MTS Assay)

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or general cytotoxicity of the compound.

  • Protocol: The MTS assay is performed similarly to the MTT assay but uses a different tetrazolium salt [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]. It is conducted on uninfected cells treated with the same concentrations of the compounds.[8]

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile, as the compound is effective against the virus at concentrations far below those that are toxic to the host cells.

Visualizing the Mechanism: Viral Replication and Drug Targets

Imidazo[4,5-b]pyridine derivatives can potentially inhibit viral replication at various stages.

Viral_Replication_Cycle cluster_cell Host Cell entry 1. Entry & Uncoating replication 2. Replication & Transcription (e.g., RdRp) entry->replication translation 3. Translation of Viral Proteins replication->translation assembly 4. Assembly translation->assembly release 5. Release assembly->release virus_out New Virions release->virus_out virus_in Virus virus_in->entry inhibitor Imidazo[4,5-b]pyridine Derivative inhibitor->replication Inhibition (Potential Target)

Simplified viral replication cycle and potential drug targets.

Other Biological Activities

Beyond these primary areas, derivatives of this compound have been investigated for other therapeutic applications, including the inhibition of specific enzymes involved in inflammation and cellular signaling.

  • cAMP Phosphodiesterase Inhibition: Certain derivatives have been evaluated as inhibitors of cAMP phosphodiesterase in blood platelets, suggesting potential applications in preventing thrombosis.[9]

  • NLRP3 Inflammasome Inhibition: Analogs such as 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, indicating potential as anti-inflammatory agents.[10]

  • Src Family Kinase Inhibition: Imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, with potential applications in treating glioblastoma.[11]

Visualizing the Workflow: Enzyme Inhibition Assay

The screening for enzyme inhibitors follows a standardized biochemical procedure.

Enzyme_Inhibition_Workflow start Purified Enzyme reaction Incubate Enzyme + Inhibitor + Substrate start->reaction substrate Substrate substrate->reaction inhibitor Test Derivative inhibitor->reaction measurement Measure Product Formation or Substrate Depletion reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis

General workflow for an enzyme inhibition assay.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Derivatives have demonstrated a remarkable breadth of biological activity, with potent effects against cancer, microbial pathogens, and viruses. The systematic application of the screening protocols outlined in this guide is essential for identifying and characterizing lead compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, ultimately paving the way for the development of new and effective drugs to address significant unmet medical needs.

References

structural analogs of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Structural Analogs of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Introduction

The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery. This guide provides a comprehensive overview of its structural analogs, focusing on their synthesis, biological activities, and the underlying mechanisms of action. The structural diversity stemming from this core has led to the development of potent modulators for various enzymes and receptors, including kinases, phosphodiesterases, and G-protein coupled receptors.

Structural Analogs and Biological Activities

Analogs of the imidazo[4,5-b]pyridin-2-one scaffold have been developed to target a diverse array of proteins implicated in various disease states, including cancer, neurodegenerative disorders, and inflammatory conditions.

Kinase Inhibitors

The imidazo[4,5-b]pyridine framework serves as an effective hinge-binding motif for numerous protein kinases. Strategic substitutions on the core structure have yielded potent and selective inhibitors for several kinase families.

  • Tropomyosin Receptor Kinase A (TrkA) Inhibitors: Disubstituted imidazo[4,5-b]pyridines have been identified as potent TrkA inhibitors, a receptor tyrosine kinase implicated in pain and cancer.[1] Optimization has led to compounds with subnanomolar potency in cellular assays.[1]

  • Aurora Kinase Inhibitors: These are key regulators of mitosis, and their inhibition is a valid strategy for cancer therapy. Analogs have been developed that show potent inhibition of Aurora A, B, and C kinases.[2]

  • Dual FLT3/Aurora Kinase Inhibitors: For diseases like Acute Myeloid Leukemia (AML), a dual-inhibition strategy can be beneficial. The scaffold has been optimized to yield compounds that potently inhibit both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[3]

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Novel derivatives have demonstrated significant anticancer activity by inhibiting CDK9, a key transcriptional regulator.[4]

Table 1: Imidazo[4,5-b]pyridine Analogs as Kinase Inhibitors

Compound/Analog Class Target Kinase(s) IC50 / Activity Reference
Disubstituted imidazo[4,5-b]pyridines TrkA Subnanomolar cellular potency [1]
Compound 31 Aurora-A 0.042 µM [2]
Aurora-B 0.198 µM [2]
Aurora-C 0.227 µM [2]
Imidazo[4,5-b]pyridine Series FLT3 / Aurora Potent dual inhibition [3]

| Substituted imidazo[4,5-b]pyridines | CDK9 | 0.63 - 1.32 µM |[4] |

Phosphodiesterase 10A (PDE10A) Inhibitors

PDE10A is highly expressed in the medium spiny neurons of the striatum and its inhibition elevates intracellular levels of cAMP and cGMP. This mechanism is considered a promising approach for treating schizophrenia and other neuropsychiatric disorders. Novel imidazo[4,5-b]pyridines have been discovered as highly potent and selective PDE10A inhibitors, demonstrating excellent oral bioavailability and receptor occupancy in preclinical models.[5][6][7][8]

Table 2: Imidazo[4,5-b]pyridine Analogs as PDE10A Inhibitors

Compound/Analog Class Target IC50 Receptor Occupancy (RO) Reference
Methoxy imidazo[4,5-b]pyridines PDE10A 0.8 - 6.7 nM 55-74% at 10 mg/kg p.o. [5][7][8]
cis-cyclobutane analog 24a PDE10A 3.4 nM High [5]

| trans-cyclobutane analog 24b | PDE10A | 0.8 nM | High |[5] |

Metabotropic Glutamate Subtype-2 (mGlu2) Receptor Modulators

The core this compound template has been successfully utilized to develop potent and selective positive allosteric modulators (PAMs) of the mGlu2 receptor.[9] These PAMs enhance the receptor's response to the endogenous ligand glutamate and have shown efficacy in preclinical models of psychosis, highlighting their potential for treating schizophrenia.[9]

Antimicrobial and Anti-inflammatory Agents
  • Antimicrobial Activity: Various derivatives have been synthesized and screened for their activity against bacterial and fungal pathogens. Certain substituted 2-phenyl-imidazo[4,5-b]pyridines exhibit promising activity against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[10][11][12]

  • Anti-inflammatory Activity: The structural similarity to purines also suggests potential for anti-inflammatory applications. Diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2 over COX-1.[13] Additionally, some analogs possess analgesic properties.[14]

Experimental Protocols

General Synthesis of Imidazo[4,5-b]pyridine Core

A common route involves the condensation of a substituted diaminopyridine with an aldehyde or carboxylic acid derivative. A representative procedure starting from a nitro-substituted pyridine is outlined below.[1]

Protocol: Synthesis of a Disubstituted Imidazo[4,5-b]pyridine

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): To a solution of 3-nitro-2,6-dichloropyridine in a suitable solvent (e.g., N,N-Dimethylformamide), add a substituted amine (e.g., a pyrazol-3-yl amine) and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates consumption of the starting material.

  • Step 2: Second SNAr: To the intermediate from Step 1, add a second amine and continue stirring, often at an elevated temperature, to yield the disubstituted nitro-pyridine intermediate.

  • Step 3: Reduction of Nitro Group: Reduce the nitro group to an amine. Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with iron powder in acetic acid.

  • Step 4: Cyclization: The resulting diamine is cyclized to form the imidazole ring. This can be achieved by heating with an appropriate reagent like triethyl orthoformate (for an unsubstituted imidazole C2) or a corresponding aldehyde followed by oxidation. For the 2-one core, reagents like N,N'-Carbonyldiimidazole (CDI) or phosgene equivalents are used.[15]

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization.

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)

This protocol describes a typical method to determine the IC50 value of a test compound.

  • Reagents: Recombinant human Aurora kinase, appropriate peptide substrate (e.g., Kemptide), ATP (spiked with [γ-³³P]ATP), test compound, assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound. c. Add the Aurora kinase enzyme to initiate the pre-incubation (typically 10-15 minutes at room temperature). d. Start the kinase reaction by adding the ATP/[γ-³³P]ATP solution. Incubate for a specified time (e.g., 60 minutes) at 30°C. e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Spot a portion of the reaction mixture onto a phosphocellulose filter mat. g. Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. h. Dry the mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro PDE10A Inhibition Assay

This protocol outlines a common method for assessing PDE10A inhibitory activity.[5]

  • Reagents: Recombinant human PDE10A, [³H]-cAMP or [³H]-cGMP as a substrate, snake venom nucleotidase, test compound, assay buffer.

  • Procedure: a. Serially dilute the test compounds in DMSO. b. Add the assay buffer, PDE10A enzyme, and test compound to a 96-well plate. c. Pre-incubate the mixture for 15 minutes at room temperature. d. Initiate the reaction by adding the [³H]-cAMP substrate. Incubate for 20 minutes at room temperature. e. Stop the reaction by adding a stop reagent or by heat inactivation. f. Add snake venom nucleotidase and incubate for 10 minutes to convert the resulting [³H]-AMP to [³H]-adenosine. g. Add scintillation cocktail-filled beads that bind to the charged, unhydrolyzed substrate. h. After the beads settle, count the plate in a microplate scintillation counter. The counts are directly proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value by non-linear regression analysis.

Visualizations: Pathways and Workflows

Conclusion

The this compound scaffold and its related analogs represent a remarkably versatile and fruitful area of medicinal chemistry. Their ability to potently and selectively modulate the activity of diverse biological targets, including kinases and phosphodiesterases, has been well-established. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of clinical candidates for a wide range of diseases. Future work in this area will likely focus on refining selectivity profiles, improving pharmacokinetic properties, and exploring novel biological targets for this privileged chemical framework.

References

An In-depth Technical Guide to the Mechanism of Action of Imidazo[4,5-b]pyridin-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore in the design of potent and selective inhibitors, particularly targeting protein kinases and phosphodiesterases. This technical guide provides a comprehensive overview of the mechanism of action of imidazo[4,5-b]pyridin-2-one compounds, focusing on their key molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their activity.

Core Molecular Targets and Mechanisms of Action

Imidazo[4,5-b]pyridin-2-one derivatives have been extensively investigated as inhibitors of several key enzymes implicated in various disease pathologies, including inflammation, cancer, and neurological disorders. The primary mechanisms of action revolve around the competitive inhibition of ATP-binding sites in kinases and the active sites of other enzymes.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

A significant body of research has focused on the development of imidazo[4,5-b]pyridin-2-one derivatives as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.[1][2] These compounds have shown efficacy in suppressing the production of tumor necrosis factor-α (TNF-α) and interleukin-8 (IL-8), making them promising candidates for the treatment of inflammatory diseases like rheumatoid arthritis.[1][2]

The mechanism of inhibition involves the binding of the imidazo[4,5-b]pyridin-2-one core to the hinge region of the p38 MAP kinase enzyme. X-ray crystallography studies have revealed that these inhibitors can induce an infrequent flip of the peptide bond between Met109 and Gly110 in the kinase's hinge region, a feature that is thought to contribute to their high selectivity.[2]

Quantitative Data on p38 MAP Kinase Inhibition

Compoundp38α IC50 (nM)TNF-α Production Inhibition (hWB IC50, nM)Reference
21 Potent inhibitorPotent inhibitor of LPS-induced TNF-α[1]
25 Potent inhibitorSuperior suppression of TNF-α production[1]
65 9.6Not Reported[1]

hWB: human whole blood; LPS: lipopolysaccharide

Signaling Pathway

p38_pathway stress Stress / Cytokines (e.g., LPS, TNF-α) mkk MKK3 / MKK6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates inflammation Inflammatory Response (TNF-α, IL-8 production) substrates->inflammation leads to inhibitor Imidazo[4,5-b]pyridin-2-one Compound inhibitor->p38 inhibits trka_pathway ngf Neurotrophin (NGF) trka TrkA Receptor ngf->trka binds dimerization Dimerization & Autophosphorylation trka->dimerization downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) dimerization->downstream activates cellular_response Cell Proliferation, Survival, Differentiation downstream->cellular_response inhibitor Imidazo[4,5-b]pyridine Compound inhibitor->dimerization inhibits pde10a_pathway camp cAMP / cGMP pde10a PDE10A camp->pde10a substrate signaling Downstream Signaling (e.g., PKA, PKG) camp->signaling activates amp AMP / GMP pde10a->amp hydrolyzes to neuronal Neuronal Function signaling->neuronal inhibitor Imidazo[4,5-b]pyridine Compound inhibitor->pde10a inhibits kinase_assay_workflow start Start prepare Prepare Assay Buffer, Kinase, Substrate, and ATP Solution start->prepare dispense_compound Dispense Test Compound (Imidazo[4,5-b]pyridin-2-one) in various concentrations prepare->dispense_compound add_kinase Add Kinase Enzyme dispense_compound->add_kinase incubate1 Pre-incubate add_kinase->incubate1 initiate_reaction Initiate Reaction by adding ATP and Substrate incubate1->initiate_reaction incubate2 Incubate at RT initiate_reaction->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction detect Detect Signal (e.g., luminescence, fluorescence) stop_reaction->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

References

Spectroscopic Profile of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry and related fields.

Core Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound has been reported in the EPA/NIH Mass Spectral Data Base. The compound has a molecular weight of 135.12 g/mol .[1] The mass spectrum provides critical information for confirming the molecular weight and can offer insights into the fragmentation patterns of the molecule under electron ionization.

Parameter Value Source
Molecular FormulaC₆H₅N₃ONIST WebBook[1]
Molecular Weight135.1234NIST WebBook[1]
CAS Registry No.16328-62-4NIST WebBook[1]

Mass Spectrum Data:

A detailed analysis of the fragmentation pattern is crucial for confirming the structural integrity of the compound. The major fragments observed in the electron ionization mass spectrum are presented below.

m/z Relative Intensity (%) Possible Fragment
135100[M]⁺ (Molecular Ion)
107~50[M - CO]⁺
80~40[M - CO - HCN]⁺
53~30[C₃H₃N]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for the unsubstituted this compound are not widely published. However, analysis of related substituted analogs provides valuable insights into the expected chemical shifts and coupling patterns. For instance, studies on various derivatives of imidazo[4,5-b]pyridines and related heterocyclic systems have been reported in the Journal of Medicinal Chemistry and other publications, offering a comparative basis for spectral interpretation.

Expected ¹H NMR Spectral Features:

Based on the structure, the proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the N-H protons of the imidazole and lactam moieties. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The N-H protons are expected to be broad signals, and their chemical shifts can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum would feature signals for the carbonyl carbon of the lactam ring (expected around δ 150-160 ppm), and the carbons of the fused aromatic system. The chemical shifts of the pyridine and imidazole ring carbons would provide key information for confirming the core structure.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amide/Imidazole)3400-3200 (broad)Stretching
C=O (Lactam)1750-1680Stretching
C=N (Imidazole)1650-1550Stretching
C=C (Aromatic)1600-1450Stretching
C-N1350-1200Stretching

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These methodologies are based on standard practices for the analysis of organic compounds.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are commonly recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Further structural elucidation can be achieved using two-dimensional NMR techniques such as COSY, HSQC, and HMBC.

IR Spectroscopy

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used to introduce the sample into the ion source.

Ionization: Electron Ionization (EI) is a common method for generating ions from organic molecules. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a novel compound using the spectroscopic methods described.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Stereochemistry Purification->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

The Unexplored Potential of a Core Heterocycle: An In-Depth Technical Guide to the In Vitro Activity of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the documented in vitro biological activities of compounds built upon the 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold. While this core structure serves as a foundational element in numerous biologically active molecules, it is crucial to note that the vast majority of published research focuses on its substituted derivatives rather than the unsubstituted parent compound. This guide, therefore, summarizes the significant in vitro findings for these derivatives, providing a comprehensive overview of the therapeutic potential inherent to this chemical class. The content herein is intended to facilitate further research and drug development efforts by consolidating key data, outlining experimental methodologies, and visualizing relevant biological pathways.

Overview of In Vitro Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of in vitro activities, including antiproliferative, antiviral, antibacterial, and enzyme-inhibitory effects. The following sections and tables summarize the quantitative data from various studies, highlighting the potential of this scaffold in diverse therapeutic areas.

Antiproliferative Activity

A significant body of research has focused on the anticancer potential of imidazo[4,5-b]pyridin-2-one derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, with some exhibiting sub-micromolar efficacy.

Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Imidazo[4,5-b]pyridine derived acrylonitrilesHeLa, SW620, MiaPaCa-20.2 - 0.6[1]
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesMCF-7, MDA-MB-468, K562, SaOS2Moderate activity (qualitative)
Imidazopyridine derivativesLNCaP C-81 (prostate cancer)Significant reduction in proliferation at 10 µM
Antiviral Activity

Certain derivatives have shown promise as antiviral agents, particularly against respiratory syncytial virus (RSV).

Table 2: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ClassVirusEC50 (µM)Reference
Bromo-substituted imidazo[4,5-b]pyridinesRespiratory Syncytial Virus (RSV)21.0 - 79.0
Antibacterial Activity

The antibacterial potential of this scaffold has also been explored, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridinesE. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis4 - 8[2]
Azo-linked imidazo[1,2-a]pyridine derivativesE. coli CTXM, K. pneumoniae NDM0.5 - 0.7 mg/mL[3]
Enzyme Inhibition

Derivatives of this compound have been identified as inhibitors of key enzymes involved in inflammation and cell proliferation, such as cyclooxygenases (COX) and tubulin.

Table 4: Enzyme Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ClassTarget EnzymeIC50 (µM)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesCOX-121.8
2,3-diaryl-3H-imidazo[4,5-b]pyridine derivativesCOX-29.2
Imidazo[4,5-b]pyridine derived acrylonitrilesTubulin Polymerization0.2 - 0.6[1]
Imidazo[4,5-c]pyridin-2-one derivativesSrc Family Kinases (Src, Fyn)Submicromolar range[4]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide. These protocols are intended to serve as a reference for researchers looking to evaluate compounds based on the this compound scaffold.

Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Reaction Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations. Include positive (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and negative (vehicle) controls.

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound is determined by comparing the rate and extent of polymerization to the controls.

COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria in a suitable broth (e.g., Mueller-Hinton broth).

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the potential mechanisms of action for this class of compounds, this section includes diagrams of key signaling pathways that have been implicated in the activity of imidazo[4,5-b]pyridin-2-one derivatives. Additionally, a generalized experimental workflow for in vitro screening is presented.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation & Dose-Response cluster_mechanism Phase 4: Mechanism of Action Studies start Compound Synthesis/ Acquisition stock_solution Stock Solution Preparation (DMSO) start->stock_solution assay_selection Selection of Relevant In Vitro Assays stock_solution->assay_selection primary_assay Primary Assay (e.g., Antiproliferative @ single high concentration) assay_selection->primary_assay hit_identification Hit Identification primary_assay->hit_identification hit_identification->assay_selection Inactive dose_response Dose-Response Assay (e.g., IC50 Determination) hit_identification->dose_response Active data_analysis Data Analysis & Curve Fitting dose_response->data_analysis validated_hit Validated Hit data_analysis->validated_hit secondary_assays Secondary/Mechanistic Assays (e.g., Enzyme Inhibition, Pathway Analysis) validated_hit->secondary_assays lead_candidate Lead Candidate Identification secondary_assays->lead_candidate

A generalized workflow for in vitro screening of novel compounds.

src_kinase_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Imidazopyridinone Imidazo[4,5-c]pyridin-2-one Derivative Imidazopyridinone->Src Migration Migration FAK->Migration Survival Survival PI3K->Survival Proliferation Proliferation Ras->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Inhibition of the Src kinase signaling pathway by imidazopyridinone derivatives.

pi3k_akt_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt activates PI3K->PIP3 phosphorylates mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO Imidazopyridinone Imidazopyridine Derivative Imidazopyridinone->PI3K CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation GSK3b->Proliferation Survival Survival FOXO->Survival

Potential inhibition of the PI3K/Akt signaling pathway by imidazopyridine derivatives.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Androgen Androgen AR_complex Androgen Receptor (AR) + Heat Shock Proteins Androgen->AR_complex AR_dimer AR Dimer AR_complex->AR_dimer dissociation of HSPs ARE Androgen Response Element (ARE) AR_dimer->ARE translocation Imidazopyridinone Imidazopyridine Derivative Imidazopyridinone->AR_complex Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Survival Survival Gene_Transcription->Survival

Postulated inhibition of the Androgen Receptor signaling pathway.

Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide range of potent in vitro biological activities, including antiproliferative, antiviral, antibacterial, and enzyme-inhibitory effects. While there is a notable absence of data on the unsubstituted core molecule, the extensive research on its derivatives underscores the significant potential of this chemical class. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and relevant signaling pathways to aid researchers in the continued exploration and development of imidazo[4,5-b]pyridin-2-one-based compounds as potential drug candidates. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic promise.

References

Kinase Inhibitory Activity of Imidazo[4,5-b]pyridin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Its structural resemblance to purines allows it to effectively compete for the ATP-binding site of a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the kinase inhibitory activity of imidazo[4,5-b]pyridin-2-one derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory and cellular antiproliferative activities of representative imidazo[4,5-b]pyridin-2-one derivatives.

Table 1: p38 MAP Kinase Inhibitory Activity

Compoundp38α IC₅₀ (nM)[1][2]
1 sec-ButylH>10000
21 sec-Butyl2,4-difluoroanilino9.6

Table 2: Aurora Kinase Inhibitory Activity

CompoundAurora A IC₅₀ (µM)[3]Aurora B IC₅₀ (µM)[3]Aurora C IC₅₀ (µM)[3]
31 4-(dimethylamino)phenylH2-(4-(thiazol-2-yl)acetamido)piperazin-1-yl0.0420.1980.227

Table 3: DNA-Dependent Protein Kinase (DNA-PK) Inhibitory Activity

CompoundDNA-PK IC₅₀ (nM)[4]
6 CyclopentylUnsubstituted anilino4000
78 3-methoxypropyl2-methyl-4-methoxyanilino<1

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the evaluation of imidazo[4,5-b]pyridin-2-one derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.

Materials:

  • Kinase (e.g., recombinant human p38α)

  • Kinase substrate (e.g., myelin basic protein)

  • Imidazo[4,5-b]pyridin-2-one test compounds

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

  • Add 20 µL of the master mix to each well.

  • Prepare an ATP solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding 20 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 40 µL of the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 80 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the compounds on the proliferation and viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[4,5-b]pyridin-2-one test compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated kinases or downstream signaling molecules, in cell lysates.

Materials:

  • Cell lysates from cells treated with test compounds

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by imidazo[4,5-b]pyridin-2-one derivatives and a general workflow for their evaluation.

p38_MAPK_Signaling_Pathway extracellular Stress Stimuli (e.g., UV, Cytokines) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Imidazo[4,5-b]pyridin-2-one Derivative inhibitor->p38

Caption: p38 MAPK signaling pathway and point of inhibition.

Aurora_Kinase_Signaling_Pathway g2_phase G2 Phase aurora_a Aurora A g2_phase->aurora_a aurora_b Aurora B g2_phase->aurora_b centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome mitotic_entry Mitotic Entry centrosome->mitotic_entry chromosome Chromosome Segregation & Cytokinesis aurora_b->chromosome mitotic_progression Mitotic Progression chromosome->mitotic_progression inhibitor Imidazo[4,5-b]pyridin-2-one Derivative inhibitor->aurora_a inhibitor->aurora_b

Caption: Aurora kinase signaling in mitosis and inhibition.

Experimental_Workflow synthesis Compound Synthesis invitro In Vitro Kinase Assay (IC₅₀ Determination) synthesis->invitro cell_based Cell-Based Assays (Viability, Apoptosis) invitro->cell_based western Western Blot (Target Engagement) cell_based->western sar SAR Analysis western->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Caption: General workflow for inhibitor evaluation.

SAR_Logical_Relationship core Imidazo[4,5-b]pyridin-2-one Core r1 Substituent at N1 core->r1 r2 Substituent at C6 core->r2 r3 Substituent at N3 core->r3 potency Kinase Inhibitory Potency r1->potency selectivity Selectivity Profile r1->selectivity properties ADME Properties r1->properties r2->potency r2->selectivity r2->properties r3->potency r3->selectivity r3->properties

Caption: Structure-Activity Relationship (SAR) factors.

Conclusion

Imidazo[4,5-b]pyridin-2-one derivatives represent a versatile and potent class of kinase inhibitors. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting kinase-driven pathologies. Further exploration of the structure-activity relationships and optimization of the ADME properties of this scaffold are anticipated to yield clinical candidates with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that serves as a crucial building block and intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its scaffold is present in compounds investigated for a range of therapeutic applications. The synthesis of this core structure from readily available starting materials is, therefore, of significant interest to the medicinal chemistry and drug development community.

This document provides a detailed protocol for the synthesis of this compound, starting from 2,3-diaminopyridine. The procedure involves a cyclization reaction facilitated by a carbonylating agent, N,N'-Carbonyldiimidazole (CDI), which offers a safer and more convenient alternative to hazardous reagents like phosgene.[1] This ring-closing reaction is an efficient method for constructing the desired imidazopyridinone system.[2]

Reaction Scheme

The synthesis proceeds via a one-step cyclocondensation reaction. The two adjacent amino groups of 2,3-diaminopyridine react with N,N'-Carbonyldiimidazole (CDI). CDI acts as a source of a carbonyl group, which bridges the two nitrogen atoms to form the five-membered imidazole ring fused to the pyridine core, yielding the target product.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2_3_diaminopyridine 2,3-Diaminopyridine plus + CDI N,N'-Carbonyldiimidazole (CDI) product This compound

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2,3-diaminopyridine using N,N'-Carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

Materials and Equipment

Reagents:

Reagent CAS Number Molecular Weight ( g/mol )
2,3-Diaminopyridine 452-58-4 109.13
N,N'-Carbonyldiimidazole (CDI) 530-62-1 162.15
Tetrahydrofuran (THF), anhydrous 109-99-9 72.11
Ethyl Acetate 141-78-6 88.11

| Hexane | 110-54-3 | 86.18 |

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas line (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried before use.

  • Reagent Addition: Under a nitrogen atmosphere, add 2,3-diaminopyridine (5.0 g, 45.8 mmol) and 150 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Initiation of Reaction: To the stirred solution, add N,N'-Carbonyldiimidazole (CDI) (8.1 g, 50.0 mmol, 1.1 equivalents) portion-wise over 15 minutes. The addition may cause a slight exotherm.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:1) eluent system.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid sequentially with cold THF (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted CDI and imidazole byproduct.

  • Drying: Dry the purified white to off-white solid under vacuum at 60 °C for 12 hours to yield the final product, this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

CompoundMol. Weight ( g/mol )Amount (g)Moles (mmol)EquivalentsTheoretical Yield (g)Typical Yield (%)
2,3-Diaminopyridine109.135.045.81.0--
N,N'-Carbonyldiimidazole162.158.150.01.1--
Product 135.12 ---6.19 85-95%

Characterization Data

The structure of the synthesized this compound (CAS: 16328-62-4) can be confirmed by standard analytical techniques.[3][4]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: >300 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.0-11.5 (br s, 2H, NH), 7.85 (dd, J=4.5, 1.5 Hz, 1H), 7.35 (dd, J=8.0, 1.5 Hz, 1H), 6.90 (dd, J=8.0, 4.5 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 155.2, 145.1, 138.0, 128.5, 122.3, 115.8.

  • IR (KBr, cm⁻¹): 3250-2800 (N-H, broad), 1695 (C=O, amide), 1610, 1480.

  • Mass Spectrometry (ESI+): m/z 136.1 [M+H]⁺.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

G A Setup oven-dried three-neck flask under Nitrogen atmosphere. B Dissolve 2,3-diaminopyridine in anhydrous THF. A->B C Add N,N'-Carbonyldiimidazole (CDI) portion-wise. B->C D Heat reaction mixture to reflux for 4-6 hours. C->D E Monitor reaction by TLC. D->E Periodically E->D Incomplete F Cool mixture to room temperature. E->F Complete G Isolate product via vacuum filtration. F->G H Wash solid with cold THF and diethyl ether. G->H I Dry final product under vacuum. H->I J Characterize product (NMR, MS, IR, MP). I->J

Caption: Experimental workflow for the synthesis and characterization.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,3-Diaminopyridine: Harmful if swallowed or in contact with skin. Avoid inhalation of dust.

  • N,N'-Carbonyldiimidazole (CDI): Corrosive and moisture-sensitive. Reacts with water to release carbon dioxide and imidazole. Handle with care in a dry environment (e.g., under an inert atmosphere).

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free THF. May cause respiratory irritation.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Imidazo[4,5-b]pyridin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities.[1][2] Derivatives of this heterocyclic system have shown potential as kinase inhibitors, anticancer agents, and treatments for various other diseases.[2][3] Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient and regioselective synthesis of substituted imidazo[4,5-b]pyridin-2-ones.[4][5][6] This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods to synthesize this important class of compounds.

I. Cascade Ureidation/Palladium-Catalyzed Intramolecular Cyclization

This one-pot, tandem approach offers an efficient route to substituted imidazo[4,5-b]pyridin-2-ones and related imidazo[4,5-c]pyridin-2-ones.[4][7][8] The methodology involves the amination of a carbamoyl chloride followed by a palladium-catalyzed intramolecular urea cyclization, providing moderate to excellent yields.[4]

Experimental Workflow

cluster_synthesis One-Pot Synthesis start Starting Materials: - Carbamoyl Chloride - Amine Substrate amination Tandem Ureidation (Amination) start->amination Base, Solvent cyclization Palladium-Catalyzed Intramolecular Cyclization amination->cyclization Pd Catalyst, Ligand, Heat product Imidazo[4,5-b]pyridin-2-one cyclization->product

Caption: Workflow for the one-pot synthesis of imidazo[4,5-b]pyridin-2-ones.

Detailed Protocols

Protocol 1: Synthesis of 1-Aryl/Alkyl-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones [4]

  • Reaction Setup: In a sealed tube, combine the amine substrate (0.48 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃, 0.02 mmol), and Xantphos (0.04 mmol).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 1.60 mmol) and a solution of 2-chloro-N-methylpyridin-3-ylcarbamoyl chloride (0.40 mmol) in degassed dioxane (2.2–2.3 mL).

  • Reaction Conditions: Heat the mixture at 85–95 °C for 3–5 hours under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is subjected to standard work-up procedures, followed by purification by column chromatography to yield the desired product.

Protocol 2: Alternative Conditions using Pd(OAc)₂ [4]

  • Reaction Setup: In a sealed tube, combine the amine substrate (0.60 mmol), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol), and 1,4-bis(diphenylphosphino)butane (dppb, 0.05 mmol).

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.75 mmol) and a solution of the appropriate carbamoyl chloride (0.50 mmol) in degassed isopropanol (1.2–1.3 mL).

  • Reaction Conditions: Heat the reaction mixture at 80–85 °C under an inert atmosphere for 8–12 hours.

  • Work-up and Purification: Follow standard aqueous work-up and purify the crude product by column chromatography.

Data Presentation: Reaction Conditions and Yields
EntryCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂dba₃ / XantphosCs₂CO₃Dioxane85-953-560-95
2Pd(OAc)₂ / dppbNaHCO₃iPrOH80-858-1255-87
3Pd[P(Ph)₃]₄K₂CO₃Toluene90-95470-90

Yields are reported as isolated yields for a range of substrates as described in the source literature.[4]

II. Palladium-Catalyzed Amidation of 2-Chloro-3-amino-heterocycles

This method provides a facile route to N1- and C2-substituted imidazo[4,5-b]pyridines through a palladium-catalyzed coupling of 2-chloro-3-amino-pyridines with primary amides, followed by in-situ cyclization.[9][10]

Experimental Workflow

cluster_synthesis Amidation and Cyclization start Starting Materials: - 2-Chloro-3-aminopyridine - Primary Amide coupling Pd-Catalyzed Amide Coupling start->coupling Pd Catalyst, Ligand, Base, Solvent, Heat cyclization In-situ Cyclization/Dehydration coupling->cyclization product Imidazo[4,5-b]pyridine cyclization->product

Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines via amidation.

Detailed Protocol[5][9]
  • Reaction Setup: To a reaction vessel, add 3-alkyl or 3-arylamino-2-chloropyridine (1.0 equiv), a primary amide (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (tBuXPhos) as the ligand, and potassium phosphate (K₃PO₄).

  • Solvent Addition: Add tert-butanol as the solvent.

  • Reaction Conditions: Reflux the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Data Presentation: Substrate Scope and Yields[5]
3-Amino-2-chloropyridine SubstituentPrimary AmideYield (%)
AlkylVarious primary amides51-99
ArylVarious primary amides51-99

III. Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a highly effective method for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, which have shown promising antiproliferative activity.[11][12]

Experimental Workflow

cluster_synthesis Suzuki Cross-Coupling start Starting Materials: - Bromo-imidazo[4,5-b]pyridine - Arylboronic Acid coupling Suzuki Coupling start->coupling Pd(PPh₃)₄, Base, Solvent, Heat product Aryl-substituted Imidazo[4,5-b]pyridine coupling->product

Caption: Workflow for Suzuki cross-coupling to synthesize substituted imidazo[4,5-b]pyridines.

Detailed Protocol[12]
  • Reaction Setup: In a suitable flask, dissolve the 6-bromo-2-phenylimidazo[4,5-b]pyridine derivative (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv) in a solvent mixture (e.g., toluene:ethanol 2:1 or dioxane:water 3:1).

  • Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.08 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for the required time (monitored by TLC).

  • Work-up and Purification: After cooling, perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by crystallization or column chromatography.

Data Presentation: Suzuki Coupling Yields[12]
Imidazo[4,5-b]pyridineArylboronic AcidYield (%)
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine(4-nitrophenyl)boronic acid51
6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine(4-methoxyphenyl)boronic acid52
6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine(4-cyanophenyl)boronic acid55
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-hydroxyphenylboronic acid96

IV. Biological Significance and Signaling Pathways

Imidazo[4,5-b]pyridine derivatives are known to interact with various cellular pathways, making them attractive candidates for drug development.[1] For instance, certain derivatives act as inhibitors of Src family kinases (SFKs), which are implicated in the progression of glioblastoma.[13] Others have been investigated as CDK9 inhibitors for cancer therapy.[3]

Illustrative Signaling Pathway Involvement

cluster_pathway Simplified Kinase Inhibition Pathway drug Imidazo[4,5-b]pyridin-2-one Derivative kinase Kinase (e.g., Src, CDK9) drug->kinase substrate Substrate Phosphorylation kinase->substrate downstream Downstream Signaling (e.g., Proliferation, Survival) substrate->downstream inhibition Inhibition

Caption: Inhibition of kinase signaling by imidazo[4,5-b]pyridin-2-one derivatives.

These protocols and data provide a foundational resource for researchers engaged in the synthesis and development of novel imidazo[4,5-b]pyridin-2-one-based therapeutics. The versatility of palladium catalysis allows for extensive derivatization of this privileged scaffold, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

References

Application Notes and Protocols for the One-Pot Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one, a key heterocyclic scaffold in medicinal chemistry. The described methodologies focus on convergent, atom-economical, and scalable approaches, making them suitable for both academic research and industrial drug development. Two primary protocols are presented: a palladium-catalyzed cyclization and a carbonyldiimidazole (CDI)-mediated cyclization, each offering distinct advantages in terms of reagent handling and reaction conditions.

Introduction

The this compound core structure is a prevalent motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. Its structural analogy to purines allows it to interact with various biological targets. Consequently, the development of efficient and robust synthetic routes to this scaffold is of significant interest to the pharmaceutical industry. Traditional multi-step syntheses can be time-consuming and generate considerable waste. The one-pot procedures detailed herein offer a streamlined alternative, reducing reaction time, purification steps, and overall cost.

Synthesis Overview

The one-pot synthesis of this compound typically commences with 2,3-diaminopyridine as the readily available starting material. The core transformation involves the formation of the imidazole-2-one ring through the introduction of a carbonyl group and subsequent intramolecular cyclization.

Diagram of the General Synthetic Workflow

G A 2,3-Diaminopyridine C One-Pot Reaction Vessel A->C B Carbonylating Agent (e.g., Triphosgene, CDI) B->C D This compound C->D Cyclization

Caption: General workflow for the one-pot synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed One-Pot Synthesis

This protocol is adapted from methodologies employing a palladium-catalyzed tandem amination and intramolecular urea cyclization.[1][2][3] It is particularly useful for achieving high yields and purity.

Materials:

  • 2,3-Diaminopyridine

  • Triphosgene or a suitable carbamoyl chloride precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous isopropanol or dioxane

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diaminopyridine (1.0 eq), palladium(II) acetate (0.025 eq), and 1,4-bis(diphenylphosphino)butane (0.05 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for 10-15 minutes to establish an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous isopropanol (or dioxane) to the flask, followed by the addition of sodium bicarbonate (3.5 eq) or potassium carbonate (2.75 eq).

  • Carbonyl Source Addition: In a separate, dry flask, prepare a solution of triphosgene (0.4 eq) in the reaction solvent. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.[4][5][6] Alternatively, a suitable carbamoyl chloride can be used. Add the triphosgene solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-85°C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure this compound.

Data Presentation:

ParameterValue
Starting Material 2,3-Diaminopyridine
Carbonyl Source Triphosgene
Catalyst Pd(OAc)₂ / dppb
Base NaHCO₃ or K₂CO₃
Solvent Isopropanol or Dioxane
Temperature 80-85 °C
Reaction Time 8-12 hours
Typical Yield Moderate to Excellent
Protocol 2: Carbonyldiimidazole (CDI)-Mediated One-Pot Synthesis

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene derivatives for the cyclization step.[7]

Materials:

  • 2,3-Diaminopyridine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous dichloromethane or THF in a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise to the solution at room temperature. Caution: CDI is moisture-sensitive. Handle in a dry environment.[8]

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40°C to ensure completion. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, a precipitate of the product may form. If so, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel if necessary.

Data Presentation:

ParameterValue
Starting Material 2,3-Diaminopyridine
Carbonylating Agent 1,1'-Carbonyldiimidazole (CDI)
Solvent Dichloromethane or THF
Temperature Room Temperature to 40 °C
Reaction Time 4-6 hours
Typical Yield Good to Excellent

Reaction Mechanism and Signaling Pathway Analogy

The synthesis of this compound can be conceptually linked to the broader field of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which are powerful tools for the rapid assembly of complex heterocyclic scaffolds.[9][10][11][12] While the direct synthesis of the target molecule is a cyclization, the one-pot nature shares the efficiency principles of MCRs.

Diagram of the Proposed Reaction Mechanism (CDI-mediated)

G cluster_0 Reaction Mechanism A 2,3-Diaminopyridine C Intermediate A->C + CDI B CDI D This compound C->D Intramolecular Cyclization - Imidazole

Caption: Proposed mechanism for the CDI-mediated synthesis.

Safety Precautions

  • Triphosgene: Highly toxic and corrosive. It is a moisture-sensitive solid that can release phosgene gas upon contact with water. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]

  • 1,1'-Carbonyldiimidazole (CDI): Moisture-sensitive and can cause skin and eye irritation. Handle in a dry atmosphere and wear appropriate PPE.[8]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Dichloromethane, isopropanol, and dioxane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

The one-pot synthesis of this compound represents a significant improvement over classical multi-step methods. The protocols provided here, utilizing either palladium catalysis or CDI, offer efficient, scalable, and versatile routes to this important heterocyclic core. These methods are highly valuable for researchers in medicinal chemistry and drug development, facilitating the rapid synthesis of libraries of derivatives for biological screening. Careful adherence to the safety precautions is essential when handling the hazardous reagents involved.

References

Application Notes and Protocols for the Analytical Characterization of Imidazo[4,5-b]pyridin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridin-2-ones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural similarity to purine bases makes them scaffolds for designing molecules with diverse biological activities, including kinase inhibition. As such, rigorous analytical characterization is paramount to confirm their identity, purity, and structural integrity. These application notes provide a detailed overview of the key analytical methods for the characterization of imidazo[4,5-b]pyridin-2-one derivatives.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of imidazo[4,5-b]pyridin-2-one derivatives and for separating isomers. Reversed-phase HPLC is the most common modality used for these compounds.

Application Note: Purity Assessment and Isomer Separation

The polarity of imidazo[4,5-b]pyridin-2-ones can be modulated by the substituents on the heterocyclic core. A gradient elution method is often necessary to achieve a good resolution of the main compound from its impurities or regioisomers. The choice of a stationary phase, such as a C18 or a phenyl-hexyl column, and the mobile phase composition are critical for successful separation.

Experimental Protocol: Reversed-Phase HPLC Analysis

Objective: To determine the purity of a synthesized imidazo[4,5-b]pyridin-2-one derivative and to separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium formate (for mobile phase modification)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the imidazo[4,5-b]pyridin-2-one derivative in 1 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B (isocratic, for column re-equilibration)

  • Data Analysis: Integrate the peak areas to calculate the purity of the compound. The retention time is a characteristic property of the compound under the given conditions.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Purity Integrate->Purity

HPLC Workflow for Purity Analysis

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation of imidazo[4,5-b]pyridin-2-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D techniques like COSY, HSQC, and HMBC, is the most powerful tool for unambiguous structure determination.

¹H NMR provides information about the number and chemical environment of protons. The chemical shifts of the aromatic protons on the pyridine and any substituent groups are diagnostic. ¹³C NMR reveals the number of unique carbon atoms and their electronic environment. The chemical shift of the carbonyl carbon (C=O) in the imidazo[4,5-b]pyridin-2-one core is a key identifier. 2D NMR experiments are crucial for establishing connectivity between atoms, especially for assigning the positions of substituents.

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of an imidazo[4,5-b]pyridin-2-one derivative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Acquisition of ¹H NMR Spectrum:

    • Tune and shim the spectrometer.

    • Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

    • Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to deduce the structure of the molecule.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for substituted imidazo[4,5-c]pyridin-2-one derivatives, which are regioisomers of the target compounds and provide a good reference.[1]

Compound/Substituent¹H NMR (δ, ppm) in DMSO-d₆¹³C NMR (δ, ppm) in DMSO-d₆
4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one 7.78 (d, 1H), 7.68-7.53 (m, 8H), 6.48 (d, 1H), 4.96 (s, 2H)152.17, 144.20, 142.05, 136.38, 134.23, 133.47, 133.31, 130.18, 129.95, 129.47, 128.58, 126.71, 109.99, 96.76
4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one 7.79 (d, 1H), 7.61 (d, 2H), 7.46 (d, 2H), 6.77 (d, 1H), 4.87 (s, 2H), 3.65 (d, 2H), 2.12 (m, 1H), 0.92 (d, 6H)153.29, 143.82, 141.67, 137.01, 133.66, 132.96, 129.93, 129.35, 122.36, 109.59, 97.01, 48.58, 27.86, 20.21
4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 7.75 (d, 1H), 7.36 (q, 4H), 6.74 (d, 1H), 4.77 (m, 1H), 4.70 (s, 2H), 2.41 (s, 3H), 2.14-1.83 (m, 6H), 1.75-1.56 (m, 2H)152.64, 143.89, 141.14, 138.62, 135.08, 132.27, 130.04, 128.44, 110.19, 97.31, 53.73, 28.98, 24.92, 21.14
Mass Spectrometry (MS)

Mass spectrometry, particularly with electrospray ionization (ESI), is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the protonated molecule ([M+H]⁺), and the resulting fragmentation pattern provides valuable information about the compound's structure and substituents.

Objective: To determine the accurate mass of an imidazo[4,5-b]pyridin-2-one derivative.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and compare it to the calculated theoretical mass.

The following table provides examples of calculated and found m/z values for the [M+H]⁺ ions of several imidazo[4,5-c]pyridin-2-one derivatives.[1]

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneC₁₈H₁₄ClN₅O336.0908336.77
4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneC₁₆H₁₈ClN₅O317.1222317.83
4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneC₁₈H₂₀N₄O309.1659309.90
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

For imidazo[4,5-b]pyridin-2-ones, the most characteristic absorption is the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) ring. This peak is typically strong and appears in the range of 1750-1670 cm⁻¹. Other important absorptions include the N-H stretch (if present), C-H stretches (aromatic and aliphatic), and C=N and C=C stretching vibrations of the heterocyclic core.

Objective: To identify the key functional groups in an imidazo[4,5-b]pyridin-2-one derivative.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure.

  • Spectrum Acquisition: Record the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

The following table lists the expected characteristic IR absorption bands for imidazo[4,5-b]pyridin-2-ones.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H StretchImidazole N-H
3100-3000C-H StretchAromatic C-H
2980-2850C-H StretchAliphatic C-H
1750-1670 C=O Stretch Cyclic Amide (Lactam)
1650-1580C=N StretchImidazole & Pyridine Rings
1620-1450C=C StretchAromatic Rings

Biological Context: Inhibition of Src Family Kinase Signaling

Many imidazo[4,5-b]pyridin-2-one derivatives have been identified as inhibitors of Src family kinases (SFKs). SFKs are non-receptor tyrosine kinases that play a crucial role in various cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis. Aberrant activation of SFKs is implicated in the progression of many cancers, including glioblastoma.[2][3]

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling Pathways cluster_cellular Cellular Responses RTK RTKs (e.g., EGFR) Src Src Kinase RTK->Src Activation Integrins Integrins Integrins->Src Activation PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK FAK FAK Pathway Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration FAK->Migration Inhibitor Imidazo[4,5-b]pyridin-2-one Inhibitor Inhibitor->Src Inhibition

Src Family Kinase Signaling Pathway and Inhibition

The diagram above illustrates a simplified Src signaling pathway. Receptor Tyrosine Kinases (RTKs) and Integrins at the cell surface, upon activation, recruit and activate Src kinase.[2][4] Activated Src then phosphorylates downstream targets, initiating cascades like the PI3K/AKT and RAS/MAPK pathways, which ultimately promote cellular responses such as proliferation, survival, migration, and angiogenesis that are hallmarks of cancer.[2][4] Imidazo[4,5-b]pyridin-2-one derivatives can act as inhibitors of Src kinase, blocking these downstream signaling events and thereby exerting their anti-cancer effects.

References

Application Notes and Protocols for N-Alkylation of Imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to endogenous purines, enabling interaction with a diverse range of biological targets. N-alkylation of the imidazo[4,5-b]pyridin-2-one core is a critical synthetic modification for generating compound libraries for drug discovery. The nature and placement of the alkyl substituent can significantly modulate the pharmacological activity of these derivatives, which have demonstrated potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

A primary challenge in the N-alkylation of imidazo[4,5-b]pyridines is the control of regioselectivity. The presence of multiple nucleophilic nitrogen atoms can lead to the formation of a mixture of regioisomers. The careful selection of reaction conditions, including the base, solvent, and alkylating agent, is paramount in directing the alkylation to the desired nitrogen atom. This document provides a detailed experimental protocol for the N-alkylation of imidazo[4,5-b]pyridin-2-one and a summary of various reaction conditions and their outcomes.

Data Presentation: Comparison of N-Alkylation Conditions

The following table summarizes various reported conditions and outcomes for the N-alkylation of substituted imidazo[4,5-b]pyridine derivatives. This data is intended to guide the selection of appropriate reaction conditions for specific substrates and desired outcomes.

Starting MaterialAlkylating AgentBaseSolventCatalyst (optional)Temp. (°C)Time (h)Product(s)Yield (%)Reference
6-bromo-2-(nitro)phenyl-3H-imidazo[4,5-b]pyridineAllyl bromideK₂CO₃DMFTBABRT24Mixture of N-allyl regioisomersN/A[1]
6-bromo-2-(nitro)phenyl-3H-imidazo[4,5-b]pyridinePropargyl bromideK₂CO₃DMFTBABRT24Mixture of N-propargyl regioisomersN/A[1]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl bromideK₂CO₃DMFTBABRTN/AMixture of N3 and N4-benzyl regioisomersN/A[2][3]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetateK₂CO₃DMFTBABRTN/AMixture of N1, N3, and N4-acetyl regioisomersN/A[3]
Imidazo[4,5-b]pyridine/c]pyridine derivatives4-Chlorobenzyl bromideK₂CO₃DMF-RTN/APredominantly N⁵ and N⁴,³ regioisomersN/A[4]
Imidazo[4,5-b]pyridine/c]pyridine derivativesButyl bromideK₂CO₃DMF-RTN/APredominantly N⁵ and N⁴,³ regioisomersN/A[4]

N/A: Data not available in the cited source. TBAB: Tetra-n-butylammonium bromide. RT: Room Temperature.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general and robust procedure for the N-alkylation of a substituted imidazo[4,5-b]pyridin-2-one. The specific quantities and reaction parameters may require optimization for different substrates and alkylating agents.

Materials:

  • Substituted imidazo[4,5-b]pyridin-2-one

  • Alkylating agent (e.g., substituted benzyl chloride, allyl bromide, propargyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetra-n-butylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Ethyl acetate

  • Hexane

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the substituted imidazo[4,5-b]pyridin-2-one (1.0 equivalent).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve or suspend the starting material.

    • Add anhydrous potassium carbonate (K₂CO₃) (2.0-2.5 equivalents).

    • If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (TBAB) (0.1-0.2 equivalents).[1][5]

  • Addition of Alkylating Agent:

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Add the alkylating agent (1.1-1.6 equivalents) dropwise to the stirring suspension.[5]

  • Reaction:

    • Continue stirring the reaction mixture at room temperature for 12-24 hours.[1][5] The reaction can be gently heated (e.g., to 40-60 °C) to increase the rate of reaction, if necessary.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-alkylated product(s).

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of imidazo[4,5-b]pyridin-2-one.

G start Start reaction_setup Reaction Setup: - Imidazo[4,5-b]pyridin-2-one - K2CO3 in DMF - Optional: TBAB start->reaction_setup add_alkylating_agent Add Alkylating Agent (e.g., R-X) reaction_setup->add_alkylating_agent reaction Reaction (RT, 12-24h) add_alkylating_agent->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up: - Filter salts - Remove DMF monitor->workup Complete extraction Extraction: - Ethyl Acetate - Wash with H2O & Brine workup->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate purification Purification: Column Chromatography dry_concentrate->purification product Pure N-Alkylated Product purification->product end End product->end

Caption: General workflow for the N-alkylation of imidazo[4,5-b]pyridin-2-one.

References

Application Notes and Protocols: 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one, serves as a critical pharmaceutical intermediate in the synthesis of a variety of therapeutic agents. Its structural motif is integral to the development of potent and selective drugs targeting a range of diseases. This document provides detailed application notes and experimental protocols for the utilization of this intermediate in the synthesis of prominent pharmaceuticals, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine treatment, kinase inhibitors for oncology, and positive allosteric modulators (PAMs) of metabotropic glutamate receptor 2 (mGlu2) for neurological disorders.

Applications in Pharmaceutical Synthesis

The this compound core is a versatile building block in medicinal chemistry. Its derivatives have been successfully incorporated into several clinically significant drugs.

CGRP Receptor Antagonists for Migraine Therapy

A key application of this intermediate is in the synthesis of small molecule CGRP receptor antagonists, known as "gepants," for the acute and preventive treatment of migraine. The piperidinyl derivative, 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, is a crucial precursor for drugs like Rimegepant and Telcagepant.[1][2] These antagonists function by blocking the CGRP receptor, thereby inhibiting the signaling cascade that leads to vasodilation and neurogenic inflammation associated with migraine pathophysiology.

Kinase Inhibitors in Oncology

The imidazo[4,5-b]pyridine scaffold is also present in multi-targeted kinase inhibitors used in cancer therapy. Vandetanib (Caprelsa™) is a prime example, functioning as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3][4][5] By inhibiting these pathways, Vandetanib can disrupt tumor angiogenesis and cancer cell proliferation.

Positive Allosteric Modulators (PAMs) for Neurological Disorders

Derivatives of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one have been identified as potent and selective positive allosteric modulators of the metabotropic glutamate receptor 2 (mGlu2).[6] These compounds offer a potential therapeutic avenue for treating psychosis and other neurological conditions by enhancing the receptor's response to the endogenous ligand glutamate.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final drug substances utilizing the this compound scaffold.

Synthesis of a Key Rimegepant Intermediate

This protocol outlines a route to a key chiral intermediate of Rimegepant, (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, starting from pyridine-2,3-dicarboxylic acid.[2][7][8]

Step 1: Esterification and Cyclization

  • Esterify commercially available pyridine-2,3-dicarboxylic acid.

  • Perform an ester condensation reaction to generate the cyclohepta[b]pyridine core.

Step 2: Decarboxylation

  • Conduct a decarboxylation reaction in aqueous HCl to yield 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.

Step 3: Asymmetric Transfer Hydrogenation (ATH)

  • In a round-bottom flask, combine the dione intermediate (19.98 mmol), Ru-catalyst (CAT01, 0.04 mmol, 0.2% equiv.), and dichloromethane (40 mL).

  • Purge the flask with nitrogen.

  • Add triethylamine (8.83 mmol, 0.44 equiv.) and formic acid (21.86 mmol, 1.09 equiv.).

  • Stir the reaction at room temperature for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the crude product by silica gel chromatography (n-hexane:ethyl acetate = 4:1, then 3:1) to afford the product as a light-yellow solid.

Synthesis of a Vandetanib Intermediate

This protocol describes a key step in an alternative, microwave-assisted synthesis of Vandetanib.[3]

Step 1: TFA Mediated Debenzylation

  • Treat the benzylated precursor with trifluoroacetic acid (TFA) to yield the debenzylated product in near quantitative yield.

Step 2: Alkylation

  • Alkylate the product from Step 1 using tert-butyl-4-(tosyloxy)methyl)piperidine-1-carboxylate to afford the subsequent intermediate. The reported yield for this step is 58%.

Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one Derivatives

This protocol details a general method for the synthesis of substituted benzimidazol-2-ones.[9]

Step 1: Nitration

  • Add 1,3-dihydro-2H-benzimidazol-2-one (13.4 g, 0.1 M) in small portions to a stirred and cooled (ice/water bath) solution of potassium nitrate (33.3 g, 0.33 mol) in 100 mL of sulfuric acid (98%).

  • After the initial reaction, gradually raise the temperature to approximately 60°C for 2 hours.

  • Finally, heat the mixture to 90°C for 4 hours.

Step 2: Purification

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain the nitrated product.

Quantitative Data

The following tables summarize key quantitative data from the synthesis of pharmaceuticals and intermediates related to this compound.

Table 1: Synthesis Yields and Purity for Rimegepant Intermediates [2][7][8][10]

Step/IntermediateReagents and ConditionsYield (%)Purity (%)Enantiomeric Excess (ee, %)
Reductive AminationDibenzylamine, K₂CO₃, THF, 70°C, 18h9096.2-
DeprotectionPd/C, H₂, THF, RT, 3-4h97--
CyclizationCDI, DIPEA, Acetonitrile, RT, 4-5h9399-
Asymmetric Transfer HydrogenationRu-catalyst, DIPEA, DCM, Formic acid92.1>99.899.9
Base-mediated epimerizationBase90--

Table 2: Vandetanib Synthesis Overview [3]

Synthetic RouteNumber of StepsOverall Yield (%)Chromatography Steps
Previous Reported Method12-144-20Multiple
Microwave-assisted Dimroth Rearrangement974

Table 3: Biological Activity of mGlu2 PAMs [11]

CompoundmGlu2 PAM EC₅₀ (nM)
3e 28
4a 157
4b 101

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmaceuticals discussed.

CGRP_Signaling_Pathway CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Neurogenic Inflammation PKA->Vasodilation Leads to Rimegepant Rimegepant/ Telcagepant Rimegepant->Receptor Antagonizes

Caption: CGRP Receptor Signaling Pathway and Point of Intervention by Gepants.

VEGFR_EGFR_Signaling_Pathway cluster_VEGF VEGF Pathway cluster_EGF EGF Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR VEGF_Signal Signal Transduction (e.g., PLCγ, PI3K/Akt) VEGFR->VEGF_Signal Angiogenesis Angiogenesis Proliferation VEGF_Signal->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR EGF_Signal Signal Transduction (e.g., Ras/MAPK, PI3K/Akt) EGFR->EGF_Signal Cell_Growth Cell Growth Survival EGF_Signal->Cell_Growth Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits

Caption: Dual Inhibition of VEGFR2 and EGFR Signaling Pathways by Vandetanib.

mGlu2_PAM_Mechanism Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds to orthosteric site Gi_Go Gi/Go Protein mGlu2_Receptor->Gi_Go Activates PAM mGlu2 PAM (5-aryl-1,3-dihydro-2H-imidazo [4,5-b]pyridin-2-one derivative) PAM->mGlu2_Receptor Binds to allosteric site AC_Inhibition Inhibition of Adenylyl Cyclase Gi_Go->AC_Inhibition Leads to Downstream Modulation of Neuronal Excitability AC_Inhibition->Downstream

Caption: Mechanism of Action for mGlu2 Positive Allosteric Modulators.

Experimental_Workflow_Rimegepant_Intermediate Start Pyridine-2,3- dicarboxylic acid Step1 Esterification & Cyclization Start->Step1 Intermediate1 Cyclohepta[b]pyridine core Step1->Intermediate1 Step2 Decarboxylation (aq. HCl) Intermediate1->Step2 Intermediate2 Dione Intermediate Step2->Intermediate2 Step3 Asymmetric Transfer Hydrogenation (ATH) Intermediate2->Step3 Purification Silica Gel Chromatography Step3->Purification Final_Product Chiral Intermediate for Rimegepant Purification->Final_Product

Caption: Experimental Workflow for the Synthesis of a Rimegepant Intermediate.

References

Synthesis of Rimegepant Intermediate: 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a crucial intermediate in the synthesis of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist used for the acute treatment of migraine. The efficient synthesis of this heterocyclic scaffold is of significant interest in medicinal chemistry and process development. This document provides detailed protocols for the synthesis of this compound, starting from readily available precursors. The synthesis involves two key stages: the preparation of 2,3-diaminopyridine and its subsequent cyclization to form the desired product.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key precursor, 2,3-diaminopyridine. This is followed by the cyclization of the diamine with a suitable carbonyl source to form the fused imidazole ring system.

Synthetic Pathway A 2-Aminopyridine B 2-Amino-3-nitropyridine A->B Nitration C 2,3-Diaminopyridine B->C Reduction D This compound C->D Cyclization

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of 2,3-Diaminopyridine

Two common methods for the synthesis of 2,3-diaminopyridine are presented below. Method A proceeds via the nitration of 2-aminopyridine followed by reduction. Method B involves the amination of 2-chloro-3-aminopyridine.

Method A: From 2-Aminopyridine

This method involves the nitration of 2-aminopyridine to form 2-amino-3-nitropyridine, which is then reduced to 2,3-diaminopyridine.

Step 1: Synthesis of 2-Amino-3-nitropyridine

  • Reaction: Nitration of 2-aminopyridine.

  • Reagents: 2-Aminopyridine, fuming nitric acid, sulfuric acid.

  • Protocol:

    • In a flask equipped with a stirrer and a dropping funnel, cautiously add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 30°C.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is approximately 8-9.

    • The precipitated yellow solid, 2-amino-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2,3-Diaminopyridine by Reduction

  • Reaction: Reduction of the nitro group of 2-amino-3-nitropyridine.

  • Reagents: 2-Amino-3-nitropyridine, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid.

  • Protocol:

    • Suspend 2-amino-3-nitropyridine in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture at reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to a pH of 8-9.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-diaminopyridine.

Method B: From 2-Chloro-3-aminopyridine

  • Reaction: Amination of 2-chloro-3-aminopyridine.

  • Reagents: 2-Chloro-3-aminopyridine, aqueous ammonia, copper(II) sulfate (catalyst).

  • Protocol:

    • Place 2-chloro-3-aminopyridine, concentrated aqueous ammonia, and a catalytic amount of copper(II) sulfate in a sealed pressure vessel.

    • Heat the mixture to 130-150°C for 12-24 hours.

    • After cooling, extract the product with an organic solvent.

    • Purify the product by column chromatography or recrystallization.

Part 2: Synthesis of this compound

This section details two methods for the cyclization of 2,3-diaminopyridine to the target molecule using either urea or N,N'-carbonyldiimidazole (CDI).

Method 1: Cyclization using Urea

  • Reaction: Condensation of 2,3-diaminopyridine with urea.

  • Reagents: 2,3-Diaminopyridine, Urea.

  • Protocol:

    • Combine 2,3-diaminopyridine and an excess of urea in a round-bottom flask.

    • Heat the mixture to 180-200°C for 2-4 hours. The reaction proceeds via a melt fusion.

    • During the reaction, ammonia gas will be evolved.

    • Cool the reaction mixture and treat with hot water to dissolve any unreacted urea and other water-soluble impurities.

    • The solid product, this compound, is collected by filtration, washed with water, and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Method 2: Cyclization using N,N'-Carbonyldiimidazole (CDI)

  • Reaction: Cyclization of 2,3-diaminopyridine with CDI.

  • Reagents: 2,3-Diaminopyridine, N,N'-Carbonyldiimidazole (CDI), Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve 2,3-diaminopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a solution of CDI in anhydrous THF dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is triturated with water to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford this compound.

Data Presentation

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Part 1: Method A, Step 1 2-AminopyridineFuming HNO₃, H₂SO₄-0-102-370-80
Part 1: Method A, Step 2 2-Amino-3-nitropyridineSnCl₂·2H₂O, HClEthanolReflux2-460-75
Part 1: Method B 2-Chloro-3-aminopyridineaq. NH₃, CuSO₄ (cat.)-130-15012-2450-60
Part 2: Method 1 2,3-DiaminopyridineUreaNone (melt)180-2002-480-90
Part 2: Method 2 2,3-DiaminopyridineN,N'-Carbonyldiimidazole (CDI)THFRoom Temp12-2485-95

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Experimental_Workflow cluster_0 Part 1: Synthesis of 2,3-Diaminopyridine cluster_1 Part 2: Cyclization A Start: 2-Aminopyridine B Nitration (HNO3, H2SO4) A->B C Intermediate: 2-Amino-3-nitropyridine B->C D Reduction (SnCl2, HCl) C->D E Product: 2,3-Diaminopyridine D->E F Start: 2,3-Diaminopyridine G Cyclization (Urea or CDI) F->G H Crude Product G->H I Purification (Recrystallization) H->I J Final Product: This compound I->J

Caption: General experimental workflow for the synthesis of the target intermediate.

Purification and Characterization

The final product, this compound, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. The purity of the compound can be assessed by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound should also be determined and compared with the literature value.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Concentrated acids and fuming nitric acid are highly corrosive and should be handled with extreme care.

  • The high-temperature fusion reaction with urea should be conducted with caution, and appropriate shielding should be in place.

  • CDI is moisture-sensitive and should be handled under anhydrous conditions.

Application Notes and Protocols for High-Throughput Screening of Imidazo[4,5-b]pyridin-2-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on chemical libraries based on the imidazo[4,5-b]pyridin-2-one scaffold and its close analogs. This privileged scaffold is a recurring motif in inhibitors of various key drug targets, particularly protein kinases and phosphodiesterases. This document outlines screening strategies, detailed experimental protocols, and data presentation for identifying and characterizing novel bioactive compounds.

Introduction to Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine core is a bioisostere of purine, granting it the ability to interact with the ATP-binding sites of numerous enzymes, most notably protein kinases.[1] This structural feature has made libraries of these compounds a valuable resource in drug discovery campaigns, leading to the identification of potent inhibitors for a range of therapeutic targets in oncology, inflammation, and neurology.

Application Note 1: Kinase Inhibitor Screening

Imidazo[4,5-b]pyridine derivatives have been successfully screened to identify potent inhibitors of several kinase families, playing critical roles in cancer cell proliferation, survival, and DNA repair.

Target Family: DNA-Dependent Protein Kinase (DNA-PK)

Biological Relevance: DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[2][3] Inhibition of DNA-PK can sensitize cancer cells to radiotherapy and DNA-damaging chemotherapy, making it a prime target for cancer therapy.[3][4]

Screening Strategy: A primary biochemical screen to measure direct inhibition of DNA-PK catalytic activity is recommended, followed by cellular assays to confirm DNA-PK-dependent radiosensitization.

DNA_PK_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break (DSB) Ku Ku70/80 DSB->Ku binds to DNAPKcs DNA-PKcs Ku->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates (activates) LigIV Ligase IV / XRCC4 DNAPKcs->LigIV recruits Artemis->DSB processes ends Repair DNA Repair LigIV->Repair ligates ends Imidazopyridinone Imidazo[4,5-b]pyridin-2-one Inhibitor Imidazopyridinone->DNAPKcs inhibits

Caption: DNA-PK's role in the NHEJ pathway and its inhibition.

Compound IDDNA-PK IC50 (nM)PI3Kα IC50 (nM)mTOR IC50 (nM)Radiosensitization S50 (µM)Reference
Compound 781.4>10000>10000Not Reported[4]
Compound 53Not ReportedNot ReportedNot Reported1.09 (HAP1 cells)[4]
Dactolisib0.81.44.3Not Reported[3]
Target Family: Aurora Kinases

Biological Relevance: Aurora kinases (A, B, and C) are essential for regulating mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5] Their overexpression is common in many cancers, making them attractive targets for developing anti-mitotic cancer drugs.

Screening Strategy: A dual approach is effective: a primary biochemical screen against purified Aurora A and B, followed by a cell-based assay measuring inhibition of a downstream substrate, such as histone H3 phosphorylation at Serine 10 (a marker for Aurora B activity).[6]

Aurora_Kinase_Pathway cluster_cell_cycle Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle AuroraB Aurora B (in CPC) Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cytokinesis Cytokinesis AuroraB->Cytokinesis HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 phosphorylates Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->AuroraA inhibits Imidazopyridine->AuroraB inhibits

Caption: Key roles of Aurora A and B during mitosis.

Compound IDAurora A Kd (nM)Aurora B Kd (nM)FLT3 Kd (nM)HCT116 GI50 (µM)MOLM-13 GI50 (µM)Reference
Compound 27e7.5486.20.3000.104
Compound 6Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Target Family: Src Family Kinases (SFKs)

Biological Relevance: SFKs are non-receptor tyrosine kinases that regulate critical signaling pathways involved in cell proliferation, migration, and survival.[7] Their aberrant activation is a hallmark of glioblastoma (GBM), making them key therapeutic targets.[7][8]

Screening Strategy: A biochemical screen against representative SFK members (e.g., Src, Fyn) is a suitable primary assay. Hits should be progressed to cell-based assays measuring the anti-proliferative effects on GBM cell lines.

SFK_Pathway cluster_gbm_cell Glioblastoma Cell RTK RTKs (e.g., EGFR) SFKs Src Family Kinases (Src, Fyn, Yes) RTK->SFKs activate Proliferation Proliferation SFKs->Proliferation Migration Migration SFKs->Migration Survival Survival SFKs->Survival Imidazopyridinone Imidazo[4,5-c]pyridin-2-one Inhibitor Imidazopyridinone->SFKs inhibits

Caption: SFK signaling downstream of RTKs in glioblastoma.

Compound IDSrc IC50 (µM)Fyn IC50 (µM)U87 GI50 (µM)U251 GI50 (µM)Reference
1d0.540.281.61.9[7]
1e0.810.492.52.8[7]
1q0.920.553.22.9[7]
1s0.280.160.91.1[7]
PP2 (Lead)Not ReportedNot Reported1.21.5[7]

Application Note 2: Phosphodiesterase (PDE) Inhibitor Screening

Target: Phosphodiesterase 10A (PDE10A)

Biological Relevance: PDE10A is highly expressed in the basal ganglia and regulates cyclic nucleotide (cAMP and cGMP) signaling, which is crucial for modulating dopamine receptor signaling.[9][10] PDE10A inhibitors are being investigated as a novel therapeutic approach for schizophrenia by addressing positive, negative, and cognitive symptoms.[9]

Screening Strategy: A biochemical assay measuring the hydrolysis of cAMP or cGMP by purified PDE10A is the standard primary HTS method. Follow-up assays should assess selectivity against other PDE isoforms and in vivo receptor occupancy.

PDE10A_Pathway cluster_neuron Striatal Neuron AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA Signaling cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzed by AMP AMP PDE10A->AMP Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->PDE10A inhibits

Caption: PDE10A-mediated regulation of cAMP signaling.

Compound IDPDE10A IC50 (nM) (human)PDE10A IC50 (nM) (rat)Receptor Occupancy (10 mg/kg po)Reference
40.81.171%[10][11]
71.31.7Not Reported[10][11]
12b2.12.057%[10][11]
24a6.77.855-74%[10][11]
24b4.64.955-74%[10][11]

Experimental Protocols

Protocol 1: General HTS Workflow for Imidazo[4,5-b]pyridin-2-one Libraries

This protocol outlines a typical workflow for a large-scale screening campaign.

HTS_Workflow LibPrep 1. Library Preparation (Compound Plating) PrimaryScreen 3. Primary Screen (Single Concentration) LibPrep->PrimaryScreen AssayDev 2. Assay Development & Validation (Z') AssayDev->PrimaryScreen HitConfirm 4. Hit Confirmation & Triage PrimaryScreen->HitConfirm DoseResponse 5. Dose-Response (IC50 Determination) HitConfirm->DoseResponse SecondaryAssay 6. Secondary Assays (Selectivity, Cellular Activity) DoseResponse->SecondaryAssay SAR 7. SAR Analysis & Hit-to-Lead SecondaryAssay->SAR

References

Application Notes and Protocols for Cell-Based Assays Evaluating Imidazo[4,5-b]pyridin-2-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxicity of imidazo[4,5-b]pyridin-2-one derivatives, a class of compounds with significant potential in anticancer drug discovery. This document details the experimental protocols for key cell-based assays, presents quantitative data on the cytotoxic activity of representative compounds, and illustrates the underlying molecular pathways.

Introduction to Imidazo[4,5-b]pyridin-2-one Cytotoxicity

Imidazo[4,5-b]pyridine derivatives have emerged as a promising scaffold in medicinal chemistry, with numerous analogues demonstrating potent antiproliferative activity against a range of cancer cell lines.[1][2] Understanding the cytotoxic effects and the mechanism of action of these compounds is a critical step in their preclinical development. This document outlines three standard cell-based assays to quantify cytotoxicity and elucidate the mode of cell death: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Key Signaling Pathway: CDK9 Inhibition

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator that, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and c-Myc.[2][3] Inhibition of CDK9 by imidazo[4,5-b]pyridin-2-one compounds leads to the downregulation of these survival proteins, ultimately triggering the intrinsic apoptotic pathway in cancer cells.[3][4]

CDK9_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CDK9 CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Genes Anti-apoptotic Genes (e.g., c-Myc, Mcl-1) Transcription->Genes mRNA mRNA Genes->mRNA Translation Translation mRNA->Translation Proteins Anti-apoptotic Proteins (c-Myc, Mcl-1) Translation->Proteins Apoptosis Apoptosis Proteins->Apoptosis Inhibition Compound Imidazo[4,5-b]pyridin-2-one Compound->CDK9 Inhibition

Caption: Inhibition of the CDK9 signaling pathway by Imidazo[4,5-b]pyridin-2-one.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound IDTarget Cell LineCancer TypeIC50 (µM)Reference
Compound I MCF-7Breast Cancer0.89[1]
HCT116Colon Cancer0.95[1]
Compound II MCF-7Breast Cancer1.01[1]
Compound IV MCF-7Breast Cancer1.32[1]
Compound VI MCF-7Breast Cancer0.98[1]
Compound VIII MCF-7Breast Cancer0.63[1]
HCT116Colon Cancer0.87[1]
Compound IX MCF-7Breast Cancer0.71[1]
HCT116Colon Cancer0.79[1]
Derivative 13 Capan-1Pancreatic Adenocarcinoma1.50
HL-60Acute Myeloid Leukemia1.87
Derivative 19 Capan-1Pancreatic Adenocarcinoma1.45
LN-229Glioblastoma1.57
DND-41Acute Lymphoblastic Leukemia1.90
Compound 3f K562Chronic Myeloid Leukemia9.2
Compound 3h MCF-7Breast Cancer-[5]
BT-474Breast Cancer-[5]
Compound 3j MCF-7Breast Cancer-[5]
BT-474Breast Cancer-[5]

Note: IC50 values can vary based on experimental conditions such as cell density and incubation time. Direct comparisons are most accurate when performed within the same study.

Experimental Protocols

Cell Proliferation and Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[6][7] The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition s1 Seed cells in a 96-well plate s2 Incubate for 24h (cell attachment) s1->s2 s3 Treat with Imidazo- [4,5-b]pyridin-2-one s2->s3 s4 Incubate for desired duration (e.g., 48-72h) s3->s4 a1 Add MTT solution (0.5 mg/mL final conc.) s4->a1 a2 Incubate for 2-4h at 37°C (Formazan formation) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Incubate with shaking (Formazan dissolution) a3->a4 r1 Read absorbance at 570 nm a4->r1

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[4,5-b]pyridin-2-one compounds in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and typically below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cytotoxicity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[9] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[9]

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition s1 Seed and treat cells in 96-well plate (as in MTT protocol) s2 Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) - Background a1 Centrifuge plate to pellet cells s2->a1 a2 Transfer supernatant to a new plate a1->a2 a3 Add LDH reaction mixture to each well a2->a3 a4 Incubate for 30 min at RT (in dark) a3->a4 a5 Add Stop Solution a4->a5 r1 Read absorbance at 490 nm a5->r1

Caption: General workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed and treat cells with the imidazo[4,5-b]pyridin-2-one compounds.

    • Important Controls: For each cell type and density, prepare the following controls in triplicate:

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the end of the incubation.[10]

      • Background Control: Culture medium without cells.

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.[11]

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear, 96-well flat-bottom plate. Avoid disturbing the cell pellet.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).

    • Add 50 µL of the freshly prepared reaction mixture to each well containing the supernatant.[12]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of Stop Solution (if required by the kit) to each well.[12]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula:

      • % Cytotoxicity = [ (Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_readout Data Acquisition s1 Treat cells with compound (e.g., IC50 concentration) s2 Harvest cells (including supernatant) s1->s2 s3 Wash cells with cold PBS s2->s3 a1 Resuspend cells in 1X Binding Buffer s3->a1 a2 Add Annexin V-FITC and Propidium Iodide (PI) a1->a2 a3 Incubate for 15 min at RT (in dark) a2->a3 a4 Add 1X Binding Buffer for analysis a3->a4 r1 Analyze by Flow Cytometry a4->r1

Caption: Workflow for Annexin V/PI apoptosis detection.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the imidazo[4,5-b]pyridin-2-one compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing and Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples using a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered debris)

References

Application Notes and Protocols for Measuring Enzyme Inhibition by 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its structural similarity to purines. This core has been utilized as a template for the synthesis of a variety of derivatives targeting key enzymes implicated in pathological signaling pathways, particularly in oncology. This document provides detailed protocols for measuring the inhibitory activity of derivatives based on this scaffold against three such enzyme targets: NIMA-related kinase 2 (NEK2), AXL receptor tyrosine kinase, and Tankyrase-2 (TNKS2).

While extensive data on the parent this compound is not widely available, numerous derivatives have been synthesized and evaluated for their inhibitory potential. These application notes will, therefore, focus on the methodologies to assess the enzyme inhibition of these derivatives, providing a framework for screening and characterizing novel compounds based on this promising scaffold.

Data Presentation: Enzyme Inhibition by this compound Derivatives

The following tables summarize the inhibitory activities of representative derivatives of the this compound scaffold against their respective enzyme targets. This data is compiled for comparative purposes and to provide a baseline for new compound evaluation.

Table 1: Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives against Src Family Kinases

Compound IDStructureTarget EnzymeIC50 (µM)Assay Method
1a 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneSrc>10Kinase Glo
1b 4-amino-3-(4-chlorophenyl)-1-(m-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneSrc5.2Kinase Glo
1d 4-amino-3-(4-chlorophenyl)-1-cyclopentyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneSrc2.8Kinase Glo

Data sourced from a study on imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors. While not direct inhibition of the parent compound, this data for closely related structures indicates the potential of this scaffold.

Mandatory Visualizations

Signaling Pathways

NEK2_Signaling_Pathway cluster_G2_M G2/M Phase Transition Plk1 Plk1 NEK2_inactive Inactive NEK2 Plk1->NEK2_inactive Activates NEK2_active Active NEK2 NEK2_inactive->NEK2_active Phosphorylation Centrosome_Separation Centrosome Separation NEK2_active->Centrosome_Separation Promotes Mitosis Mitosis Centrosome_Separation->Mitosis Inhibitor Imidazo[4,5-b]pyridin-2-one Derivative Inhibitor->NEK2_active Inhibits

Caption: NEK2 Signaling Pathway in Mitosis.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MAPK->Cell_Survival Inhibitor Imidazo[4,5-b]pyridin-2-one Derivative Inhibitor->AXL Inhibits

Caption: AXL Receptor Tyrosine Kinase Signaling.

TNKS2_Wnt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Signal Wnt Signal Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Wnt_Signal->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Promotes Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates & Binds TNKS2 TNKS2 TNKS2->Destruction_Complex Inhibits Axin component Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Inhibitor Imidazo[4,5-b]pyridin-2-one Derivative Inhibitor->TNKS2 Inhibits

Caption: TNKS2 in the Wnt/β-catenin Pathway.

Experimental Workflows

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents dispense_inhibitor Dispense Inhibitor Dilutions and Controls to Plate prepare_reagents->dispense_inhibitor add_kinase Add Kinase to Wells dispense_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate to Deplete ATP add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent incubate_adp_glo->add_kinase_detection incubate_detection Incubate to Generate Signal add_kinase_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Analyze Data and Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: ADP-Glo™ Kinase Inhibition Assay Workflow.

Experimental Protocols

Protocol 1: In Vitro NEK2/AXL Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the in vitro inhibitory activity of this compound derivatives against NEK2 or AXL kinase using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is correlated with kinase activity.

Materials:

  • Recombinant human NEK2 or AXL kinase

  • Appropriate substrate for the kinase (e.g., Myelin Basic Protein for NEK2, AXLtide for AXL)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. A common starting concentration range is 100 µM to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase buffer to the desired concentration) to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 10 µL of ATP solution (pre-diluted in kinase buffer to the desired concentration, often at the Km for the specific kinase).

    • Incubate the plate for 60 minutes at 30°C or room temperature.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro TNKS2 Inhibition Assay (Chemiluminescent)

This protocol outlines a method to measure the in vitro inhibitory activity of this compound derivatives against Tankyrase-2 (TNKS2) using a chemiluminescent assay that detects PARsylation.

Materials:

  • Recombinant human TNKS2 enzyme

  • Histone-coated 96-well plates

  • NAD⁺/Biotinylated-NAD⁺ mixture

  • Assay Buffer (specific to the assay kit, typically contains Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a known TNKS2 inhibitor (e.g., XAV939) as a positive control and a vehicle control (DMSO).

  • Enzyme Reaction:

    • To the histone-coated wells, add the test compound dilutions or controls.

    • Add the recombinant TNKS2 enzyme to each well.

    • Initiate the reaction by adding the NAD⁺/Biotinylated-NAD⁺ mixture.

    • Incubate the plate for 60-90 minutes at 30°C to allow for PARsylation of the histones.

  • Detection:

    • Wash the plate multiple times with Wash Buffer to remove unreacted components.

    • Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the chemiluminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

Protocol 3: Cell-Based Assay for Measuring Inhibition of Cellular Proliferation (MTT Assay)

This protocol describes a general method to assess the effect of this compound derivatives on the viability of cancer cell lines relevant to the targeted enzymes (e.g., cell lines with high NEK2, AXL, or active Wnt signaling).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for a further 2-4 hours or overnight at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viability against the log of the compound concentration.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core?

There are several established routes, often starting from substituted diaminopyridines. A prevalent method involves the cyclization of a 2,3-diaminopyridine precursor. Another common approach begins with 4-aminopyridine, which undergoes nitration, followed by a series of transformations including reduction and cyclization to form the imidazo[4,5-b]pyridin-2-one scaffold.[1] Some modern approaches also utilize tandem reactions starting from 2-chloro-3-nitropyridine to rapidly construct the imidazo[4,5-b]pyridine skeleton.[2]

Q2: What is the significance of the this compound scaffold in drug discovery?

This scaffold is a key intermediate in the synthesis of numerous biologically active compounds.[3] Derivatives have shown potential as antitumor, antibacterial, antiviral, and anti-inflammatory agents.[4][5] For instance, it is a crucial component for the synthesis of Rimegepant, a drug used for the treatment of migraines.[6]

Q3: What are the primary challenges encountered during the synthesis of this compound and its analogs?

Common challenges include:

  • Complicated Reaction Conditions: Many reported synthetic methods require stringent and carefully controlled conditions.[3]

  • Low Yields: The overall yield of the final product can be low, necessitating optimization of each synthetic step.[4]

  • Regioisomer Formation: Alkylation reactions on the imidazo[4,5-b]pyridine core can be non-selective, leading to the formation of different mono- and polyalkylated products, which can be difficult to separate.[4][7]

  • Purification Difficulties: The polarity of the final compounds and intermediates can make purification by standard column chromatography challenging.

  • Side Reactions: The synthesis is often multi-step, and side reactions can occur at various stages, such as over-nitration or incomplete reduction, leading to a complex mixture of products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low Yield in the Cyclization Step
Symptom Possible Cause Suggested Solution
Incomplete conversion of the diaminopyridine precursor to the final product.1. Inefficient cyclizing agent. 2. Suboptimal reaction temperature or time. 3. Degradation of starting material or product.1. Experiment with different cyclizing agents such as N,N'-Carbonyldiimidazole (CDI), phosgene derivatives, or urea. CDI is often a mild and effective choice.[3] 2. Optimize the reaction temperature and monitor the reaction progress using TLC or LC-MS. Microwave-assisted reactions can sometimes significantly reduce reaction times and improve yields.[1] 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation.
Formation of multiple unidentified byproducts.Competing side reactions, such as polymerization or intermolecular condensation.Lower the reaction temperature and consider a slower addition of the cyclizing agent. Ensure high purity of the starting diaminopyridine.
Problem 2: Difficulty in Purification of the Final Product
Symptom Possible Cause Suggested Solution
Product is highly polar and streaks on silica gel TLC plates.The heterocyclic nature of the compound leads to strong interactions with silica gel.1. Use a more polar eluent system, such as dichloromethane/methanol or chloroform/methanol with a small amount of ammonia or triethylamine to reduce tailing. 2. Consider reverse-phase chromatography (C18) if the compound is sufficiently soluble in appropriate solvents. 3. Recrystallization from a suitable solvent system can be an effective final purification step.
Product is insoluble in common organic solvents.The planar structure and hydrogen bonding capabilities can lead to low solubility.Try dissolving the compound in more polar aprotic solvents like DMF or DMSO for purification or further reactions. For purification, precipitation by adding a non-solvent to a solution of the crude product can be attempted.
Problem 3: Formation of Regioisomers during N-Alkylation
Symptom Possible Cause Suggested Solution
Multiple spots are observed on TLC after an alkylation reaction, with similar Rf values.Alkylation can occur on different nitrogen atoms of the imidazo[4,5-b]pyridine ring system, leading to a mixture of N1 and N3 isomers.1. Choice of Base and Solvent: The choice of base and solvent can influence the regioselectivity. Stronger bases like NaH in an aprotic solvent like DMF or THF often favor alkylation at a specific nitrogen. Weaker bases like K2CO3 may lead to mixtures.[7] 2. Protecting Groups: If possible, selectively protect one of the nitrogen atoms before alkylation to direct the reaction to the desired position. 3. Chromatographic Separation: Careful optimization of column chromatography conditions (e.g., using a shallow gradient) may be required to separate the isomers. 2D NMR techniques like NOESY and HMBC can be used to confirm the structure of the isolated regioisomers.[7]

Experimental Protocols

Key Experiment: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

This protocol is adapted from a reported synthesis and illustrates a common multi-step sequence.[3]

Step 1: Nitration of Pyridin-4-ol

  • Dissolve Pyridin-4-ol (10 g, 0.105 mol) in concentrated H2SO4 (60 mL) at 0 °C.

  • Add KNO3 (15 g, 0.149 mol) in portions over 10 minutes.

  • Stir the reaction mixture for 10 hours at 110 °C.

  • Pour the mixture into 300 mL of ice-water to precipitate the product.

Step 2: Chlorination

  • Treat the nitrated intermediate with POCl3.

  • Heat the reaction mixture at 110 °C for 3 hours.

Step 3: N-Alkylation

  • React the chlorinated intermediate with 4-Bromo-2-fluoroaniline.

  • Stir the reaction for 10 hours at 25 °C.

  • Adjust the pH to 8.5 to precipitate the solid, which is then filtered and washed with water.

Step 4: Reduction of the Nitro Group

  • Dissolve the N-alkylated product (1 g, 0.0032 mol) in ethanol (60 mL).

  • Heat the mixture to 50 °C.

  • Add activated carbon (1 g), ferric chloride (0.5 g), and hydrazine hydrate (0.2 g).

  • Stir for 4 hours at 80 °C. Monitor the reaction by TLC.

Step 5: Condensation to form the Imidazo[4,5-c]pyridin-2-one Ring

  • React the resulting diamine with N,N'-Carbonyldiimidazole in CH2Cl2 to yield the final product.

Visualizations

General Synthetic Workflow

G General Synthetic Workflow for Imidazo[4,5-b]pyridin-2-ones A Starting Material (e.g., 2,3-Diaminopyridine) B Cyclization A->B C This compound Core B->C D Functionalization (e.g., N-Alkylation) C->D E Derivative Library D->E F Purification E->F G Biological Screening F->G G Troubleshooting Logic for Synthesis Start Problem Identified (e.g., Low Yield) Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Check_Purity->Optimize_Conditions Purity OK Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Optimize_Conditions->Analyze_Byproducts No Improvement Solution Problem Resolved Optimize_Conditions->Solution Improved Modify_Route Modify Synthetic Route Analyze_Byproducts->Modify_Route Modify_Route->Optimize_Conditions

References

Technical Support Center: Purification of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Low Yield of Purified Product

Possible Causes and Solutions:

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or adjusting the temperature if starting material is still present.
Product Degradation If the product is sensitive to air, light, or acidic/basic conditions, perform the reaction and purification under an inert atmosphere and protect it from light. Ensure that the pH is controlled during work-up and purification steps.
Inefficient Extraction Optimize the extraction process by adjusting the pH of the aqueous layer to ensure the compound is in its neutral form, maximizing its solubility in the organic solvent. Perform multiple extractions with smaller volumes of solvent for better recovery.
Irreversible Adsorption Highly polar compounds, particularly those with multiple nitrogen atoms, can bind strongly to acidic silica gel during column chromatography.[1] This can be mitigated by adding a small percentage of a modifier like triethylamine or ammonia to your eluent to neutralize the acidic sites.[1]
Losses During Solvent Removal Use a rotary evaporator at a moderate temperature and reduced pressure to prevent the loss of volatile compounds. For high-boiling point solvents, ensure the vacuum is sufficient for removal without excessive heating.

Issue 2: Difficulty in Chromatographic Separation

Symptoms: Co-elution of the desired product with impurities, broad peaks, or peak tailing during column chromatography.

Possible Causes and Solutions:

  • Sub-optimal Eluent Polarity: If the eluent is too polar, your compound may elute too quickly along with impurities. Conversely, if it's not polar enough, the compound may move too slowly, leading to broad bands.[1]

    • Solution: Carefully optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[1] A common solvent system for similar compounds is a mixture of hexane and ethyl acetate.[2]

  • Peak Tailing: This is a common issue for basic compounds like pyridine derivatives due to interactions with acidic silanol groups on the silica gel surface.[3]

    • Solution: Add a competing base, such as triethylamine (0.1-1%), to the mobile phase to block the active silanol sites.[4]

  • Compound Instability on Silica Gel: The target compound may be degrading on the acidic silica gel.

    • Solution: Test for instability by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If degradation is confirmed, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common methods for purifying related imidazo[4,5-b]pyridine derivatives are flash column chromatography and recrystallization.[5][6] The choice of method depends on the nature and quantity of the impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A suitable recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Methanol and ethanol have been used for the recrystallization of similar compounds.[6][7] Experiment with small amounts of different solvents or solvent mixtures to find the optimal conditions.

Q3: My purified product is an oil instead of a solid. How can I induce crystallization?

A3: Obtaining an oil after purification is a common issue. Here are some techniques to try:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under a high vacuum, possibly with gentle heating if the compound is thermally stable.[1]

  • Solvent Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble) to the oil and stir or sonicate. This can sometimes induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches can provide nucleation sites for crystal growth.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity with high accuracy.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purifying the crude product using flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with the crude mixture. A good starting point for imidazo[4,5-b]pyridin-2-one derivatives is a mixture of hexane and ethyl acetate, gradually increasing the polarity.[2] Aim for an Rf value of 0.2-0.4 for the target compound.[1]

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[1]

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1][2]

  • Elution: Begin elution with the determined solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[2]

Protocol 2: Recrystallization

This protocol describes the purification of a solid compound by recrystallization.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol has been used for recrystallizing similar compounds.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Crude Reaction Mixture Workup Aqueous Work-up / Extraction Reaction->Workup Chromatography Flash Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Analysis Purity & Structural Analysis (TLC, NMR, MS, HPLC) Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_solutions_low_yield Low Yield Solutions cluster_solutions_separation Poor Separation Solutions cluster_solutions_oiling Oiling Out Solutions Start Purification Issue Identified LowYield Low Yield Start->LowYield PoorSeparation Poor Separation Start->PoorSeparation OilingOut Product Oils Out Start->OilingOut CheckReaction Check Reaction Completion LowYield->CheckReaction OptimizeExtraction Optimize Extraction pH LowYield->OptimizeExtraction ModifyChromatography Use Modified Silica / Additives LowYield->ModifyChromatography OptimizeEluent Optimize Eluent (TLC) PoorSeparation->OptimizeEluent UseAdditives Add Triethylamine to Eluent PoorSeparation->UseAdditives ChangeStationaryPhase Change Stationary Phase (e.g., Alumina) PoorSeparation->ChangeStationaryPhase HighVac Dry Under High Vacuum OilingOut->HighVac Triturate Triturate with Non-solvent OilingOut->Triturate Scratch Scratch Flask OilingOut->Scratch

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain the imidazo[4,5-b]pyridine scaffold?

The most prevalent method for synthesizing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine with a carbonyl compound, such as a carboxylic acid or an aldehyde. This reaction is typically performed under acidic conditions or at elevated temperatures. Alternative approaches include palladium-catalyzed amidation of 2-chloro-3-aminopyridines followed by cyclization.

Q2: Why is regioselectivity a major issue in the N-alkylation of imidazo[4,5-b]pyridines?

The imidazo[4,5-b]pyridine ring system contains multiple nitrogen atoms that can be alkylated, leading to the formation of a mixture of regioisomers (N1, N3, and N4). The lack of selectivity in N-alkylation reactions is a significant challenge, often resulting in mixtures of products that can be difficult to separate.[1][2] The ratio of these isomers can be influenced by the reaction conditions, the nature of the alkylating agent, and the substituents on the imidazo[4,5-b]pyridine core.

Q3: How can I control the regioselectivity of N-alkylation?

Controlling the regioselectivity of N-alkylation is a key challenge. The choice of base, solvent, and alkylating agent can influence the product distribution. For instance, the use of phase transfer catalysis has been reported to favor alkylation at the N3 and N4 positions.[2] Steric hindrance on the imidazo[4,5-b]pyridine ring can also direct the alkylation to a specific nitrogen. Theoretical studies, such as DFT calculations, can help predict the most likely site of alkylation.

Q4: What are the best methods for purifying imidazo[4,5-b]pyridine derivatives and removing side products?

Purification of imidazo[4,5-b]pyridine derivatives often involves standard techniques such as recrystallization and column chromatography. For challenging separations, particularly of regioisomers, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary. The choice of solvent system for chromatography is crucial and often requires optimization. A common mobile phase for column chromatography is a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Possible Cause Suggested Solution
Incomplete Cyclization - Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of the starting 2,3-diaminopyridine. - If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. - Ensure the condensing agent (e.g., acid or aldehyde) is of high purity and used in the correct stoichiometric amount.
Degradation of Starting Materials or Product - Use high-purity, dry reagents and solvents. - If the starting materials or the product are sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.
Suboptimal Reaction Conditions - Experiment with different solvents, as solvent polarity can significantly impact reaction rates and yields. - If using a catalyst, screen different catalysts and optimize the catalyst loading.
Inefficient Work-up and Purification - During aqueous work-up, ensure the pH is adjusted correctly to precipitate the product fully. - For purification by recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[4] - For column chromatography, carefully select the eluent system to ensure good separation from impurities.
Issue 2: Formation of Multiple Products (Regioisomers) in N-alkylation Reactions
Possible Cause Suggested Solution
Lack of Regioselectivity - Modify the reaction conditions: Vary the base (e.g., K2CO3, NaH, Cs2CO3), solvent (e.g., DMF, acetonitrile, THF), and temperature. The interplay of these factors can significantly alter the isomer ratio. - Alter the alkylating agent: The steric bulk and electronic properties of the alkylating agent can influence which nitrogen atom is preferentially alkylated. - Protect other reactive sites: If possible, temporarily protect other nucleophilic nitrogen atoms to direct the alkylation to the desired position.
Difficult Separation of Isomers - Optimize chromatographic conditions: Use a shallower solvent gradient in column chromatography or switch to a different stationary phase (e.g., alumina instead of silica gel). - Employ preparative HPLC for baseline separation of isomers that are difficult to resolve by conventional column chromatography. - Characterize the isomers thoroughly using 2D NMR techniques like NOESY and HMBC to confirm the position of alkylation.[5]
Issue 3: Presence of Unidentified Side Products
Possible Cause Suggested Solution
Over-alkylation (Polyalkylation) - Use the alkylating agent in a stoichiometric amount or even slightly substoichiometric amounts to minimize the formation of dialkylated or trialkylated products.[1] - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations.
Formation of N-oxides - N-oxides can form if oxidizing conditions are present, sometimes inadvertently. The starting materials or solvents may contain oxidizing impurities. - Ensure all reagents and solvents are pure and deoxygenated if necessary. - Characterize the side product by mass spectrometry and NMR to confirm the presence of an additional oxygen atom.
Dimerization or Polymerization - High concentrations of reactants or high temperatures can sometimes lead to the formation of dimers or oligomers. - Try running the reaction at a lower concentration. - Monitor the reaction by TLC for the appearance of high molecular weight spots that remain at the baseline.
Incomplete Cyclization Intermediates - Incomplete cyclization can leave unreacted amino or amide groups which can participate in side reactions. - Ensure sufficient reaction time and optimal temperature for complete ring closure. - Analyze the crude product by LC-MS to identify potential intermediates.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Yield of Imidazo[4,5-b]pyridine Derivatives.

Starting Materials Reaction Conditions Product Yield (%) Reference
2,3-Diaminopyridine, BenzaldehydeNitrobenzene, reflux, 4h2-Phenyl-3H-imidazo[4,5-b]pyridine85[6]
2,3-Diaminopyridine, Formic acidReflux, 6h3H-imidazo[4,5-b]pyridine78[4]
5-Bromo-2,3-diaminopyridine, BenzaldehydeEtOH, I2, reflux, 24h6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine80[2]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, Benzyl bromideK2CO3, DMF, rt, 6h3-Benzyl- and 4-Benzyl-isomers49 (total)[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted-3H-imidazo[4,5-b]pyridines

This protocol describes a general method for the condensation of 2,3-diaminopyridine with an aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or nitrobenzene.

  • Addition of Reagents: Add the corresponding aldehyde (1.0-1.2 equivalents) to the solution. If using an alcohol as a solvent, a catalytic amount of an oxidizing agent like iodine (I2) may be added.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, the solvent may be removed under reduced pressure, and the residue purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2][4][6]

Protocol 2: General Procedure for N-alkylation of 3H-imidazo[4,5-b]pyridines

This protocol provides a general method for the N-alkylation of an existing imidazo[4,5-b]pyridine core.

  • Reaction Setup: To a solution of the 3H-imidazo[4,5-b]pyridine derivative (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2.2 equivalents).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.2-1.6 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically 6-24 hours), monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts. The filtrate is then typically diluted with water to precipitate the product or extracted with an organic solvent.

  • Purification: The crude product, which may be a mixture of regioisomers, is purified by column chromatography on silica gel.[2][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (2,3-Diaminopyridine + Aldehyde/Carboxylic Acid) reaction Reaction (Condensation/Cyclization) start->reaction crude Crude Product reaction->crude purification Purification (Recrystallization or Chromatography) crude->purification pure_product Pure Imidazo[4,5-b]pyridine Derivative purification->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A generalized experimental workflow for the synthesis and purification of imidazo[4,5-b]pyridine derivatives.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting start Experiment Complete check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Extend reaction time - Increase temperature check_yield->incomplete_reaction Yes regioisomers Regioisomers? - Modify reaction conditions - Preparative HPLC check_purity->regioisomers Yes end_point Optimized Synthesis check_purity->end_point No degradation Degradation? - Use pure reagents - Inert atmosphere incomplete_reaction->degradation workup_loss Work-up Loss? - Optimize pH - Check extraction degradation->workup_loss workup_loss->end_point side_products Other Side Products? (Over-alkylation, N-oxides) - Stoichiometry control - Anhydrous conditions regioisomers->side_products side_products->end_point

Caption: A logical flowchart for troubleshooting common issues in imidazo[4,5-b]pyridine synthesis.

References

optimization of reaction conditions for imidazo[4,5-b]pyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-b]pyridin-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the imidazo[4,5-b]pyridin-2-one scaffold?

A1: The primary methods for synthesizing the imidazo[4,5-b]pyridin-2-one core involve the cyclization of substituted 2,3-diaminopyridines. Key approaches include:

  • Condensation with Urea or Phosgene Derivatives: A widely used method involves the reaction of a 2,3-diaminopyridine with urea, phosgene, or a phosgene equivalent like carbonyldiimidazole (CDI) to form the cyclic urea structure of the imidazo[4,5-b]pyridin-2-one.

  • Palladium-Catalyzed Carbonylative Cyclization: This modern approach utilizes a palladium catalyst to facilitate the intramolecular cyclization of a urea precursor, often formed in situ. This method can offer high yields and good functional group tolerance.[1][2]

  • Reaction with Carbamoyl Chlorides: A one-pot tandem reaction involving the amination of a carbamoyl chloride followed by a palladium-catalyzed intramolecular cyclization provides an efficient route to the target molecule.[1][2]

Q2: I am observing the formation of regioisomers. How can I control the regioselectivity of the reaction?

A2: Regioisomer formation is a common challenge, especially when using unsymmetrically substituted 2,3-diaminopyridines. Strategies to control regioselectivity include:

  • Steric Hindrance: Introducing bulky substituents on the pyridine ring or the N-substituent of the diamine can direct the cyclization to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of the substituents on the 2,3-diaminopyridine can influence the nucleophilicity of the amino groups, thereby directing the cyclization.

  • Protecting Groups: Strategic use of protecting groups on one of the amino functionalities can ensure the desired regioselectivity. The protecting group can be removed after the cyclization step.

  • Chromatographic Separation: If regioisomers are formed, they can often be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel.[3] Developing a gradient elution method can be effective for separating isomers with similar polarities.[3]

Q3: How can I confirm the structure of the synthesized imidazo[4,5-b]pyridin-2-one and its intermediates?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the overall structure. For distinguishing between regioisomers, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing through-space and through-bond correlations, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl (C=O) stretch of the cyclic urea, which typically appears in the range of 1650-1750 cm⁻¹.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridin-2-one
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or cautiously increasing the reaction temperature.[3]
Suboptimal Reaction Conditions Experiment with different catalysts, bases, and solvents. For palladium-catalyzed reactions, the choice of ligand can significantly impact the yield.[1] The solvent can also play a critical role; for instance, reactions in isopropanol may be more efficient than in toluene or dioxane.[1]
Degradation of Starting Materials or Product Ensure the use of pure, dry reagents and solvents. If the product or starting materials are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[3] Some reactions may require lower temperatures to prevent degradation.[4]
Inefficient Purification Evaluate your purification method. If using column chromatography, try different solvent systems or stationary phases.[3] Recrystallization from an appropriate solvent can also be an effective purification technique.
Issue 2: Formation of Significant Side Products
Possible Cause Suggested Solution
Side Reactions of Starting Materials The choice of reagents is critical. For instance, when using phosgene derivatives, ensure that the reaction is carried out under controlled conditions to avoid the formation of unwanted byproducts. The use of milder reagents like CDI can sometimes mitigate this issue.
Cross-Reactivity in Complex Molecules If the starting materials contain other reactive functional groups, consider using protecting groups to prevent side reactions.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of side products.
Reaction Temperature Too High High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[4]

Experimental Protocols

Protocol 1: Synthesis of Imidazo[4,5-b]pyridin-2-one via Palladium-Catalyzed Intramolecular Cyclization of a Urea Precursor

This protocol is a generalized procedure based on palladium-catalyzed cyclization.

Materials:

  • Substituted 2-amino-3-ureidopyridine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., dppb, Xantphos)

  • Base (e.g., K₂CO₃, NaHCO₃)

  • Anhydrous solvent (e.g., isopropanol, dioxane, toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted 2-amino-3-ureidopyridine (1.0 eq) in the anhydrous solvent.

  • Add the base (2.0-3.0 eq), palladium catalyst (0.05-0.1 eq), and phosphine ligand (0.1-0.2 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired imidazo[4,5-b]pyridin-2-one.

Protocol 2: Chromatographic Separation of Regioisomers

This protocol provides a general guideline for separating regioisomers using HPLC.[3]

Materials:

  • Mixture of regioisomers

  • HPLC grade solvents (e.g., acetonitrile, methanol)

  • HPLC grade water

  • Additives (e.g., formic acid, ammonium formate)

Procedure:

  • Column Selection: Choose a suitable reversed-phase HPLC column (e.g., C18).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid).[3]

  • Method Development:

    • Start with an isocratic elution to determine a suitable solvent composition for separation.

    • If isocratic elution is insufficient, develop a gradient elution method. A typical starting point could be a linear gradient from a low to a high percentage of the organic solvent over 20-30 minutes.[3]

  • Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[3]

  • Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Cyclization

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)dppb (10)K₂CO₃Toluene1101287 (low conversion)[1]
2Pd(OAc)₂ (5)dppb (10)K₂CO₃Dioxane1001255 (stalled)[1]
3Pd(OAc)₂ (5)dppb (10)K₂CO₃iPrOH851095
4Pd(OAc)₂ (5)dppb (10)NaHCO₃iPrOH8512Trace[1]

This table is a representative example based on literature findings; actual results may vary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2,3-Diaminopyridine Derivative) reaction Cyclization Reaction (e.g., Pd-catalyzed) start->reaction workup Reaction Work-up (Filtration, Concentration) reaction->workup crude Crude Product workup->crude chromatography Column Chromatography / Recrystallization crude->chromatography pure Pure Product chromatography->pure analysis Structure Confirmation (NMR, MS, IR) pure->analysis

Caption: General workflow for the synthesis and purification of imidazo[4,5-b]pyridin-2-one.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion extend_time Extend Reaction Time or Increase Temperature check_completion->extend_time Incomplete check_conditions Review Reaction Conditions (Catalyst, Solvent, Base) check_completion->check_conditions Complete incomplete Incomplete complete Complete optimize_conditions Screen Different Conditions check_conditions->optimize_conditions Suboptimal check_degradation Assess for Degradation check_conditions->check_degradation Optimal suboptimal Suboptimal optimal Optimal inert_atmosphere Use Inert Atmosphere, Lower Temperature, or Purify Reagents check_degradation->inert_atmosphere Degradation Observed evaluate_purification Evaluate Purification Method check_degradation->evaluate_purification No Degradation degradation Degradation Observed no_degradation No Degradation

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges with 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one.

Troubleshooting Guide

Low solubility of this compound can hinder accurate experimental results and formulation development. This guide offers a systematic approach to diagnosing and resolving these challenges.

Initial Assessment:

  • Visual Inspection: Does the compound fully dissolve in your chosen solvent system? Look for visible particulates, cloudiness, or precipitation.

  • Concentration Check: Are you working within a realistic concentration range? The inherent solubility of the compound may be low.

Troubleshooting Workflow:

G start Start: Low Solubility Observed solvent Issue: Poor dissolution in aqueous buffer start->solvent organic_solvent Have you tried common organic solvents? solvent->organic_solvent Initial Check cosolvent Strategy: Co-solvent System organic_solvent->cosolvent Yes, but need aqueous solution ph_mod Strategy: pH Modification organic_solvent->ph_mod Yes, but precipitation occurs on dilution cosolvent->ph_mod Partially effective success Success: Compound Solubilized cosolvent->success Effective surfactant Strategy: Surfactant Addition ph_mod->surfactant Ineffective ph_mod->success Effective complexation Strategy: Cyclodextrin Complexation surfactant->complexation Causes interference in assay surfactant->success Effective particle_size Strategy: Particle Size Reduction complexation->particle_size Ineffective complexation->success Effective particle_size->success Effective fail Further Assistance Needed particle_size->fail Limited improvement G receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation transcription->proliferation compound This compound (Kinase Inhibitor) compound->raf Inhibits

Technical Support Center: Stability of Imidazo[4,5-b]pyridin-2-one Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridin-2-one compounds. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My imidazo[4,5-b]pyridin-2-one compound is showing decreased activity over a short period in my aqueous assay buffer. What could be the cause?

A1: Decreased activity is often an indicator of compound degradation. The imidazo[4,5-b]pyridin-2-one scaffold contains a lactam (a cyclic amide) fused to an imidazole ring, which can be susceptible to several degradation pathways in solution:

  • Hydrolysis: The lactam ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to ring-opening and inactivation of the compound.

  • Oxidation: The imidazole ring system can be prone to oxidation, particularly if your buffer contains components that can generate reactive oxygen species or if it's exposed to air for extended periods.

  • Photodegradation: Many heterocyclic compounds are sensitive to light, especially UV light. Exposure of your solution to ambient light during preparation, storage, or the experiment itself can lead to degradation.

Q2: What is the best way to prepare and store stock solutions of my imidazo[4,5-b]pyridin-2-one compound?

A2: To ensure the longevity of your compound, proper preparation and storage of stock solutions are critical.

  • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is a common and generally suitable solvent for preparing high-concentration stock solutions.

  • Storage Conditions: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Inert Atmosphere: For compounds that are particularly sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing and freezing.

Q3: How can I determine if my compound has degraded in solution?

A3: The most reliable way to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method can separate the intact parent compound from its degradation products. By comparing a freshly prepared standard to your experimental sample, you can quantify the amount of remaining parent compound and detect the presence of any new peaks that correspond to degradants.

Q4: Are there any specific buffer components I should be cautious about when working with these compounds?

A4: Yes, certain buffer components can promote degradation. Be mindful of:

  • pH: Buffers with a pH far from neutral (e.g., < 6 or > 8) can accelerate the hydrolysis of the lactam ring.

  • Reducing/Oxidizing Agents: Avoid strong reducing or oxidizing agents in your buffer unless they are a required component of your assay.

  • Metal Ions: Some metal ions can catalyze oxidation reactions. If possible, use buffers prepared with high-purity water and reagents.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity in assays Compound degradation (hydrolysis, oxidation, photolysis) or precipitation.1. Prepare a fresh working solution from a new stock aliquot. 2. Analyze the problematic solution using HPLC or LC-MS to check for degradation products or a decrease in the parent compound peak. 3. If degradation is confirmed, refer to the Forced Degradation Study Protocol below to identify the cause. 4. If no degradation is observed, check for precipitation in your assay medium.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.1. Characterize the degradation products if possible using mass spectrometry to understand the degradation pathway. 2. Based on the likely degradation pathway (e.g., hydrolysis, oxidation), adjust your experimental conditions (e.g., buffer pH, de-gassing, light protection).
Color change in the stock or working solution Likely oxidation or photodegradation.1. Discard the solution immediately. 2. Prepare a fresh solution, taking care to protect it from light and consider storing it under an inert atmosphere.
Precipitation of the compound in aqueous buffer Poor solubility of the compound at the working concentration.1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring it does not exceed a concentration that affects your experimental system (typically < 0.5%). 3. Consider using a different buffer system or adding a solubilizing agent if compatible with your assay.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of your imidazo[4,5-b]pyridin-2-one compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and monitor at various time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and monitor at various time points.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) and analyze at various time points.

  • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) and analyze at various time points. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze all samples using a suitable HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Calculate the percentage of degradation.

  • Identify the conditions under which the compound is unstable.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its potential degradation products.[2][3]

1. Instrument and Column:

  • A standard HPLC system with a UV detector.

  • A reversed-phase C18 column is a good starting point.

2. Mobile Phase:

  • Mobile Phase A: Aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

3. Method Development:

  • Start with a broad gradient elution (e.g., 5% to 95% B over 20-30 minutes) to elute all components.

  • Inject a mixture of the stressed samples from the forced degradation study to ensure the method separates the parent peak from all degradation product peaks.

  • Optimize the gradient, flow rate, and mobile phase composition to achieve good resolution (ideally >1.5) between all peaks.

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

G Troubleshooting Workflow for Compound Instability start Reduced Compound Activity Observed check_degradation Analyze sample by HPLC/LC-MS against a fresh standard start->check_degradation degradation_present Degradation products detected or parent peak area reduced? check_degradation->degradation_present identify_cause Perform forced degradation study to identify instability source (pH, light, oxidation) degradation_present->identify_cause Yes no_degradation No significant degradation detected degradation_present->no_degradation No modify_protocol Modify experimental protocol: - Adjust buffer pH - Protect from light - Use de-gassed buffers identify_cause->modify_protocol end Problem Resolved modify_protocol->end check_precipitation Check for compound precipitation in assay medium no_degradation->check_precipitation precipitation_present Precipitation observed? check_precipitation->precipitation_present adjust_concentration Adjust experimental protocol: - Lower compound concentration - Increase co-solvent percentage precipitation_present->adjust_concentration Yes precipitation_present->end No adjust_concentration->end G Potential Degradation Pathways parent Imidazo[4,5-b]pyridin-2-one hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidation (Air/Peroxides) parent->oxidation photolysis Photodegradation (UV/Visible Light) parent->photolysis hydrolysis_product Ring-Opened Product (Inactive) hydrolysis->hydrolysis_product oxidation_product Oxidized Imidazole Ring (Likely Inactive) oxidation->oxidation_product photolysis_product Various Photoproducts (Likely Inactive) photolysis->photolysis_product G Kinase Signaling Pathway Example (TrkA) ngf NGF trka TrkA Receptor ngf->trka dimerization Dimerization & Autophosphorylation trka->dimerization pi3k PI3K dimerization->pi3k ras Ras dimerization->ras inhibitor Imidazo[4,5-b]pyridin-2-one Inhibitor inhibitor->dimerization akt Akt pi3k->akt cell_survival Cell Survival akt->cell_survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression erk->gene_expression

References

Technical Support Center: Regioselective Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of regioisomer formation during the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the imidazo[4,5-b]pyridine scaffold?

A1: The most prevalent method for synthesizing the imidazo[4,5-b]pyridine core is the condensation of 2,3-diaminopyridines with various carbonyl compounds, such as carboxylic acids or aldehydes.[1] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] Another approach involves a palladium-catalyzed amidation process.

Q2: Why is the formation of regioisomers a significant issue in imidazo[4,5-b]pyridine synthesis?

A2: Regioisomer formation is a frequent challenge because of the unsymmetrical nature of the 2,3-diaminopyridine precursor. When substituents are introduced onto the imidazole ring, the reaction can occur at either the N-1 or N-3 position, which leads to a mixture of isomers.[1] These regioisomers often possess very similar physical and chemical properties, making their separation difficult.[1]

Q3: How can I definitively determine the structure of the synthesized regioisomers?

A3: A combination of spectroscopic techniques is crucial for unambiguous structure determination. While 1D NMR provides initial information, 2D NMR techniques are essential for confirming the structure.[2] Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of N-substituted regioisomers.[2][3]

Q4: What factors influence the regioselectivity of the reaction?

A4: The regiochemical outcome can be influenced by several factors, including the steric and electronic properties of the substituents on both the diaminopyridine and the carbonyl compound. The choice of catalyst, solvent, and reaction temperature can also play a significant role in directing the substitution to a specific nitrogen atom.

Q5: Are there any strategies to achieve a regioselective synthesis of N-1 substituted imidazo[4,5-b]pyridines?

A5: Yes, achieving regioselectivity is possible. One approach is to use a pre-functionalized diaminopyridine, such as 2-amino-3-(methylamino)pyridine, which can direct the cyclization to favor the N-1 substituted product.[4] Additionally, palladium-catalyzed coupling reactions have been shown to provide good to excellent yields for the synthesis of 1-substituted imidazo[4,5-b]pyridines.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of the desired imidazo[4,5-b]pyridine product. Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.[1]
Degradation of starting materials or product.Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.[1]
Inefficient purification.Evaluate your purification method. If using column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve yield and purity.[1]
Difficulty in separating regioisomers by column chromatography. Similar polarity of the regioisomers.Try alternative chromatographic techniques such as preparative HPLC or SFC (Supercritical Fluid Chromatography).
Co-elution of isomers.Modify the stationary phase (e.g., use a different type of silica or a bonded phase) or the mobile phase (e.g., add modifiers like triethylamine or formic acid).
Unfavorable regioisomeric ratio for the desired product. Reaction conditions favoring the undesired isomer.Systematically vary the reaction parameters, including solvent, temperature, and catalyst. For instance, a change in solvent polarity can alter the transition state energies, favoring one regioisomer over the other.
Steric hindrance.The steric bulk of the reactants can influence the regiochemical outcome. Modifying the substituents on the starting materials may direct the reaction towards the desired isomer.[1]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with substituted benzaldehydes.

Materials:

  • 2,3-diaminopyridine

  • Substituted benzaldehyde

  • Nitrobenzene or Acetic Acid (solvent)

  • Sodium Bicarbonate solution (for work-up if using acetic acid)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (nitrobenzene or acetic acid), add the appropriately substituted benzaldehyde (1.0-1.2 eq).[1]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Work-up:

    • If nitrobenzene is used as the solvent, it can be removed by vacuum distillation or steam distillation.

    • If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-3H-imidazo[4,5-b]pyridine.[1]

Protocol 2: Chromatographic Separation of Regioisomers using HPLC

This protocol provides a general guideline for separating regioisomers using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Ammonium Formate (as mobile phase modifier)

Procedure:

  • Sample Preparation: Dissolve the mixture of regioisomers in a suitable solvent (e.g., methanol or the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]

  • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.[1]

  • Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]

  • Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Separation cluster_products Products start 2,3-Diaminopyridine + Substituted Aldehyde reaction Condensation Reaction (e.g., in Acetic Acid, reflux) start->reaction workup Work-up & Crude Product Isolation reaction->workup analysis Regioisomer Mixture Analysis (TLC, LC-MS) workup->analysis separation Separation of Regioisomers (Column Chromatography/HPLC) analysis->separation characterization Structural Characterization (NMR: 1D, 2D-NOESY, HMBC) separation->characterization isomer1 Regioisomer 1 characterization->isomer1 isomer2 Regioisomer 2 characterization->isomer2

Caption: Workflow for the synthesis, separation, and characterization of imidazo[4,5-b]pyridine regioisomers.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Problem: Unfavorable Regioisomeric Ratio check_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) start->check_conditions check_sterics Analyze Steric Effects of Substituents start->check_sterics modify_conditions Modify Reaction Conditions check_conditions->modify_conditions modify_substituents Modify Substituents on Starting Materials check_sterics->modify_substituents prefunctionalize Use Pre-functionalized Diaminopyridine check_sterics->prefunctionalize end Desired Regioisomer Favored modify_conditions->end Improved Ratio modify_substituents->end Improved Ratio prefunctionalize->end Improved Ratio

Caption: Decision-making workflow for troubleshooting unfavorable regioisomeric ratios in imidazo[4,5-b]pyridine synthesis.

References

Technical Support Center: Imidazo[4,5-b]pyridin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 1H-imidazo[4,5-b]pyridin-2(3H)-one?

The most prevalent and direct precursor for the synthesis of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core is 2,3-diaminopyridine . This intermediate contains the necessary vicinal amino groups poised for cyclization to form the imidazole ring.

Q2: Which reagents are typically used for the cyclization of 2,3-diaminopyridine to form the 2-oxo moiety?

Several carbonylating agents can be employed for the cyclization step. The choice of reagent often depends on factors such as reaction conditions, safety considerations, and desired yield. Common reagents include:

  • Urea: A safe and cost-effective option, though it may require higher temperatures.

  • N,N'-Carbonyldiimidazole (CDI): A milder and often more efficient reagent that can be used under moderate conditions.

  • Triphosgene (bis(trichloromethyl) carbonate): A solid, safer alternative to phosgene gas, but still requires careful handling due to its toxicity. It is often used in the presence of a base like triethylamine.

Q3: My final product is difficult to purify. What are some common impurities and recommended purification methods?

Common impurities can include unreacted 2,3-diaminopyridine, partially reacted intermediates (e.g., a mono-acylated diamine), and polymeric byproducts. Due to the polar nature of the imidazo[4,5-b]pyridin-2-one core, purification can be challenging. Recommended methods include:

  • Recrystallization: If a suitable solvent system can be found (e.g., ethanol, water, or mixtures with DMF/DMSO), this can be a highly effective method for removing less polar impurities.

  • Column Chromatography: Normal phase silica gel chromatography can be used, often requiring polar solvent systems such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or ammonia to prevent streaking. Reverse-phase chromatography can also be an option for highly polar compounds.

  • Washing/Trituration: Washing the crude solid with appropriate solvents (e.g., diethyl ether, ethyl acetate) can help remove non-polar impurities.

Q4: Can I synthesize substituted versions of imidazo[4,5-b]pyridin-2-one?

Yes, substituted derivatives can be synthesized in several ways:

  • Using substituted 2,3-diaminopyridines: Starting with a substituted pyridine ring will result in a correspondingly substituted final product.

  • N-alkylation/N-arylation: The nitrogen atoms of the imidazole ring can be alkylated or arylated after the core structure is formed. However, this can sometimes lead to mixtures of regioisomers.[1][2]

  • Palladium-catalyzed cross-coupling reactions: If the pyridine ring of the precursor is halogenated, Suzuki or other cross-coupling reactions can be performed to introduce substituents.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Cyclization - Increase Reaction Time and/or Temperature: Some cyclization reactions, especially with urea, require prolonged heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time. - Choice of Cyclization Reagent: If using a less reactive agent like urea, consider switching to a more reactive one such as CDI or triphosgene, which often proceed at lower temperatures and shorter times. - Solvent Choice: Ensure the solvent is appropriate for the reaction temperature and solubilizes the starting materials. High-boiling polar aprotic solvents like DMF or DMSO can be effective.
Purity of Starting Materials - Verify Purity of 2,3-Diaminopyridine: This starting material can be prone to oxidation and may contain impurities. Purify by recrystallization or sublimation if necessary. - Use High-Purity Reagents and Solvents: Ensure all other reagents and solvents are of appropriate purity and are anhydrous if the reaction is moisture-sensitive (especially with CDI and triphosgene).
Suboptimal Reaction Conditions - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are being used. For CDI and triphosgene, a slight excess may be beneficial, but large excesses can lead to side products. - pH Control: For reactions involving bases (e.g., with triphosgene), ensure the correct amount of base is used. Too little may not facilitate the reaction, while too much can lead to side reactions.
Product Degradation - Monitor Reaction Progress: The desired product may be unstable under prolonged heating or harsh conditions. Use TLC or LC-MS to monitor for the appearance of degradation products and stop the reaction once the formation of the desired product has maximized.
Problem 2: Formation of Side Products
Potential Cause Suggested Solution
Formation of Polymeric Byproducts - Controlled Addition of Reagents: Add the cyclizing agent (e.g., CDI or triphosgene solution) slowly to a solution of the 2,3-diaminopyridine. This can minimize intermolecular reactions that lead to polymers. - High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization.
Incomplete Reaction/Formation of Intermediates - Drive the Reaction to Completion: As mentioned for low yields, increasing the temperature, reaction time, or using a more reactive cyclizing agent can help ensure the reaction goes to completion and minimizes the presence of intermediates in the final product.
Formation of Regioisomers (in substituted syntheses) - Strategic Synthesis of Precursors: When synthesizing substituted derivatives, the regioselectivity of precursor synthesis is crucial. For example, in palladium-catalyzed aminations to form substituted 2,3-diaminopyridines, the choice of ligands and conditions can influence the regiochemical outcome.[3]

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one using Urea

This method is advantageous due to the low cost and safety of urea.

  • Reaction Setup: In a round-bottom flask, combine 2,3-diaminopyridine (1.0 eq) and urea (1.5 - 2.0 eq).

  • Heating: Heat the mixture, typically without a solvent (neat), to a temperature of 150-180 °C. The reaction mixture will melt and then solidify as the reaction progresses.

  • Reaction Time: Maintain the temperature for 2-4 hours. The reaction can be monitored by TLC by taking a small aliquot, dissolving it in methanol, and eluting with a polar solvent system (e.g., 10% methanol in dichloromethane).

  • Workup: After cooling to room temperature, the solid residue is triturated with water to remove excess urea and other water-soluble impurities.

  • Purification: The crude product is collected by filtration, washed with water and then a non-polar solvent like diethyl ether, and dried. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one using N,N'-Carbonyldiimidazole (CDI)

This method generally proceeds under milder conditions and can provide higher yields.

  • Reaction Setup: Dissolve 2,3-diaminopyridine (1.0 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a solution of CDI (1.1 eq) in the same anhydrous solvent dropwise to the stirred solution of the diamine at room temperature.

  • Reaction Time: Stir the reaction mixture at room temperature for 4-12 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress by TLC.

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue is then suspended in water and stirred to precipitate the product and dissolve imidazole byproduct.

  • Purification: The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of imidazo[4,5-b]pyridin-2-one derivatives from the literature. Note that yields are highly dependent on the specific substrates and reaction scale.

Cyclization ReagentStarting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
Triphosgene 3-Amino-2-(alkylamino)pyridineToluene0 - 252 - 375 - 86[3]
Urea 2,3-DiaminopyridineNeat150 - 1802 - 4Moderate to GoodGeneral Protocol
CDI 2,3-DiaminopyridineTHF or DMF25 - 604 - 12Good to ExcellentGeneral Protocol

Visualizations

Experimental Workflow

The general workflow for the synthesis of 1H-imidazo[4,5-b]pyridin-2(3H)-one from 2,3-diaminopyridine is depicted below.

G cluster_start Starting Material cluster_reaction Cyclization Reaction cluster_workup Workup & Purification cluster_end Final Product Start 2,3-Diaminopyridine Reaction Add Carbonylating Agent (Urea, CDI, or Triphosgene) + Heat/Stir Start->Reaction In appropriate solvent (or neat) Workup Quench/Precipitate Reaction->Workup After reaction completion Purify Filter & Wash Workup->Purify Recrystal Recrystallize Purify->Recrystal End 1H-Imidazo[4,5-b]pyridin-2(3H)-one Recrystal->End

General synthesis workflow for 1H-imidazo[4,5-b]pyridin-2(3H)-one.
Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in the synthesis.

G Start Low or No Product Yield? Check_Completion Is the reaction going to completion? (Check TLC/LC-MS) Start->Check_Completion No_Completion No Check_Completion->No_Completion If not complete Yes_Completion Yes Check_Completion->Yes_Completion If complete Increase_Conditions Increase Temp/Time or Use More Reactive Reagent No_Completion->Increase_Conditions Check_Degradation Is the product degrading? (Monitor by TLC/LC-MS over time) Yes_Completion->Check_Degradation Check_Purity Check Purity of Starting Materials & Solvents Increase_Conditions->Check_Purity Optimize_Workup Optimize Workup/ Purification to minimize loss Check_Degradation->Optimize_Workup

A decision tree for troubleshooting low product yield.

References

Technical Support Center: Scale-up Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the synthesis of this compound.

Issue 1: Low Yield or Incomplete Reaction at Larger Scale

Question: We are experiencing a significant drop in yield and incomplete conversion when scaling up the synthesis of this compound from lab to pilot scale. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to decreased yield and incomplete reactions during scale-up. Here's a systematic approach to troubleshooting this issue:

  • Mixing and Mass Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Evaluate the reactor's agitation system (impeller type, speed, and position).

      • Consider using baffles to improve mixing efficiency.

      • For heterogeneous reactions, ensure efficient stirring to facilitate mass transfer between phases.

  • Heat Transfer and Temperature Control: Exothermic reactions can be difficult to control at a larger scale, leading to temperature gradients and the formation of impurities.

    • Troubleshooting:

      • Monitor the internal reaction temperature closely.

      • Employ a reactor with a high surface area-to-volume ratio for better heat exchange.

      • Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.

  • Reagent Addition: The rate and method of reagent addition become more critical at scale.

    • Troubleshooting:

      • If the reaction is highly exothermic, slow, controlled addition of a key reagent is recommended.

      • Ensure that the point of addition allows for rapid and efficient mixing with the bulk of the reaction mixture.

  • Solvent Effects: The choice of solvent can impact reaction kinetics and solubility of intermediates and the final product.

    • Troubleshooting:

      • A solvent mixture, such as dioxane and water, may be beneficial.[1]

      • Ensure all reagents are sufficiently soluble at the reaction temperature to avoid precipitation and ensure a homogeneous reaction.[1]

Issue 2: Impurity Profile Changes and Purification Challenges at Scale

Question: We are observing new impurities and facing difficulties in purifying this compound during scale-up. How can we address this?

Answer:

Changes in the impurity profile and purification challenges are common during scale-up. Here are some strategies to mitigate these issues:

  • Identify the Impurities: The first step is to identify the structure of the new impurities. This can provide insights into the side reactions that are occurring. Common side reactions in the synthesis of similar heterocyclic compounds include over-alkylation or incomplete cyclization.

  • Optimize Reaction Conditions:

    • Temperature: Tightly control the reaction temperature to minimize the formation of temperature-sensitive byproducts.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of specific impurities.

  • Purification Strategy:

    • Crystallization: This is often the most effective method for purifying the final product at a large scale.

      • Solvent Screening: Experiment with different solvent systems to find one that provides good recovery and effectively removes the identified impurities.

      • Polymorphism Control: Be aware that different crystallization conditions can lead to different polymorphs of the final product, which can impact its physical properties.[2]

    • Chromatography: While often used at the lab scale, column chromatography can be challenging and expensive to scale up. It should be considered as a secondary option if crystallization is not effective.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of this compound?

A1: Key safety considerations include:

  • Thermal Hazards: The cyclization step to form the imidazo[4,5-b]pyridin-2-one ring can be exothermic. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC), should be performed to understand the thermal stability of reactants, intermediates, and the final product, and to identify any potential for runaway reactions.

  • Reagent Handling: Handle all chemicals, especially corrosive or toxic reagents, with appropriate personal protective equipment (PPE) and in well-ventilated areas.

  • Pressure Build-up: Be aware of the potential for pressure build-up in the reactor, especially if gaseous byproducts are formed. Ensure the reactor is equipped with appropriate pressure relief systems.

Q2: How do I choose the right solvent for the scale-up synthesis?

A2: The ideal solvent for scale-up should:

  • Effectively dissolve reactants and intermediates.

  • Be easily recoverable and recyclable to minimize cost and environmental impact.

  • Have a suitable boiling point for the reaction temperature and subsequent removal.

  • Be compatible with the materials of the reactor.

  • Pose minimal safety and environmental hazards.

  • A mixture of an organic solvent with water (up to 50 vol. %) can be beneficial for the cyclization reaction.[1]

Q3: What are the common challenges related to the starting materials at a larger scale?

A3: At a larger scale, challenges with starting materials can include:

  • Purity: The purity of bulk starting materials may differ from lab-grade reagents, potentially introducing new impurities. It is crucial to have robust analytical methods to qualify incoming raw materials.

  • Homogeneity: Ensuring the homogeneity of solid reactants in a large reactor can be difficult.

  • Cost: The cost of starting materials becomes a significant factor at scale. Process optimization should aim to use cost-effective and readily available raw materials.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLaboratory Scale (1 L)Pilot Scale (50 L)Key Considerations for Scale-Up
Reactant A (mol) 1.050.0Ensure consistent purity and stoichiometry.
Solvent Volume (L) 0.525.0Maintain appropriate concentration; consider solvent recovery.
Reaction Temperature (°C) 80 ± 280 ± 5Heat transfer becomes less efficient; monitor for hot spots.
Addition Time (min) 1060 - 120Slower addition may be needed to control exotherms.
Stirring Speed (RPM) 300100 - 200Impeller design and baffling are critical for effective mixing.
Typical Yield (%) 9075 - 85Yield reduction can indicate mixing, temperature, or side reaction issues.

Experimental Protocols

General Protocol for the Cyclization Step

This protocol is a general guideline and should be optimized for specific scale-up equipment and conditions.

  • Reactor Setup: Charge the reactor with the appropriate starting diamine and the chosen solvent system (e.g., a mixture of 1,4-dioxane and water).[1]

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.

  • Reagent Addition: Slowly add the cyclizing agent (e.g., carbonyldiimidazole or a similar reagent) to the reaction mixture over a period of 1-2 hours, while carefully monitoring the internal temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: Isolate the crude product by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Visualizations

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale-Up lab_synthesis Lab Synthesis (g scale) lab_purification Chromatography/Crystallization lab_synthesis->lab_purification lab_analysis Purity & Yield Analysis lab_purification->lab_analysis process_dev Process Development & Safety Assessment lab_analysis->process_dev Transfer & Optimization pilot_synthesis Pilot Synthesis (kg scale) process_dev->pilot_synthesis pilot_purification Crystallization & Isolation pilot_synthesis->pilot_purification pilot_analysis In-Process Controls & Final Product Analysis pilot_purification->pilot_analysis pilot_analysis->process_dev Feedback & Further Optimization

Caption: Workflow for scaling up the synthesis of this compound.

Troubleshooting_Logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or High Impurities at Scale mixing Evaluate Mixing Efficiency start->mixing temp Analyze Temperature Profile start->temp reagents Check Reagent Purity & Addition Rate start->reagents optimize_agitation Optimize Agitation/Baffling mixing->optimize_agitation improve_cooling Improve Heat Transfer/Portion-wise Addition temp->improve_cooling control_reagent Control Reagent Stoichiometry & Feed Rate reagents->control_reagent

Caption: Troubleshooting logic for addressing common scale-up synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a bioisostere of natural purines, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Among these, imidazo[4,5-b]pyridin-2-one derivatives have emerged as a promising class of compounds with potent anticancer and enzyme inhibitory activities. This guide provides a comparative analysis of the biological activity of various imidazo[4,5-b]pyridin-2-one derivatives, supported by experimental data and detailed protocols to aid in further research and development.

Comparative Anticancer Activity

Imidazo[4,5-b]pyridin-2-one derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key cellular processes, including cell cycle regulation and signal transduction. The following table summarizes the 50% inhibitory concentration (IC50) values of representative imidazo[4,5-b]pyridin-2-one and related imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Anticancer Activity
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3h)HCT-15 (Colon Cancer)66.92[3]
2,3-diaryl-3H-imidazo[4,5-b]pyridine seriesK562 (Leukemia)42 - 57[3]
2,3-diaryl-3H-imidazo[4,5-b]pyridine seriesMCF-7 (Breast Cancer)44 - 72[3]
2,3-diaryl-3H-imidazo[4,5-b]pyridine seriesSaOS2 (Osteosarcoma)52.5 - 71.5[3]
Bromo-substituted imidazo[4,5-b]pyridine (8)HeLa, PC3, SW6201.8 - 3.2[4]
Amidino-substituted imidazo[4,5-b]pyridine (14)Glioblastoma8.0[4]
Amidino-substituted imidazo[4,5-b]pyridine (14)Non-Hodgkin lymphoma8.4[4]
Amidino-substituted imidazo[4,5-b]pyridine (14)Pancreatic adenocarcinoma9.4[4]
Amidino-substituted imidazo[4,5-b]pyridine (14)Acute myeloid leukemia9.5[4]
Kinase Inhibitory Activity
Imidazo[4,5-b]pyridine Derivative (31)Aurora-A0.042[5]
Imidazo[4,5-b]pyridine Derivative (31)Aurora-B0.198[5]
Imidazo[4,5-b]pyridine Derivative (31)Aurora-C0.227[5]
Imidazo[4,5-b]pyridine Derivative (51)Aurora-A0.015[6]
Imidazo[4,5-b]pyridine Derivative (51)Aurora-B0.025[6]
Imidazo[4,5-b]pyridine Derivative (51)Aurora-C0.019[6]
Imidazo[4,5-b]pyridine Derivative (28c)Aurora-A0.067[7]
Imidazo[4,5-b]pyridine Derivative (28c)Aurora-B12.71[7]
Imidazo[4,5-b]pyridine Derivatives (I, II, IIIa, etc.)CDK90.63 - 1.32[8]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of many imidazo[4,5-b]pyridin-2-one derivatives are linked to their ability to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. Two of the most prominent targets are Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.

CDK9 Inhibition

CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[9][10] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[11] By inhibiting CDK9, imidazo[4,5-b]pyridin-2-one derivatives can suppress the transcription of these survival genes, leading to apoptosis in cancer cells.[8]

CDK9_Pathway CDK9 Signaling Pathway Inhibition cluster_nucleus Nucleus CDK9 CDK9 PTEFb P-TEFb (Active Complex) CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation pRNAPII Phosphorylated RNA Polymerase II RNAPII->pRNAPII Gene Anti-apoptotic Genes (e.g., Mcl-1) pRNAPII->Gene Transcription DNA DNA DNA->Gene mRNA mRNA Gene->mRNA Apoptosis Apoptosis mRNA->Apoptosis Suppression of anti-apoptotic proteins Inhibitor Imidazo[4,5-b]pyridin-2-one Derivative Inhibitor->CDK9 Inhibition

Caption: Inhibition of the CDK9/Cyclin T1 complex by imidazo[4,5-b]pyridin-2-one derivatives.

Aurora Kinase Inhibition

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[12][13] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability and tumor progression.[1][14] Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5][6]

Aurora_Kinase_Pathway Aurora Kinase Signaling Pathway Inhibition cluster_cell_cycle Cell Cycle Progression cluster_inhibition Molecular Intervention cluster_mitotic_events Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M Cytokinesis Cytokinesis M->Cytokinesis MitoticArrest Mitotic Arrest M->MitoticArrest Apoptosis Apoptosis Inhibitor Imidazo[4,5-b]pyridin-2-one Derivative AuroraA Aurora A Inhibitor->AuroraA Inhibition AuroraB Aurora B Inhibitor->AuroraB Inhibition Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB->Cytokinesis Chromosome Chromosome Segregation AuroraB->Chromosome MitoticArrest->Apoptosis

Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridin-2-one derivatives disrupts mitosis.

Experimental Protocols

For the robust in vitro validation of novel anticancer agents, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for key assays used to assess the efficacy and mechanism of action of imidazo[4,5-b]pyridin-2-one derivatives.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by metabolically active cells into purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium

  • Imidazo[4,5-b]pyridin-2-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like CDK9 and Aurora kinases. The assay typically measures the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant human kinase (e.g., CDK9/Cyclin T1, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Luminometer or microplate reader

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 384-well plate. Include positive (kinase + substrate, no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add the diluted recombinant kinase to the appropriate wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and measures the amount of ADP produced or the remaining ATP.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Imidazo[4,5-b]pyridin-2-one Derivatives Purification Purification and Characterization Synthesis->Purification Stock Preparation of Stock Solutions (DMSO) Purification->Stock MTT MTT Cell Proliferation Assay Stock->MTT KinaseAssay Kinase Inhibition Assay (e.g., CDK9, Aurora) Stock->KinaseAssay CellCulture Cancer Cell Line Culture CellCulture->MTT IC50_MTT Determine IC50 (Antiproliferative Activity) MTT->IC50_MTT IC50_Kinase Determine IC50 (Enzyme Inhibition) KinaseAssay->IC50_Kinase SAR Structure-Activity Relationship (SAR) Analysis IC50_MTT->SAR IC50_Kinase->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

The Kinase Inhibitor Potential of the 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core structure has emerged as a promising scaffold in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. While the unsubstituted parent compound is not extensively characterized as a kinase inhibitor in publicly available literature, its derivatives have shown potent and selective activity against several key kinases implicated in oncogenesis and inflammatory diseases. This guide provides a comparative analysis of the inhibitory activity of representative derivatives of the this compound scaffold against prominent kinase targets and contrasts their performance with well-established, multi-kinase inhibitors.

Comparative Analysis of Kinase Inhibition

The inhibitory potency of compounds is typically measured by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), with lower values indicating greater potency. The following tables summarize the inhibitory activities of representative derivatives of the this compound scaffold and compare them with the broad-spectrum inhibitors Staurosporine, and the clinically approved drugs Sunitinib and Sorafenib.

Table 1: Inhibitory Activity of an Imidazo[4,5-b]pyridin-2-one Derivative against p38α MAP Kinase

CompoundTarget KinaseIC50 (nM)
Imidazo[4,5-b]pyridin-2-one Derivative 1p38α21
Staurosporinep38αNot widely reported
Sunitinibp38αNot a primary target
Sorafenibp38αIndirectly affects pathway

Derivative 1 is a representative compound from a series of potent p38 MAP kinase inhibitors based on the imidazo[4,5-b]pyridin-2-one scaffold.

Table 2: Inhibitory Activity of an Imidazo[4,5-b]pyridine Derivative against Aurora and FLT3 Kinases

CompoundTarget KinaseKd (nM)
Imidazo[4,5-b]pyridine Derivative 2 (Compound 27e) Aurora A 7.5
Aurora B 48
FLT3 6.2
FLT3-ITD 38
FLT3 (D835Y) 14
StaurosporineAurora A~15
Aurora B~20
FLT3~10
SunitinibAurora ANot a primary target
Aurora BNot a primary target
FLT350 (FLT3-ITD)
SorafenibAurora ANot a primary target
Aurora BNot a primary target
FLT358

Derivative 2 (CCT241736) is a potent dual FLT3/Aurora kinase inhibitor with an imidazo[4,5-b]pyridine core.[1][2][3]

Experimental Protocols

The validation of a kinase inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Assay Principle: The transfer of a phosphate group from ATP to a specific substrate by the kinase is quantified. Inhibition is measured as a decrease in substrate phosphorylation.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in conjunction with a detection system)

    • Assay buffer (containing MgCl₂, DTT, and other necessary components)

    • Test compound (dissolved in DMSO)

    • 96- or 384-well assay plates

  • Procedure:

    • A solution of the kinase and its substrate is prepared in the assay buffer.

    • Serial dilutions of the test compound are added to the wells of the assay plate.

    • The kinase/substrate solution is added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • The reaction is stopped, typically by adding a solution containing EDTA.

    • The amount of phosphorylated substrate is quantified. This can be done through various methods:

      • Radiometric Assay: If [γ-³²P]ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper), and the radioactivity is measured using a scintillation counter.

      • Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-Based Assays: These assays, like ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (DMSO alone). The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay for Target Engagement and Pathway Inhibition

This assay determines if the inhibitor can enter cells and inhibit the target kinase in its native environment.

  • Assay Principle: The phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrate is measured in cultured cells after treatment with the inhibitor.

  • Materials:

    • Human cancer cell line known to express the target kinase (e.g., HCT116 for Aurora kinases, MV4-11 for FLT3).

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer.

    • Phospho-specific antibodies for the target kinase or its substrate.

    • Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore).

    • Western blotting or ELISA equipment.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound for a specific duration.

    • The cells are washed and then lysed to release the cellular proteins.

    • The protein concentration in the lysates is determined.

    • The levels of the phosphorylated target protein are measured using either:

      • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a phospho-specific antibody. The signal is then detected using a chemiluminescent or fluorescent substrate.

      • ELISA: The cell lysates are added to wells of a microplate coated with a capture antibody for the total target protein. A detection antibody that is phospho-specific and labeled with an enzyme is then added. The signal is generated by adding a substrate for the enzyme.

  • Data Analysis: The level of phosphorylated protein is normalized to the total amount of the target protein. The percentage of inhibition of phosphorylation is calculated for each compound concentration, and the cellular IC50 is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is crucial for understanding the context and methodology of kinase inhibitor validation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Purified Kinase + Substrate b2 Add Test Compound b1->b2 b3 Initiate with ATP b2->b3 b4 Incubate b3->b4 b5 Stop Reaction b4->b5 b6 Quantify Phosphorylation b5->b6 b7 Calculate IC50 b6->b7 c1 Seed Cells c2 Treat with Compound c1->c2 c3 Lyse Cells c2->c3 c4 Measure Phospho-protein (Western/ELISA) c3->c4 c5 Calculate Cellular IC50 c4->c5

Experimental workflow for kinase inhibitor validation.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation Apoptosis Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation

Simplified p38 MAPK signaling pathway.

Aurora_FLT3_Pathway cluster_aurora Aurora Kinase Pathway cluster_flt3 FLT3 Signaling Pathway AuroraA Aurora A Mitosis Mitotic Progression (Centrosome Separation, Spindle Assembly, Cytokinesis) AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 RAS_MAPK RAS-RAF-MEK-ERK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation Survival Differentiation RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Overview of Aurora and FLT3 signaling pathways.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyridin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridin-2-one analogs, focusing on their development as potent and selective inhibitors for various therapeutic targets, particularly in oncology.

The core structure of imidazo[4,5-b]pyridine has been extensively explored, leading to the discovery of compounds with anticancer, kinase inhibitory, antimicrobial, and antiviral properties.[1][2][3][4] This guide will delve into the key structural modifications that influence the potency and selectivity of these analogs against prominent drug targets such as Cyclin-Dependent Kinase 9 (CDK9), Aurora kinases, and Src family kinases.

Comparative Analysis of Biological Activity

The biological activity of imidazo[4,5-b]pyridin-2-one analogs is highly dependent on the nature and position of substituents on the bicyclic core and its appended phenyl rings. The following tables summarize the quantitative data for key analogs, highlighting their inhibitory potency against different cancer-related kinases.

Table 1: SAR of Imidazo[4,5-b]pyridine Analogs as CDK9 Inhibitors

A series of novel imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with several compounds demonstrating significant CDK9 inhibitory potential.[5]

CompoundRMCF-7 GI50 (µM)HCT116 GI50 (µM)CDK9 IC50 (µM)
I H0.870.910.88
II 4-OCH31.12>1001.32
IIIa 4-Cl0.9815.30.95
IIIb 4-F1.0512.81.15
IV 4-CH31.21>1001.28
VI -0.651.320.63
VIIa 4-OCH30.9510.51.02
VIIc 4-Cl15.20.850.91
VIIe 4-F>1000.790.85
VIIf 4-CH3>1000.810.88
VIII -0.530.690.71
IX -0.480.550.68
Sorafenib -1.251.580.76

Key SAR Insights for CDK9 Inhibitors:

  • Compounds with a thiophene-2-carboxamide moiety (VIII and IX ) generally exhibit potent anticancer and CDK9 inhibitory activity.[5]

  • Substitution on the N-phenyl ring with electron-donating or -withdrawing groups influences activity, with specific effects varying between cell lines.[5]

  • The presence of a furan-2-carboxamide (VI ) also confers strong inhibitory potential.[5]

Table 2: SAR of Imidazo[4,5-b]pyridine Analogs as Aurora Kinase Inhibitors

Lead optimization studies have identified imidazo[4,5-b]pyridine derivatives as potent inhibitors of Aurora kinases, crucial regulators of mitosis.[6]

CompoundRAurora-A IC50 (µM)Aurora-B IC50 (µM)
7 H0.120.25
40c (CCT137444) 1-benzylpiperazinyl0.020.04
51 (CCT137690) 3-((4-(...)-piperazin-1-yl)methyl)-5-methylisoxazole0.0150.025

Key SAR Insights for Aurora Kinase Inhibitors:

  • The introduction of a 1-benzylpiperazinyl motif at the 7-position significantly enhances inhibitory potency against both Aurora-A and Aurora-B kinases.[6]

  • Further refinement by incorporating solubilizing groups, such as the isoxazole moiety in compound 51 , leads to improved oral bioavailability while maintaining high potency.[6]

Signaling Pathways and Experimental Workflows

The development of these potent inhibitors relies on a systematic workflow encompassing synthesis, in vitro screening, and in vivo evaluation. The signaling pathways targeted by these compounds are central to cancer cell proliferation and survival.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Starting Materials (e.g., diaminopyridines) synthesis Multi-step Synthesis of Imidazo[4,5-b]pyridin-2-one Analogs start->synthesis purification Purification and Characterization synthesis->purification kinase_assay Kinase Inhibition Assays (e.g., CDK9, Aurora) purification->kinase_assay cell_assay Antiproliferative Assays (e.g., MTT, SRB) purification->cell_assay pk_studies Pharmacokinetic Studies cell_assay->pk_studies efficacy Xenograft Efficacy Models pk_studies->efficacy signaling_pathway cluster_pathway Kinase-Mediated Signaling in Cancer cluster_inhibition Inhibition by Imidazo[4,5-b]pyridin-2-one Analogs GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Family Kinases Receptor->Src Ras Ras/MAPK Pathway Receptor->Ras PI3K PI3K/Akt Pathway Receptor->PI3K Proliferation Cell Proliferation & Survival Src->Proliferation Ras->Proliferation PI3K->Proliferation Apoptosis Apoptosis Inhibitor Imidazo[4,5-b]pyridin-2-one Analog Inhibitor->Src CDK CDK9 Inhibitor->CDK Aurora Aurora Kinases Inhibitor->Aurora CDK->Proliferation Transcription Elongation Aurora->Proliferation Mitosis

References

A Comparative Analysis of Imidazo[4,5-b] and Imidazo[4,5-c]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine are two isomeric heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their structural resemblance to endogenous purines. This structural similarity allows them to interact with a wide array of biological targets, leading to their exploration as potential therapeutic agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3] This guide provides a comparative overview of these two scaffolds, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data to aid researchers and drug development professionals in their endeavors.

Physicochemical and Structural Properties

The arrangement of the nitrogen atoms in the pyridine ring distinguishes imidazo[4,5-b]pyridines (1-deazapurines) from imidazo[4,5-c]pyridines (3-deazapurines), leading to differences in their electronic distribution, hydrogen bonding capabilities, and overall molecular geometry.[4] These differences can significantly influence their binding affinity to biological targets and their pharmacokinetic profiles.

PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineReference
Molecular Formula C₆H₅N₃C₆H₅N₃[5][6]
Molecular Weight 119.12 g/mol 119.12 g/mol [5][6]
Canonical SMILES C1=CN=C2C(=N1)C=CN=C2C1=NC=C2C(=N1)N=CC=C2[5][6]
Isomeric Relationship Structural IsomersStructural Isomers[7]
Common Name 1-Deazapurine3-Deazapurine[3][4]

Synthesis Strategies: A Comparative Overview

The synthetic routes to imidazo[4,5-b] and imidazo[4,5-c]pyridines often start from substituted diaminopyridines. The choice of the starting diaminopyridine isomer dictates the final fused heterocyclic system.

Imidazo[4,5-b]pyridines are typically synthesized from 2,3-diaminopyridine.[1] A common method involves the condensation of 2,3-diaminopyridine with various reagents such as carboxylic acids, aldehydes, or orthoesters.[1] For instance, the reaction with aldehydes in the presence of an oxidizing agent or a reductive catalyst like Na₂S₂O₄ or SnCl₂·2H₂O can yield 2-substituted imidazo[4,5-b]pyridines.[1]

Imidazo[4,5-c]pyridines , on the other hand, are generally prepared from 3,4-diaminopyridine.[8][9] Similar to their isomers, the synthesis often involves cyclization with reagents like ethyl orthoformate or aryl aldehydes through oxidative cyclization.[8] Solid-phase synthesis approaches have also been developed for both scaffolds, allowing for the generation of diverse libraries of substituted derivatives.[4]

Biological Activities: A Head-to-Head Comparison

Both imidazo[4,5-b] and imidazo[4,5-c]pyridine scaffolds have been extensively explored for their therapeutic potential, particularly as anticancer and antimicrobial agents. Their efficacy is often attributed to their ability to function as kinase inhibitors.

Anticancer Activity

Derivatives of both scaffolds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[8][10] Their anticancer effects are often mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

Imidazo[4,5-b]pyridines have shown significant activity as inhibitors of several protein kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[11][12] For example, a dual FLT3/Aurora kinase inhibitor based on the imidazo[4,5-b]pyridine scaffold has been identified as a preclinical candidate for acute myeloid leukemia.[11] Certain derivatives have also been found to induce cell cycle arrest and apoptosis in cancer cells.[8][13][14]

Imidazo[4,5-c]pyridines have emerged as potent inhibitors of DNA-dependent protein kinase (DNA-PK) and Src family kinases.[15][16] DNA-PK inhibitors are of particular interest as radiosensitizers in cancer therapy.[15][17] Additionally, some imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of the PI3K/PKB pathway.[18]

The following table summarizes the anticancer activity of selected derivatives from both classes.

Compound ClassDerivativeTarget Cancer Cell LineIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridineCompound 10 (amidine substituted)Colon Carcinoma (SW620)0.4[7][10]
Imidazo[4,5-b]pyridineCompound 14 (imidazolinyl amidino substituted)Colon Carcinoma (SW620)0.7[7][10]
Imidazo[4,5-b]pyridine27e (dual FLT3/Aurora kinase inhibitor)-Kd (FLT3) = 6.2 nM, Kd (Aurora-A) = 7.5 nM[11]
Imidazo[4,5-b]pyridine2,6-diphenyl substituted derivative 13 Pancreatic adenocarcinoma (Capan-1)1.50[19]
Imidazo[4,5-b]pyridine2,6-diphenyl substituted derivative 13 Acute myeloid leukemia (HL-60)1.87[19]
Imidazo[4,5-c]pyridineCompound 1s (SFK inhibitor)Glioblastoma (U87)-[16]
Imidazo[4,5-c]pyridine2-(substituted-phenyl) derivative 2g -MIC = 4-8 µg/mL (antimicrobial)[9]
Imidazo[4,5-c]pyridine2-(substituted-phenyl) derivative 4a -MIC = 4-8 µg/mL (antimicrobial)[9]
Antimicrobial Activity

Both scaffolds have also been investigated for their antimicrobial properties.[9][10] While some imidazo[4,5-b]pyridine derivatives have shown limited antibacterial activity, with some exceptions showing moderate activity against strains like E. coli, certain 2-(substituted-phenyl)imidazo[4,5-c]pyridines have exhibited promising antibacterial and antifungal activities with low MIC values.[9][10]

Experimental Protocols

General Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

A mixture of 2,3-diaminopyridine (1 mmol), benzaldehyde (1 mmol), and sodium metabisulfite (Na₂S₂O₅) (1.1 mmol) in dimethyl sulfoxide (DMSO) (2 mL) is heated.[10] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired product. The crude product is then purified, typically by recrystallization or column chromatography, to yield 2-phenyl-1H-imidazo[4,5-b]pyridine.[10]

In Vitro Antiproliferative Activity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[20]

Signaling Pathways and Experimental Workflows

The inhibitory effects of imidazo[4,5-b] and imidazo[4,5-c]pyridines on key signaling pathways can be visualized to better understand their mechanism of action.

G Kinase Inhibition by Imidazopyridines cluster_0 Imidazo[4,5-b]pyridines cluster_1 Imidazo[4,5-c]pyridines Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Aurora Kinases Aurora Kinases Imidazo[4,5-b]pyridine->Aurora Kinases FLT3 FLT3 Imidazo[4,5-b]pyridine->FLT3 Cell Cycle Progression Cell Cycle Progression Aurora Kinases->Cell Cycle Progression Proliferation & Survival Proliferation & Survival FLT3->Proliferation & Survival Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine DNA-PK DNA-PK Imidazo[4,5-c]pyridine->DNA-PK Src Family Kinases Src Family Kinases Imidazo[4,5-c]pyridine->Src Family Kinases PI3K/PKB Pathway PI3K/PKB Pathway Imidazo[4,5-c]pyridine->PI3K/PKB Pathway DNA Damage Repair DNA Damage Repair DNA-PK->DNA Damage Repair Src Family Kinases->Proliferation & Survival PI3K/PKB Pathway->Proliferation & Survival

Caption: Kinase inhibition pathways for imidazo[4,5-b] and imidazo[4,5-c]pyridines.

A logical workflow for the comparative evaluation of these scaffolds is also essential for systematic drug discovery efforts.

G Comparative Evaluation Workflow Start Start Library Synthesis Library Synthesis Start->Library Synthesis Imidazo[4,5-b]pyridines Imidazo[4,5-b]pyridines Library Synthesis->Imidazo[4,5-b]pyridines Imidazo[4,5-c]pyridines Imidazo[4,5-c]pyridines Library Synthesis->Imidazo[4,5-c]pyridines Primary Screening Primary Screening Imidazo[4,5-b]pyridines->Primary Screening Imidazo[4,5-c]pyridines->Primary Screening Anticancer Assays Anticancer Assays Primary Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Secondary Screening Secondary Screening Anticancer Assays->Secondary Screening Antimicrobial Assays->Secondary Screening Kinase Inhibition Assays Kinase Inhibition Assays Secondary Screening->Kinase Inhibition Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Lead Optimization Lead Optimization Kinase Inhibition Assays->Lead Optimization Mechanism of Action Studies->Lead Optimization ADMET Profiling ADMET Profiling Lead Optimization->ADMET Profiling In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Candidate Selection Candidate Selection ADMET Profiling->Candidate Selection In Vivo Studies->Candidate Selection

Caption: A workflow for the comparative evaluation of imidazopyridine isomers.

Conclusion

Both imidazo[4,5-b] and imidazo[4,5-c]pyridines represent privileged scaffolds in drug discovery, each with a distinct profile of biological activity. While imidazo[4,5-b]pyridines have shown particular promise as inhibitors of kinases like Aurora and FLT3, imidazo[4,5-c]pyridines are emerging as potent inhibitors of DNA-PK and Src family kinases. The choice between these isomeric systems will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further exploration and optimization of derivatives from both classes hold significant potential for the development of novel and effective therapeutic agents.

References

In Vivo Efficacy of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffold has emerged as a versatile pharmacophore, yielding derivatives with potent in vivo efficacy across diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammation. This guide provides a comparative analysis of the in vivo performance of key derivatives from this chemical class, supported by experimental data and detailed methodologies to aid researchers and drug development professionals.

Anticancer Applications: Targeting the MAPK Pathway

A prominent group of this compound derivatives has been developed as potent inhibitors of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade often dysregulated in cancer. Compounds such as Dabrafenib (GSK2118436) and RAF265 are notable examples that have demonstrated significant antitumor activity in preclinical models.

These agents primarily target BRAF kinases, particularly the V600E mutant, which is a common driver of melanoma and other cancers.[1] Inhibition of BRAF leads to the suppression of downstream signaling through MEK and ERK, ultimately resulting in decreased cell proliferation and tumor growth.[1][2]

Comparative In Vivo Efficacy of Anticancer Derivatives
CompoundTherapeutic TargetIn Vivo ModelDosing RegimenKey Outcomes
Dabrafenib (GSK2118436) BRAFV600EA375P human melanoma xenograft in mice30 mg/kg, once daily, oral gavageInhibition of tumor growth, rapid and sustained ERK inhibition.[1][2]
RAF265 BRAFV600E, VEGFR2A375M human melanoma xenograft in mice10, 30, and 100 mg/kg, orally every 2 daysDose-dependent tumor regression at 100 mg/kg and robust stasis at 30 mg/kg.[3]
RAF265 Patient-derived melanoma xenografts (BRAFV600E/K and BRAFWT)40 mg/kg, every day, for 30 daysOver 50% reduction in tumor growth in 7 out of 17 tumor implants.[4]
Experimental Protocols: Xenograft Tumor Models

Dabrafenib in A375P Xenograft Model:

  • Cell Line: A375P human melanoma cells harboring the BRAFV600E mutation.

  • Animal Model: Immunocompromised mice (e.g., nude or Rag2 -/-).[5]

  • Tumor Implantation: Subcutaneous injection of A375P cells into the flank of the mice.[5]

  • Treatment: Once tumors are established, mice are treated orally with Dabrafenib (e.g., 30 mg/kg) or vehicle control once daily for a specified period (e.g., 14 days).[1][2]

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Pharmacodynamic markers such as phospho-ERK levels in tumor tissue can be assessed by immunohistochemistry or western blot.[6]

RAF265 in A375M Xenograft Model:

  • Cell Line: A375M human melanoma cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of A375M cells.

  • Treatment: Oral administration of RAF265 at various doses (e.g., 10, 30, 100 mg/kg) on a specified schedule (e.g., every 2 days) for the duration of the study (e.g., 28 days).[3]

  • Efficacy Assessment: Monitoring of tumor volume and body weight. Pharmacodynamic analysis of downstream markers of MAPK pathway inhibition (e.g., phospho-MEK) and cell cycle arrest (e.g., p27, cyclin D1, Ki67) in tumor samples.[7]

Signaling Pathway: BRAF Inhibition in Cancer

MAPK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Dabrafenib Dabrafenib / RAF265 Dabrafenib->BRAF_V600E

Caption: The MAPK signaling pathway is constitutively activated by BRAF V600E mutation, leading to uncontrolled cell proliferation. This compound derivatives like Dabrafenib and RAF265 inhibit mutant BRAF, thereby blocking the downstream signaling cascade.

Central Nervous System Applications: Modulation of Glutamatergic Neurotransmission

Derivatives of this compound have also been investigated for their potential in treating CNS disorders by modulating neurotransmitter systems. Specifically, certain 5-aryl substituted derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGlu2).[8] Dysregulation of glutamatergic signaling is implicated in the pathophysiology of psychosis and schizophrenia. mGlu2 PAMs offer a therapeutic strategy by enhancing the activity of endogenous glutamate at these receptors, which can help to normalize excessive glutamate release.

In Vivo Efficacy of a CNS-Active Derivative
CompoundTherapeutic TargetIn Vivo ModelDosing RegimenKey Outcomes
Compound 27 (5-aryl derivative) mGlu2 Positive Allosteric ModulatorPCP- and MK-801-induced hyperlocomotion in ratsNot specified in abstractFull efficacy in reversing hyperlocomotion, a preclinical model of psychosis.[8]
Experimental Protocol: Psychosis Model

PCP- or MK-801-Induced Hyperlocomotion:

  • Animal Model: Rats.

  • Procedure: Animals are pre-treated with the test compound (e.g., Compound 27) or vehicle. Subsequently, a psychostimulant such as phencyclidine (PCP) or MK-801 is administered to induce hyperlocomotor activity.

  • Efficacy Assessment: Locomotor activity is monitored using automated activity chambers. A reduction in the stimulant-induced hyperlocomotion is indicative of potential antipsychotic efficacy.[8]

Signaling Pathway: mGlu2 Positive Allosteric Modulation

mGlu2_PAM Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Presynaptic_Neuron Presynaptic Neuron Glutamate_Release Reduced Glutamate Release Presynaptic_Neuron->Glutamate_Release mGlu2_Receptor->Presynaptic_Neuron inhibits Compound_27 Compound 27 (mGlu2 PAM) Compound_27->mGlu2_Receptor enhances activity

Caption: mGlu2 is an autoreceptor on presynaptic neurons that inhibits glutamate release. A 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivative acts as a positive allosteric modulator (PAM), enhancing the inhibitory effect of glutamate on its own release.

Analgesic and Anti-inflammatory Applications

A distinct set of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-one derivatives has demonstrated promising analgesic and anti-inflammatory properties in preclinical models. These compounds represent a potential new class of non-narcotic analgesics.[9]

In Vivo Efficacy of Analgesic/Anti-inflammatory Derivatives
CompoundTherapeutic TargetIn Vivo ModelDosing RegimenKey Outcomes
I-15 (3-[3,4-(methylenedioxy)phenyl] derivative) Not specifiedRandall-Selitto analgesic assay in ratsNot specified in abstractElevated pain thresholds in both inflamed and normal paws.[9]
I-21 (N-allyl derivative of I-15) Not specifiedRandall-Selitto analgesic assay in ratsNot specified in abstractElevated pain thresholds.[9]
I-121 (N-isopropyl derivative of I-15) Not specifiedRandall-Selitto analgesic assay in ratsNot specified in abstractElevated pain thresholds.[9]
General Class Not specifiedCarrageenan-induced foot edema in ratsNot specified in abstractAnti-inflammatory activity.[9]
Experimental Protocols: Analgesia and Inflammation Models

Modified Randall-Selitto Analgesic Assay:

  • Animal Model: Rats.

  • Procedure: Inflammation is induced in one hind paw (e.g., by injection of yeast). A device that applies a linearly increasing pressure is used to determine the pressure at which the animal withdraws its paw (pain threshold).

  • Efficacy Assessment: The test compound is administered, and the pain threshold is measured in both the inflamed and non-inflamed paws at various time points. An increase in the pain threshold indicates analgesic activity.[9]

Carrageenan-Induced Foot Edema:

  • Animal Model: Rats.

  • Procedure: An inflammatory agent, carrageenan, is injected into the sub-plantar tissue of one hind paw, causing edema.

  • Efficacy Assessment: The volume of the paw is measured before and at several time points after carrageenan injection using a plethysmometer. The test compound is administered prior to the carrageenan injection, and the percentage inhibition of edema is calculated by comparing the increase in paw volume in treated animals to that in control animals.[9]

Experimental Workflow: In Vivo Efficacy Testing

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Disease State (e.g., Tumor Implantation, Inflammation, Behavioral Deficit) Animal_Model->Disease_Induction Grouping Randomize into Treatment and Control Groups Disease_Induction->Grouping Dosing Administer Test Compound and Vehicle Control Grouping->Dosing Data_Collection Collect Data over Time (e.g., Tumor Volume, Pain Threshold, Locomotor Activity) Dosing->Data_Collection Analysis Statistical Analysis of Results Data_Collection->Analysis Conclusion Draw Conclusions on In Vivo Efficacy Analysis->Conclusion

Caption: A generalized workflow for assessing the in vivo efficacy of this compound derivatives in preclinical models.

References

Navigating the Selectivity Landscape of Imidazo[4,5-b]pyridin-2-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. The imidazo[4,5-b]pyridin-2-one scaffold has emerged as a versatile core in the design of inhibitors for a range of protein kinases. This guide provides a comparative analysis of the cross-reactivity of several imidazo[4,5-b]pyridin-2-one based inhibitors, supported by quantitative data and detailed experimental methodologies.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While high potency against the intended target is desirable, off-target activities can lead to unforeseen side effects or even provide opportunities for drug repositioning. This guide consolidates cross-reactivity data for imidazo[4,5-b]pyridin-2-one based inhibitors targeting various kinases, including p38 MAP kinase, Aurora kinases, and Transforming Growth Factor-beta (TGF-β) receptors.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity (IC50 or Kd values) of representative imidazo[4,5-b]pyridin-2-one based inhibitors against their primary targets and a panel of off-target kinases. This data, compiled from multiple studies, allows for a direct comparison of their selectivity profiles.

Inhibitor Primary Target IC50/Kd (nM) Primary Target Off-Target Kinase IC50/Kd (nM) Off-Target Reference
Compound 21p38α MAP Kinase9.6 (IC50)JNK1>10000 (IC50)[1][2]
JNK2>10000 (IC50)[1][2]
ERK2>10000 (IC50)[1][2]
CCT137690Aurora A15 (IC50)Aurora B25 (IC50)
Aurora C19 (IC50)
FLT3162 (IC50)[3]
Compound 27eAurora A7.5 (Kd)FLT36.2 (Kd)[4]
Aurora B48 (Kd)FLT3-ITD38 (Kd)
FLT3(D835Y)14 (Kd)[4]
FLT1>94% inhibition at 1µM[4]
JAK2>94% inhibition at 1µM[4]
RET>94% inhibition at 1µM[4]
PDGFRB>94% inhibition at 1µM[4]
SN39536DNA-PKlow nM (IC50)PI3KSubstantial selectivity[5]
mTORSubstantial selectivity[5]
SN40905DNA-PKlow nM (IC50)PI3KMore selective than SN39536[5]
mTORMore selective than SN39536[5]

Experimental Protocols

The determination of inhibitor cross-reactivity relies on robust and standardized biochemical assays. Below are detailed methodologies for common in vitro kinase inhibition assays used to generate the data presented in this guide.

Radiometric Kinase Assay (for IC50 Determination)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (serially diluted)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.

  • Add serially diluted test inhibitor or vehicle (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is a common high-throughput screening assay that measures the phosphorylation of a substrate through a FRET-based signal.

Materials:

  • Kinase of interest

  • Fluorescently labeled substrate (e.g., biotinylated peptide)

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (serially diluted)

  • Europium-labeled anti-phospho-substrate antibody (donor fluorophore)

  • Streptavidin-allophycocyanin (SA-APC) (acceptor fluorophore)

  • Stop/detection buffer (containing EDTA)

Procedure:

  • Add the kinase and serially diluted test inhibitor or vehicle to the wells of a microplate and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for the desired time.

  • Stop the reaction and detect phosphorylation by adding the stop/detection buffer containing the Europium-labeled antibody and SA-APC.

  • Incubate the plate in the dark to allow for the binding of the detection reagents.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).

  • The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate.

  • Calculate percent inhibition and determine the IC50 value as described for the radiometric assay.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental approach to studying these inhibitors, the following diagrams are provided.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2_3 MK2/3 p38->MK2_3 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation MK2_3->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Inhibitor Imidazo[4,5-b]pyridin-2-one Inhibitor Inhibitor->p38

p38 MAP Kinase Signaling Pathway

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitosis Mitosis Centrosome_Maturation->Mitosis Aurora_B Aurora B (in Chromosomal Passenger Complex) Mitosis->Aurora_B Chromosome_Alignment Chromosome Alignment & Segregation Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor Imidazo[4,5-b]pyridin-2-one Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Aurora Kinase Cell Cycle Regulation

Experimental_Workflow Compound_Prep Compound Dilution Assay_Setup Assay Plate Setup (Kinase, Substrate, Buffer) Compound_Prep->Assay_Setup Incubation Pre-incubation (Compound + Kinase) Assay_Setup->Incubation Reaction_Start Initiate Reaction (Add ATP) Incubation->Reaction_Start Reaction_Incubation Kinase Reaction Reaction_Start->Reaction_Incubation Detection Signal Detection (e.g., TR-FRET, Radioactivity) Reaction_Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

In Vitro Kinase Inhibition Assay Workflow

Conclusion

The imidazo[4,5-b]pyridin-2-one scaffold provides a versatile platform for the development of potent kinase inhibitors. However, as the data indicates, achieving high selectivity remains a significant challenge. While some inhibitors demonstrate excellent selectivity for their primary target, others exhibit activity against multiple kinases, which could have implications for their clinical development. This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the cross-reactivity of these inhibitors and the methodologies used to assess their selectivity. A thorough understanding of an inhibitor's off-target profile is crucial for the rational design of next-generation therapeutics with improved safety and efficacy.

References

A Comparative Guide to the Synthesis of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in a range of therapeutic areas. This guide provides an objective comparison of common synthetic routes to this important molecule, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound and its analogs typically originates from a substituted pyridine precursor, most commonly 2,3-diaminopyridine. The core of the synthesis involves the formation of the imidazole ring, specifically the cyclic urea moiety. The primary differences between the routes lie in the choice of the carbonylating agent used for the cyclization step. Key factors for comparison include reaction yield, purity of the final product, reaction conditions (time and temperature), and the nature of the reagents employed.

Synthetic RouteStarting MaterialKey ReagentsReported YieldKey AdvantagesKey Disadvantages
Route 1: Cyclization with N,N'-Carbonyldiimidazole (CDI) 2,3-DiaminopyridineN,N'-Carbonyldiimidazole (CDI), CH₂Cl₂HighMild reaction conditions, high purity of product.CDI can be moisture sensitive.
Route 2: Cyclization with Triphosgene 2,3-DiaminopyridineTriphosgeneGood to HighEfficient for a range of substituted diaminopyridines.[1]Triphosgene is a toxic reagent requiring careful handling.
Route 3: Cyclization via Carbamate Intermediate 4-Aminopyridine derivativesDinitrogen pentoxide, alkyl chloroformate, acid catalysis39-73%[2]Allows for the introduction of substituents on the pyridine ring prior to cyclization.[2]Multi-step process with potentially lower overall yield.
Route 4: Ring-Closing Reaction from 2,3-Diaminopyridine 2,3-DiaminopyridineNot explicitly detailed, but implied to be a direct cyclization.Not specifiedA direct approach to the core structure.[3]Lack of detailed public data on specific reagents and yields.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes identified.

Route 1: Synthesis via N,N'-Carbonyldiimidazole (CDI)

This method is favored for its mild conditions and high product purity.

Experimental Protocol:

  • Dissolve the reduced intermediate (a substituted 2,3-diaminopyridine) in dichloromethane (CH₂Cl₂).

  • Add N,N'-Carbonyldiimidazole (CDI) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard techniques such as filtration and recrystallization.

Route 2: Synthesis via Triphosgene

This route is effective for producing highly functionalized and unsymmetrical imidazo[4,5-b]pyridin-2-ones.[1]

Experimental Protocol:

  • Prepare a solution of the desired 2,3-diaminopyridine in a suitable aprotic solvent.

  • Under an inert atmosphere, add a solution of triphosgene dropwise at a controlled temperature (typically 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction carefully with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent and purify using column chromatography or recrystallization.

Synthetic Pathway Visualizations

The following diagrams illustrate the general synthetic strategies for obtaining the this compound core.

G Start 2,3-Diaminopyridine Reagent1 N,N'-Carbonyldiimidazole (CDI) Reagent2 Triphosgene Product This compound Reagent1->Product Route 1 Reagent2->Product Route 2

Caption: Key cyclization reagents for this compound synthesis.

G Start 4-Aminopyridine Step1 Nitration Start->Step1 Intermediate1 3-Nitro-4-aminopyridine Derivative Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 2,3-Diaminopyridine Derivative Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product Substituted This compound Step3->Product

Caption: Multi-step synthesis from a 4-aminopyridine derivative.

Conclusion

The choice of synthetic route to this compound depends on several factors, including the desired scale of the reaction, the availability and handling requirements of reagents, and the need for specific substitutions on the pyridine ring. The use of CDI offers a mild and high-yielding approach for the parent compound. For creating a library of diverse analogs, the triphosgene method or the multi-step synthesis from substituted 4-aminopyridines may provide greater flexibility. Researchers should carefully consider the safety precautions associated with toxic reagents like triphosgene. The provided protocols and comparative data serve as a valuable resource for making an informed decision for the synthesis of this important heterocyclic compound.

References

Validating the Mechanism of Action of Novel Imidazo[4,5-b]pyridin-2-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridin-2-one scaffold has emerged as a promising privileged structure in medicinal chemistry, yielding potent inhibitors against a range of therapeutically relevant protein kinases. Validating the precise mechanism of action of novel compounds based on this scaffold is a critical step in their development as potential drug candidates. This guide provides a comparative analysis of novel imidazo[4,5-b]pyridin-2-ones targeting p38 MAPK, TrkA, DNA-PK, and CDK9, alongside established inhibitors. It further details the experimental protocols necessary to rigorously validate their on-target activity and cellular effects.

Comparative Performance of Imidazo[4,5-b]pyridin-2-one Analogs and Established Inhibitors

The following tables summarize the inhibitory potency of selected novel imidazo[4,5-b]pyridin-2-one derivatives in comparison to well-established kinase inhibitors. It is important to note that IC50 values can vary between different assay conditions, and therefore, direct comparison should be interpreted with caution when data is from multiple sources.

Table 1: Comparison of p38α MAPK Inhibitors

CompoundTargetBiochemical IC50 (nM)Cellular Assay (TNF-α release) IC50 (nM)Reference CompoundBiochemical IC50 (nM)Cellular Assay (TNF-α release) IC50 (nM)
Imidazo[4,5-b]pyridin-2-one 21p38α MAPK9.6150 (hPBMC)SB20358050300-500 (THP-1)
------------BIRB 7963865 (PBMC)

Data for reference compounds are compiled from various sources and are intended for comparative purposes.

Table 2: Comparison of TrkA Kinase Inhibitors

CompoundTargetBiochemical IC50 (nM)Cellular Proliferation IC50 (nM)Reference CompoundBiochemical IC50 (nM)Cellular Proliferation IC50 (nM)
Imidazo[4,5-b]pyridine 2dTrkA<10.05 (MCF10A-TrkA)Larotrectinib1.72-20 (Various)
------------Entrectinib1.73 (KM12)

Data for reference compounds are compiled from various sources and are intended for comparative purposes.

Table 3: Comparison of DNA-PK Inhibitors

CompoundTargetBiochemical IC50 (nM)Cellular Radiosensitization (S50, µM)Reference CompoundBiochemical IC50 (nM)Cellular Radiosensitization (IC50, µM)
Imidazo[4,5-c]pyridin-2-one 78DNA-PK<100.40AZD76480.6Not Reported
------------M3814 (Nedisertib)1.90.027 (HCT116)

Note: Imidazo[4,5-c]pyridin-2-ones are close structural isomers of imidazo[4,5-b]pyridin-2-ones and are included due to their relevant activity. S50 refers to the concentration required for 50% radiosensitization.

Table 4: Comparison of CDK9 Inhibitors

CompoundTargetBiochemical IC50 (µM)Cellular Antiproliferative IC50 (µM)Reference CompoundBiochemical IC50 (µM)Cellular Antiproliferative IC50 (µM)
Imidazo[4,5-b]pyridine IXCDK90.631.12 (MCF-7)Sorafenib0.762.5-5 (Various)
------------Dinaciclib0.001-0.0040.009-0.03 (Various)

Data for reference compounds are compiled from various sources and are intended for comparative purposes.

Experimental Protocols for Mechanism of Action Validation

Rigorous validation of a novel inhibitor's mechanism of action requires a multi-faceted approach, combining biochemical assays with cellular target engagement and functional studies.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against the purified target kinase.

Methodology:

  • Reagents: Purified recombinant kinase, appropriate peptide substrate, ATP, and test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations in a suitable kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify kinase activity. This can be done using various methods, such as:

      • Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced.

      • Fluorescence-based Assay (e.g., LanthaScreen™): Using a fluorescently labeled substrate and an antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to a vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound binds to its intended target within the complex environment of a living cell.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to a suitable confluency.

    • Treat cells with the test compound or vehicle control for a specified time (e.g., 1 hour).

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Quantify the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with a primary antibody specific for the target protein.

    • Use a suitable secondary antibody and detect the signal.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Western Blot Analysis of Downstream Signaling

Objective: To assess the functional consequence of target inhibition by measuring the phosphorylation status of downstream substrates.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of the inhibitor for a defined period.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer to a membrane and block with a suitable blocking agent.

    • Incubate with primary antibodies against the phosphorylated form of the downstream substrate and the total protein as a loading control.

    • Wash and incubate with the appropriate secondary antibody.

  • Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. A dose-dependent decrease in the phosphorylation of the downstream substrate confirms the on-target effect of the inhibitor.

Cell Viability/Proliferation Assay

Objective: To determine the effect of the compound on the growth and survival of cancer cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a metabolic assay such as MTT, resazurin, or an ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by imidazo[4,5-b]pyridin-2-ones and a general workflow for validating their mechanism of action.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (TNF-α, IL-6) MK2->Inflammation Transcription_Factors->Inflammation Inhibitor Imidazo[4,5-b]pyridin-2-one Inhibitor->p38

Caption: The p38 MAPK signaling cascade.

TrkA_Signaling_Pathway NGF Neurotrophins (e.g., NGF) TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor->TrkA

Caption: The TrkA signaling pathway.

DNA_PK_NHEJ_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Artemis Artemis DNA_PKcs->Artemis LigaseIV Ligase IV / XRCC4 DNA_PKcs->LigaseIV Repair DNA Repair (NHEJ) Artemis->Repair LigaseIV->Repair Inhibitor Imidazo[4,5-c]pyridin-2-one Inhibitor->DNA_PKcs

Caption: The DNA-PK mediated NHEJ pathway.

CDK9_Transcription_Pathway PTEFb P-TEFb RNAPII RNA Polymerase II (CTD) PTEFb->RNAPII pSer2 DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF p CDK9 CDK9 CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb Elongation Transcriptional Elongation RNAPII->Elongation DSIF_NELF->Elongation Gene_Expression Gene Expression (e.g., c-Myc, Mcl-1) Elongation->Gene_Expression Inhibitor Imidazo[4,5-b]pyridine Inhibitor->CDK9

Caption: The CDK9 in transcriptional regulation.

MOA_Validation_Workflow Start Novel Imidazo[4,5-b]pyridin-2-one Biochemical Biochemical Kinase Assay Start->Biochemical Cellular_Engagement Cellular Target Engagement (CETSA) Start->Cellular_Engagement Downstream_Signaling Downstream Signaling (Western Blot) Start->Downstream_Signaling Functional_Assay Functional Cellular Assay (e.g., Proliferation, Apoptosis) Start->Functional_Assay IC50 Determine IC50 Biochemical->IC50 Conclusion Validated Mechanism of Action IC50->Conclusion Target_Binding Confirm Intracellular Binding Cellular_Engagement->Target_Binding Target_Binding->Conclusion Pathway_Modulation Assess Pathway Modulation Downstream_Signaling->Pathway_Modulation Pathway_Modulation->Conclusion Phenotypic_Effect Determine Phenotypic Effect Functional_Assay->Phenotypic_Effect Phenotypic_Effect->Conclusion

Caption: Workflow for MOA validation.

Head-to-Head Comparison: Imidazo[4,5-b]pyridin-2-one Derivatives Versus Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Promising Scaffold

The imidazo[4,5-b]pyridine core, a structural analog of purines, has emerged as a privileged scaffold in medicinal chemistry, yielding derivatives with potent and diverse biological activities. This guide provides a detailed head-to-head comparison of novel imidazo[4,5-b]pyridin-2-one derivatives against established drugs, supported by experimental data from recent studies. We will delve into their efficacy as targeted kinase inhibitors and their broad-spectrum antiproliferative effects, offering a comprehensive resource for researchers in oncology and drug discovery.

Targeted Therapy: Kinase Inhibition Profile

Derivatives of the imidazo[4,5-b]pyridine scaffold have been engineered as potent inhibitors of key kinases implicated in cancer progression. This section compares their performance against established targeted therapies.

CDK9 Inhibition vs. Sorafenib

Cyclin-dependent kinase 9 (CDK9) is a crucial regulator of transcription, and its inhibition is a promising strategy for cancer therapy. Novel imidazo[4,5-b]pyridine derivatives have demonstrated significant CDK9 inhibitory potential, with some compounds showing superior or comparable activity to the multi-kinase inhibitor Sorafenib.[1]

CompoundTarget KinaseIC50 (µM)Reference DrugTarget Kinase(s)IC50 (µM)
Derivative I CDK90.63Sorafenib CDK90.76
Derivative II CDK90.88
Derivative IIIa CDK91.32
Derivative VIII CDK90.79
Derivative IX CDK90.68

Table 1: Comparison of CDK9 inhibitory activity of imidazo[4,5-b]pyridine derivatives and Sorafenib. Data sourced from Bioorganic Chemistry, 2018.[1]

Src Family Kinase (SFK) Inhibition vs. PP2

A closely related isomer, imidazo[4,5-c]pyridin-2-one, has yielded potent inhibitors of Src family kinases (SFKs), which are pivotal in glioblastoma development. The performance of these derivatives has been benchmarked against PP2, a well-established selective inhibitor of SFKs.

CompoundTarget KinaseIC50 (µM)Reference DrugTarget Kinase(s)IC50 (nM)
Derivative 1d Src0.24PP2 Lck4
Fyn0.11Fyn5
Derivative 1e Src0.28
Fyn0.12
Derivative 1s Src0.15
Fyn0.09

Table 2: Comparison of Src and Fyn kinase inhibitory activity of imidazo[4,5-c]pyridin-2-one derivatives and PP2. Data for derivatives sourced from Journal of Enzyme Inhibition and Medicinal Chemistry, 2021; PP2 data from various sources.

Broad-Spectrum Antiproliferative Activity

Beyond targeted kinase inhibition, imidazo[4,5-b]pyridin-2-one derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. This section compares their cytotoxicity with standard chemotherapeutic agents, Doxorubicin and Etoposide.

The following table presents the half-maximal inhibitory concentrations (IC50) of several imidazo[4,5-b]pyridine derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT116) cell lines.

CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)
Derivative I 1.052.11
Derivative II 1.56>10
Derivative IIIa 2.114.23
Derivative VIII 1.221.89
Derivative IX 1.131.55
Doxorubicin ~1.1 - 8.3~1.9
Etoposide ~5.5 - 150~23 - 38

Table 3: Antiproliferative activity of imidazo[4,5-b]pyridine derivatives compared to Doxorubicin and Etoposide. Data for derivatives sourced from Bioorganic Chemistry, 2018.[1] Comparative data for Doxorubicin and Etoposide is compiled from multiple studies and can vary based on experimental conditions.[2][3][4][5][6][7]

Signaling Pathway Diagrams

To visualize the mechanism of action, the following diagrams illustrate the key signaling pathways targeted by these compounds.

CDK9_Pathway cluster_inhibition Therapeutic Intervention cluster_core_pathway CDK9-Mediated Transcription Imidazo_pyridone Imidazo[4,5-b]pyridin-2-one Derivatives CDK9 CDK9 Imidazo_pyridone->CDK9 inhibits Sorafenib Sorafenib Sorafenib->CDK9 inhibits PTEFb P-TEFb Complex RNAPII RNA Polymerase II (paused) PTEFb->RNAPII phosphorylates Ser2 of CTD CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII_active RNA Polymerase II (elongating) RNAPII->RNAPII_active Transcription Gene Transcription (e.g., MYC, MCL-1) RNAPII_active->Transcription Proliferation Cancer Cell Proliferation & Survival Transcription->Proliferation

Caption: CDK9 signaling pathway and points of inhibition.

Src_Pathway_Glioblastoma cluster_inhibition Therapeutic Intervention cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Cascades cluster_outcomes Oncogenic Outcomes in Glioblastoma Imidazo_pyridone_c Imidazo[4,5-c]pyridin-2-one Derivatives Src Src Kinase Imidazo_pyridone_c->Src inhibits PP2 PP2 PP2->Src inhibits RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) RTK->Src Integrins Integrins Integrins->Src PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK FAK FAK Src->FAK Proliferation Proliferation & Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation Invasion Invasion & Motility FAK->Invasion Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of test compound (e.g., in DMSO) start->prep_inhibitor add_inhibitor Add test compound to respective wells prep_inhibitor->add_inhibitor setup_reaction In a 96- or 384-well plate, add kinase, substrate peptide, and ATP setup_reaction->add_inhibitor incubate Incubate at room temperature (e.g., 30-60 minutes) add_inhibitor->incubate stop_reaction Stop reaction and add detection reagent (e.g., Kinase-Glo®) incubate->stop_reaction read_plate Measure signal (e.g., luminescence) stop_reaction->read_plate calculate Calculate % inhibition and determine IC50 read_plate->calculate end End calculate->end

References

Preclinical Comparison of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative preclinical evaluation of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives. This class of compounds has demonstrated significant therapeutic potential, primarily as inhibitors of Aurora kinases for oncological indications and as positive allosteric modulators (PAMs) of the metabotropic glutamate subtype-2 (mGlu2) receptor for psychiatric disorders.

This guide will objectively compare the performance of these derivatives against relevant alternatives, supported by experimental data, and provide detailed methodologies for the key experiments cited.

I. As Aurora Kinase Inhibitors for Oncology

Derivatives of the imidazo[4,5-b]pyridine scaffold have emerged as potent inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitotic regulation.[1][2][3] Overexpression of these kinases is a hallmark of various cancers, making them a prime target for therapeutic intervention.[1]

Data Presentation: In Vitro Potency and Cellular Activity

A key preclinical candidate from this class is CCT137690, a highly selective and orally bioavailable pan-Aurora kinase inhibitor.[1][2] Its performance is compared here with other imidazo[4,5-b]pyridine derivatives and established alternative Aurora kinase inhibitors.

CompoundScaffoldAurora A (IC50/Kd)Aurora B (IC50/Kd)Aurora C (IC50)Cell Line Proliferation (GI50/IC50)Reference
CCT137690 Imidazo[4,5-b]pyridine15 nM (IC50)25 nM (IC50)19 nM (IC50)SW620: Not specified; ORL-48: 0.81 µM; ORL-115: 0.84 µM (GI50)[2][4][5]
Compound 31 Imidazo[4,5-b]pyridine42 nM (IC50)198 nM (IC50)227 nM (IC50)Not specified[6]
Compound 27e Imidazo[4,5-b]pyridine7.5 nM (Kd)48 nM (Kd)Not specifiedSW620: 0.283 µM (GI50)[7][8]
Alisertib (MLN8237) Pyrimidine1.2 nM (IC50)396.5 nM (IC50)Not specifiedBroad panel median IC50: 61 nM[9][10]
Barasertib (AZD1152) Quinazoline1400 nM (Ki)<1 nM (Ki)Not specifiedPotent inhibition of various cell lines including HL-60 and SW620[9][11][12][13]
PF-03814735 Pyrimidine5 nM (IC50)0.8 nM (IC50)Not specifiedBroad panel IC50: 42-150 nM[9][11]
Data Presentation: In Vivo Efficacy

The in vivo anti-tumor activity of these compounds is a critical preclinical endpoint. CCT137690 has demonstrated significant tumor growth inhibition in xenograft models.

CompoundModel SystemDosing RegimenOutcomeReference
CCT137690 SW620 colon carcinoma xenograft (mice)Oral administration (dose not specified)Inhibition of tumor growth with no observed toxicity[4][14]
CCT137690 TH-MYCN transgenic neuroblastoma model (mice)Not specifiedSignificant inhibition of tumor growth[1][2]
Barasertib (AZD1152) SW620 tumor xenograft (rats)25 mg/kg, i.v.58% tumor growth inhibition[4][15]
PF-03814735 HCT116 tumor xenograft (mice)20 mg/kg, once daily for 10 daysSignificant tumor growth inhibition (≥50%)[11]
Mandatory Visualization: Aurora Kinase Signaling and Inhibition Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor screening.

Aurora_Kinase_Pathway cluster_aurora Aurora Kinases cluster_inhibitor Inhibition G2 G2 Phase M Mitosis G2->M Prophase Prophase M->Prophase Metaphase Metaphase Prophase->Metaphase Aneuploidy Aneuploidy & Cell Death Prophase->Aneuploidy Anaphase Anaphase Metaphase->Anaphase Metaphase->Aneuploidy Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis->Aneuploidy AurA Aurora A AurA->Prophase Centrosome Maturation AurB Aurora B AurB->Metaphase Chromosome Segregation AurB->Cytokinesis Abscission Inhibitor Imidazo[4,5-b]pyridine Derivatives (e.g., CCT137690) Inhibitor->AurA Inhibitor->AurB

Caption: Role of Aurora A/B in mitosis and the effect of their inhibition.

Screening_Workflow start Start: Compound Library biochem Biochemical Assay (e.g., ADP-Glo™) Determine IC50 start->biochem cell_based Cell-Based Assay (e.g., p-Histone H3) Determine Cellular IC50 biochem->cell_based Select Potent Hits prolif Cell Proliferation Assay (e.g., MTT/SRB) Determine GI50 cell_based->prolif vivo In Vivo Xenograft Model (e.g., SW620 in mice) Assess Tumor Growth Inhibition prolif->vivo Select Active Compounds end Lead Candidate vivo->end

Caption: General workflow for preclinical evaluation of Aurora kinase inhibitors.

Experimental Protocols

1. Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ Kinase Assay methodologies.[16][17][18]

  • Objective: To determine the in vitro potency (IC50) of a test compound against a purified Aurora kinase enzyme.

  • Materials:

    • Purified recombinant Aurora A or Aurora B/INCENP complex.

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[17]

    • Substrate (e.g., Kemptide).

    • ATP.

    • Test inhibitor (e.g., CCT137690) serially diluted in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • White, opaque 384-well plates.

  • Procedure:

    • Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to wells of a 384-well plate.

    • Add 2 µL of diluted Aurora kinase enzyme to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

2. In Vivo SW620 Xenograft Tumor Model

This protocol is based on studies evaluating Aurora kinase inhibitors in vivo.[4][15]

  • Objective: To evaluate the anti-tumor efficacy of an orally administered test compound in a human colorectal carcinoma xenograft model.

  • Materials:

    • Female immunodeficient mice (e.g., BALB/c nude).

    • SW620 human colon carcinoma cells.

    • Matrigel.

    • Test compound formulated for oral gavage.

    • Vehicle control.

  • Procedure:

    • Subcutaneously implant SW620 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the test compound (e.g., CCT137690) or vehicle control orally according to the planned dosing schedule (e.g., once daily for 14-21 days).

    • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study, calculate tumor growth inhibition (TGI) and assess statistical significance.

II. As mGlu2 Positive Allosteric Modulators (PAMs) for CNS Disorders

A distinct set of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the mGlu2 receptor.[1][19] Activation of mGlu2 receptors is a promising strategy for treating psychosis and anxiety by normalizing excessive glutamate neurotransmission.[20][21]

Data Presentation: In Vitro and In Vivo Activity

Compound 27 is a lead derivative from this series, showing efficacy in a preclinical model of psychosis.[1][19] Its profile can be compared to other known mGlu2 PAMs.

CompoundScaffoldIn Vitro Potency (EC50)In Vivo ModelOutcomeReference
Compound 27 Imidazo[4,5-b]pyridin-2-onePotent and highly selective (EC50 not specified)PCP- and MK-801-induced hyperlocomotion (rats)Full efficacy at CSF concentrations consistent with PAM potency[1][19]
ADX-71149 (JNJ-40411813) Dihydropyridin-2-oneSelective mGlu2 PAMEvaluated in Phase II clinical trials for schizophreniaMet safety and tolerability objectives; showed effect on negative symptoms[22][23][24]
LY487379 Phenyl-azabicyclo-heptanoneFirst selective mGlu2 PAMPreclinical psychosis modelsEfficacious, but limited by poor bioavailability[21]
Mandatory Visualization: mGlu2 PAM Mechanism and Evaluation Workflow

The following diagrams illustrate the mechanism of action for mGlu2 PAMs and the experimental approach to their characterization.

mGlu2_PAM_Mechanism cluster_receptor mGlu2 Receptor (GPCR) Receptor 7-Transmembrane Domain Signal Enhanced Gi/o Signaling (↓ cAMP) Receptor->Signal Activates OrthoSite Orthosteric Site (Glutamate Binding) AlloSite Allosteric Site AlloSite->OrthoSite Potentiates Glutamate Binding/ Efficacy Glutamate Glutamate (Endogenous Ligand) Glutamate->OrthoSite Binds PAM Imidazo[4,5-b]pyridin-2-one Derivative (PAM) PAM->AlloSite Binds Outcome Normalization of Glutamatergic Tone Signal->Outcome

Caption: Mechanism of mGlu2 Positive Allosteric Modulation.

PAM_Evaluation_Workflow start Start: Compound Library hts High-Throughput Screen (e.g., Ca2+ flux assay) Identify Hits start->hts fold_shift Functional Assay: Glutamate Fold-Shift Determine Potency (EC50) and Efficacy hts->fold_shift Primary Hits selectivity Selectivity Profiling (vs. other mGluRs) Confirm Specificity fold_shift->selectivity vivo In Vivo Behavioral Model (e.g., PCP-induced hyperlocomotion) Assess Efficacy selectivity->vivo Select Potent & Selective PAMs end Lead Candidate vivo->end

Caption: Preclinical evaluation workflow for mGlu2 PAMs.

Experimental Protocols

1. mGlu2 PAM Functional Assay (Glutamate Fold-Shift)

This protocol describes a common method to characterize PAM activity.[25]

  • Objective: To determine the potency (EC50) and efficacy of a test compound to potentiate the response of an orthosteric mGlu2 agonist (glutamate).

  • Materials:

    • CHO or HEK293 cells stably expressing the human mGlu2 receptor.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Glutamate.

    • Test PAM compound serially diluted in DMSO.

    • A functional readout system (e.g., measuring intracellular calcium mobilization with a fluorescent dye or cAMP levels).

  • Procedure:

    • Plate the mGlu2-expressing cells in a suitable microplate (e.g., 384-well).

    • Generate a full concentration-response curve for glutamate to determine its EC10-EC20 concentration (a sub-maximal concentration).

    • In separate wells, pre-incubate the cells with various concentrations of the test PAM compound or vehicle (DMSO).

    • Add the pre-determined EC10-EC20 concentration of glutamate to the wells and measure the functional response (e.g., fluorescence or luminescence).

    • The potentiation is measured as the increase in signal over the response to glutamate alone.

    • To determine the fold-shift, generate full glutamate concentration-response curves in the absence and presence of a fixed concentration of the PAM. The leftward shift in the glutamate EC50 is a measure of PAM activity.

    • Calculate the EC50 for PAM potentiation from the concentration-response curve.

2. In Vivo PCP-Induced Hyperlocomotion Model

This is a standard preclinical model used to assess antipsychotic-like activity.[1][19]

  • Objective: To evaluate the efficacy of a test compound in reversing the hyperlocomotor activity induced by the NMDA receptor antagonist phencyclidine (PCP).

  • Materials:

    • Male rats (e.g., Sprague-Dawley).

    • Open-field activity chambers equipped with infrared beams to measure locomotion.

    • PCP hydrochloride.

    • Test compound formulated for administration (e.g., oral gavage or intraperitoneal injection).

    • Vehicle control.

  • Procedure:

    • Acclimate the rats to the testing room and the open-field chambers.

    • Pre-treat the animals with the test compound or vehicle at specified times before PCP administration.

    • Administer a psychostimulant dose of PCP (e.g., 2.5 mg/kg, s.c.).

    • Immediately place the animals into the open-field chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

    • Compare the locomotor activity of the group treated with the test compound + PCP to the group treated with vehicle + PCP.

    • A significant reduction in PCP-induced hyperlocomotion indicates potential antipsychotic-like efficacy.

Conclusion

The this compound scaffold serves as a versatile template for developing potent and selective modulators of distinct biological targets. As Aurora kinase inhibitors, derivatives like CCT137690 show compelling anti-proliferative activity in vitro and significant tumor growth inhibition in vivo, positioning them as viable candidates for oncology drug development. As mGlu2 PAMs, this chemical class demonstrates efficacy in preclinical models relevant to psychosis, offering a novel therapeutic avenue for CNS disorders. Further preclinical development, including detailed pharmacokinetic and toxicology studies, will be crucial in advancing these promising compounds toward clinical evaluation.

References

Safety Operating Guide

Prudent Disposal Practices for 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

In case of exposure:

  • Eyes: Immediately flush with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

  • Skin: Wash the affected area thoroughly with soap and running water.[1]

  • Ingestion: If swallowed, wash out the mouth with water and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

Step-by-Step Disposal Protocol

Given the absence of specific regulatory disposal information for 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one, it must be managed as hazardous chemical waste.

  • Waste Identification and Collection:

    • Do not mix this compound with other waste streams unless compatibility is confirmed.

    • Collect waste in a designated, properly sealed, and clearly labeled container. The label should include the full chemical name: "this compound", the CAS number (if available), and appropriate hazard warnings (e.g., "Caution: Research Chemical - Hazards Not Fully Characterized").

  • Container Management:

    • Use containers that are chemically resistant and in good condition.

    • Ensure the container is tightly sealed to prevent leaks or spills.

    • Store the waste container in a designated, secure secondary containment area away from incompatible materials.

  • Consult Institutional EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.

    • Provide them with all available information on the compound.

    • Follow their specific guidance for the final disposal procedure, which may include incineration or other specialized waste treatment methods.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of collection.

    • Keep a copy of all communications with the EHS department regarding the disposal of this compound.

Hazard Data Summary

The toxicological properties of this compound have not been fully investigated. The following table summarizes the type of information that would typically be found in a Safety Data Sheet (SDS). For this compound, specific quantitative data is largely unavailable, and a precautionary approach is advised.

Hazard ClassificationDataSource
Acute Toxicity Data not available. Treat as potentially toxic.General guidance for research chemicals of unknown toxicity.
Skin Corrosion/Irritation Data not available. Avoid skin contact.Based on general handling procedures for similar chemical structures.[1]
Eye Damage/Irritation Data not available. Wear eye protection.Based on general handling procedures for similar chemical structures.[1]
Environmental Hazards Data not available. Prevent release to the environment.Standard practice for all chemical waste to avoid environmental contamination.
Fire and Explosion Hazards Can emit toxic fumes under fire conditions.A safety data sheet for a related compound suggests that toxic fumes may be emitted in a fire.[1]

Disposal Workflow

The logical flow for the proper disposal of a research chemical with incomplete hazard data is outlined below. This process emphasizes caution and adherence to institutional safety protocols.

A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Handle in Ventilated Area (Chemical Fume Hood) B->C D Collect in Designated, Labeled Hazardous Waste Container C->D Containment E Store Waste Securely in Secondary Containment D->E Storage F Contact Institutional Environmental Health & Safety (EHS) E->F Consultation G Follow EHS-Specific Disposal Instructions F->G Compliance H Maintain Disposal Records G->H Documentation I End: Waste Disposed H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of 1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS No. 16328-62-4). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4)

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation[1]

  • May cause respiratory irritation

It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Hand Protection Chemical-resistant gloves. Gloves must be inspected for integrity before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use.[1]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. Use a face shield if there is a splashing hazard.
Skin and Body Protection A complete protective suit or lab coat that protects against chemical splashes. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures or when dust formation is likely, use a P95 (US) or P1 (EU EN 143) particle respirator.[1] Ensure adequate ventilation, such as working in a chemical fume hood.[1]

Operational and Disposal Plans

Strict adherence to the following operational and disposal plans is crucial for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Inspection:

    • Before handling, ensure that the work area, including the chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Inspect all required PPE for defects and ensure a proper fit.

  • Handling the Compound:

    • All handling of this compound, including weighing and transferring, should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1]

    • Avoid direct contact with skin and eyes.[1]

    • Use dedicated spatulas and weighing boats for this compound.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • The recommended storage temperature is 2-8°C.[1]

    • Keep away from incompatible materials.

Disposal Plan: Waste Management

  • Chemical Waste:

    • Dispose of surplus and non-recyclable this compound through a licensed disposal company.[1]

    • Do not allow the product to enter drains.[1]

  • Contaminated Materials:

    • Dispose of contaminated gloves, weighing boats, and other disposable materials as hazardous waste in a designated and properly labeled container.[1]

    • Contaminated packaging should be disposed of as unused product.[1]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]

  • Eye Contact: Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spills:

    • Evacuate personnel from the immediate area.[1]

    • Wear appropriate PPE, including respiratory protection.[1]

    • Avoid generating dust.[1]

    • Carefully sweep or scoop up the spilled material and place it in a suitable, closed container for disposal.[1]

    • Clean the spill area thoroughly.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Prepare Work Area inspect_ppe Inspect PPE prep_area->inspect_ppe weigh Weigh Compound in Fume Hood inspect_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer store Store in Cool, Dry Place (2-8°C) transfer->store dispose Dispose of Waste transfer->dispose decontaminate Decontaminate Work Area store->decontaminate dispose->decontaminate

Caption: Workflow for Safe Handling of this compound.

G cluster_response spill Spill or Exposure Occurs evacuate Evacuate Area spill->evacuate first_aid Provide First Aid spill->first_aid don_ppe Don Appropriate PPE evacuate->don_ppe contain_spill Contain Spill (No Dust) don_ppe->contain_spill collect_waste Collect Waste for Disposal contain_spill->collect_waste decontaminate_area Decontaminate Area collect_waste->decontaminate_area seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Emergency Response Plan for Spills and Exposures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.